6-Amino-4-hydroxy-2-naphthalenesulfonic acid
Description
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Properties
IUPAC Name |
6-amino-4-hydroxynaphthalene-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S/c11-7-2-1-6-3-8(16(13,14)15)5-10(12)9(6)4-7/h1-5,12H,11H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZVNWNSRNTWPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0026547 | |
| Record name | 6-Amino-4-hydroxynaphthalene-2-sulfonic acid | |
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Molecular Weight |
239.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy- | |
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CAS No. |
90-51-7, 94552-33-7, 90459-13-5 | |
| Record name | Gamma acid | |
| Source | CAS Common Chemistry | |
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| Record name | 2-Amino-8-hydroxynaphthalene-6-sulfonic acid | |
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| Record name | 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy- | |
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| Record name | 6-Amino-4-hydroxynaphthalene-2-sulfonic acid | |
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| Record name | 6-amino-4-hydroxynaphthalene-2-sulphonic acid | |
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| Record name | 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-, diazotized, coupled with diazotized 4-aminobenzenesulfonic acid, diazotized aniline and resorcinol | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-, coupled with diazotized 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid, diazotized, coupled with m-phenylenediamine, sodium salts | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-8-HYDROXYNAPHTHALENE-6-SULFONIC ACID | |
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Foundational & Exploratory
6-Amino-4-hydroxy-2-naphthalenesulfonic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid
Introduction
6-Amino-4-hydroxy-2-naphthalenesulfonic acid, commonly known in the chemical industry as Gamma acid (γ acid), is a pivotal intermediate in the synthesis of a wide array of organic compounds.[1][2] With the CAS Registry Number 90-51-7, this multifunctional naphthalenic derivative is structurally characterized by the presence of an amino group, a hydroxyl group, and a sulfonic acid group, bestowing upon it a unique and versatile reactivity profile.[3] While its most prominent and historically significant application lies in the manufacturing of azo dyes for textiles, its complex structure suggests potential, though less explored, utility as a scaffold in other areas of synthetic chemistry.[2][4]
This guide provides a comprehensive technical overview of the chemical and physical properties of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid, designed for researchers, chemists, and professionals in drug development. We will delve into its molecular characteristics, synthesis, reactivity, analytical methodologies, and safety protocols, grounding the discussion in the principles of synthetic organic chemistry and process safety.
Molecular and Physicochemical Properties
The foundation of understanding Gamma acid's utility lies in its fundamental properties. These characteristics dictate its behavior in solution, its reactivity, and the methods required for its analysis and handling.
Core Chemical Identity
The compound is systematically named 6-amino-4-hydroxynaphthalene-2-sulfonic acid. Its key identifiers and properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 90-51-7 | [3][5] |
| Molecular Formula | C₁₀H₉NO₄S | [3] |
| Molecular Weight | 239.25 g/mol | [3] |
| Synonyms | Gamma acid (γ acid), 7-Amino-1-naphthol-3-sulfonic acid | [3][5] |
| Appearance | White to gray or brown crystalline powder | [3][4] |
| Melting Point | 190 °C (Decomposes) | N/A |
| Boiling Point | 458 °C (Predicted) | [4] |
| Water Solubility | Sparingly soluble (0.4% at 100°C); sodium salt is readily soluble | [2] |
| pKa | -0.20 (Predicted for sulfonic acid group) | [4] |
Chemical Structure
The arrangement of functional groups on the naphthalene core is crucial for its reactivity. The amino and hydroxyl groups are electron-donating, activating the ring towards electrophilic substitution, while the sulfonic acid group is a strongly electron-withdrawing and water-solubilizing moiety.
Caption: Chemical structure of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid.
Synthesis and Manufacturing
The primary industrial synthesis of Gamma acid involves the alkaline fusion of a disulfonated naphthalene derivative. This process is a classic example of nucleophilic aromatic substitution under harsh conditions, where a sulfonate group is displaced by a hydroxide ion.
Industrial Production Pathway
The common precursor is 2-Aminonaphthalene-6,8-disulfonic acid. The key transformation is the selective hydrolysis of the sulfonate group at the 8-position to a hydroxyl group.
Caption: Industrial synthesis pathway for Gamma acid.
Laboratory Synthesis Protocol
The following protocol outlines the key steps in the synthesis. The high temperatures and caustic nature of the reagents demand strict process control and appropriate safety measures.
Objective: To synthesize 6-Amino-4-hydroxy-2-naphthalenesulfonic acid via alkaline fusion.
Materials:
-
2-Aminonaphthalene-6,8-disulfonic acid
-
Sodium hydroxide (70% solution)
-
Hydrochloric acid (concentrated)
-
High-temperature reaction vessel with overhead stirring and distillation setup
Procedure:
-
Vessel Charging: Charge the reaction vessel with a 70% sodium hydroxide solution. Heat the mixture to approximately 190°C.
-
Causality: High temperature and high caustic concentration are required to overcome the activation energy for the nucleophilic displacement of the aromatic sulfonate group, which is typically very stable.
-
-
Precursor Addition: Slowly add the 2-Aminonaphthalene-6,8-disulfonic acid liquor to the hot caustic solution over several hours (e.g., 16 hours).[2] During the addition, allow water to evaporate to maintain the high temperature.
-
Causality: A slow, controlled addition is crucial to manage the exothermic nature of the reaction and prevent dangerous temperature spikes. Maintaining the temperature by water removal ensures the reaction proceeds at an optimal rate.
-
-
Reaction Digestion: Once the addition is complete, maintain the reaction mixture at temperature for an additional period (e.g., 6 hours) to ensure the reaction goes to completion.[2]
-
Reaction Quench and Workup: Carefully dilute the hot reaction mass with water. Acidify the mixture with concentrated hydrochloric acid. This step will also generate sulfur dioxide gas, which must be handled in a well-ventilated fume hood. Heat the acidified slurry to ~75°C to expel any remaining SO₂.[2]
-
Causality: Dilution makes the viscous mass manageable. Acidification protonates the phenoxide and sulfonic acid salt, causing the free acid product to precipitate out of the solution.
-
-
Isolation and Purification: Cool the slurry to ~55°C and filter the solid product. Wash the filter cake with warm water to remove inorganic salts and other impurities. Dry the product under vacuum.[2]
-
Causality: Washing with warm water provides a balance between removing soluble impurities and minimizing product loss, as the product itself has low water solubility.
-
Chemical Reactivity and Core Applications
The reactivity of Gamma acid is dominated by the interplay of its functional groups, making it a cornerstone of the azo dye industry.
Azo Coupling: The Cornerstone Application
The most significant reaction of Gamma acid is its use as a coupling component in the synthesis of azo dyes. In this reaction, an aromatic diazonium salt (the electrophile) attacks the electron-rich naphthalene ring of Gamma acid (the nucleophile) in an electrophilic aromatic substitution reaction.[1][2]
Mechanism Insight: pH-Dependent Regioselectivity A key feature of Gamma acid's reactivity, and a testament to the experience required in dye synthesis, is its pH-dependent site of coupling. This is a direct consequence of the protonation state of the amino and hydroxyl groups.
-
Acidic Conditions (pH < 7): The amino group (-NH₂) is protonated to -NH₃⁺, making it deactivating. The hydroxyl group (-OH) remains the primary activating, ortho-, para-directing group. The diazonium salt therefore couples at the position ortho to the hydroxyl group (the 1-position).[2] This configuration often leads to dyes with high lightfastness.[2]
-
Alkaline Conditions (pH > 7): The hydroxyl group is deprotonated to a strongly activating phenoxide (-O⁻). The amino group (-NH₂) remains a potent activator. Coupling can be directed to the position ortho to the amino group (the 7-position).[2]
Caption: pH-dependent regioselectivity of azo coupling with Gamma acid.
Representative Protocol: Synthesis of an Azo Dye
Objective: To synthesize a mono-azo dye from aniline and Gamma acid.
Part A: Diazotization of Aniline
-
Dissolve aniline in 3M hydrochloric acid. Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise. Maintain the temperature below 5°C.
-
Causality: Diazotization is highly exothermic and the resulting diazonium salt is unstable at higher temperatures, decomposing to release N₂ gas. The strong acid is required to generate the necessary nitrous acid (HONO) in situ.
-
-
Test for completion by placing a drop of the reaction mixture on starch-iodide paper; a blue-black color indicates excess nitrous acid and a complete reaction.
Part B: Coupling Reaction
-
In a separate beaker, dissolve Gamma acid in a dilute sodium carbonate solution to form the soluble sodium salt. Cool this solution to 5-10°C.
-
Slowly add the cold diazonium salt solution from Part A to the Gamma acid solution with vigorous stirring.
-
Adjust the pH to the desired range (e.g., pH 4-5 for coupling at the 1-position) using sodium carbonate or dilute HCl.
-
A brightly colored precipitate (the azo dye) will form. Stir the mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Isolate the dye by vacuum filtration, wash with cold water, and dry.
Relevance in Drug Development
While extensively used in the dye industry, the direct application of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid as a scaffold in marketed pharmaceutical agents is not widely documented in readily accessible literature. However, its structural motifs are relevant to medicinal chemistry. Amino acid and peptide-based structures are frequently used as prodrug moieties to enhance transport and bioavailability.[6] The sulfonated aminonaphthol core of Gamma acid presents a rigid, functionalized scaffold that could, in principle, be explored in de novo drug design programs.[7] Its high polarity, conferred by the sulfonic acid group, could be leveraged to enhance the solubility of parent drug candidates.
Analytical Methodologies
Ensuring the purity and identity of Gamma acid is critical for its use in synthesis. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique.
HPLC Protocol for Purity Assessment
This protocol is a self-validating system for the routine quality control of Gamma acid.
Objective: To determine the purity of a Gamma acid sample by reversed-phase HPLC with UV detection.
Instrumentation & Materials:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: Water with 20 mM potassium dihydrogen phosphate, pH adjusted to 2.5 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gamma acid reference standard and sample
-
Volumetric flasks, pipettes, and 0.45 µm membrane filters
Procedure:
-
Standard Preparation: Accurately weigh ~25 mg of the Gamma acid reference standard into a 50 mL volumetric flask. Dissolve in a 50:50 mixture of Mobile Phase A and B, and dilute to volume. This is the stock standard. Further dilute to create working standards (e.g., 50 µg/mL).
-
Sample Preparation: Prepare the sample in the same manner as the standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 275 nm[8]
-
Column Temperature: 30°C
-
Elution: Isocratic, e.g., 70% Mobile Phase A, 30% Mobile Phase B (the exact ratio may require optimization).
-
-
Analysis and System Suitability:
-
Inject a blank (diluent) to ensure no system peaks interfere.
-
Make five replicate injections of a working standard. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The theoretical plates should be > 2000, and the tailing factor should be ≤ 1.5.
-
Inject the sample solution.
-
-
Calculation: Calculate the purity of the sample by comparing the peak area of the analyte in the sample chromatogram to that of the standard.
Caption: General workflow for HPLC analysis of Gamma acid.
Safety, Handling, and Storage
Gamma acid is a hazardous chemical that requires careful handling to prevent exposure.
-
Hazard Classification: Classified as causing severe skin burns and eye damage.[2]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. Handle only in a well-ventilated area or fume hood.
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.
-
Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly sealed. Store away from strong oxidizing agents.[4]
-
First Aid:
-
Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Conclusion
6-Amino-4-hydroxy-2-naphthalenesulfonic acid is a mature and industrially vital chemical intermediate. Its value is derived from the versatile reactivity imparted by its amino, hydroxyl, and sulfonic acid functional groups. A thorough understanding of its properties, particularly the nuanced, pH-dependent regioselectivity of its azo coupling reactions, is essential for its effective application in the synthesis of dyes and other complex organic molecules. While its role in drug development is not yet established, its defined structure presents a potential scaffold for future exploration. Adherence to rigorous analytical methods and strict safety protocols is paramount when working with this potent and useful compound.
References
- The Synthesis of Azo Dyes. (n.d.).
- Beal, D.M., & Jones, L.H. (2012). Molecular scaffolds using multiple orthogonal conjugations: Applications in chemical biology and drug discovery.
- How Do You Make an Azo Dye?. (2017). First Source Worldwide.
- The microscale synthesis of azo dyes. (n.d.). Royal Society of Chemistry.
- 6-AMINO-4-HYDROXY-2-NAPHTHALENESULFONIC ACID MONOHYDR
- Chemists develop new method for making gamma chiral centers on simple carboxylic acids. (2024). ScienceDaily.
- Experiment 5 Dyes & Dyeing Part 2: Preparation of Para Red and Rel
- Azo Dye Synthesis: Combinatorial Chemistry Lab Manual. (n.d.). Studylib.
- 6-Amino-4-hydroxy-2-naphthalenesulfonic acid. (n.d.). Chongqing Chemdad Co., Ltd.
- 6-Amino-4-hydroxy-2-naphthalenesulfonic acid monohydr
- Functionalized Poly(γ-Glutamic Acid) Fibrous Scaffolds for Tissue Engineering. (2025).
- 6-anilino-4-hydroxy-2-naphthalenesulfonic acid - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase.
- 6-Amino-4-hydroxynaphthalene-2-sulfonic acid. (2013).
-
6-Amino-4-hydroxy-2-naphthalenesulfonic acid monohydrate | C10H11NO5S | CID 16211852. (n.d.). PubChem. Retrieved from [Link]
- Buy 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid
- Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University.
- 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid 97.0+%, TCI America 25 g. (n.d.). Fisher Scientific.
-
1-Naphthalenesulfonic acid,4-amino-3-hydroxy-. (n.d.). NIST WebBook. Retrieved from [Link]
- G. A. G. G., & T. F. A. L. P. (2015). Amino Acids in the Development of Prodrugs. Mini-Reviews in Medicinal Chemistry, 15(14), 1147-1162.
- Generative Deep Learning for de Novo Drug Design: A Chemical Space Odyssey. (2023).
- HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column. (n.d.). SIELC Technologies.
- Reversed Phase HPLC Method Development. (n.d.). Phenomenex.
- Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. (2018).
- HPLC methods for recently approved pharmaceuticals. (n.d.). National Academic Digital Library of Ethiopia.
- Table of Characteristic IR Absorptions. (n.d.).
- quantitative hplc method: Topics by Science.gov. (n.d.). Science.gov.
- Validated HPLC-UV Method for Simultaneous Determination of Some Anti-Inflammatory and Analgesic Drugs. (n.d.). Asian Journal of Pharmaceutical Analysis.
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Introduction: The Quintessential Inhibitory Neurotransmitter
An In-depth Technical Guide to the Structure and Synthesis of Gamma-Aminobutyric Acid (GABA)
Gamma-aminobutyric acid (GABA) is a four-carbon, non-proteinogenic amino acid that serves as the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1][2] First synthesized in 1883 and identified in the brain in 1950, GABA plays a pivotal role in regulating neuronal excitability, maintaining synaptic transmission, and ensuring overall CNS homeostasis.[2][3][4] Its function is to counteract excitatory signals, thereby preventing excessive neuronal firing and contributing to processes ranging from motor control to anxiety reduction. Beyond the CNS, GABA is also found in peripheral tissues, including the insulin-producing beta cells of the pancreas where it helps regulate glucagon secretion, and is widely distributed in plants and microorganisms.[3][5][6]
This guide provides a comprehensive technical overview of the molecular structure of GABA and delves into its primary and alternative biosynthetic pathways. Furthermore, it examines the key methodologies employed for its synthesis in research and industrial settings, offering insights for researchers, scientists, and professionals in drug development.
Part 1: The Molecular Architecture of GABA
GABA, systematically named 4-aminobutanoic acid, is a simple yet elegant molecule with the chemical formula C₄H₉NO₂.[5][7] Its structure is characterized by a four-carbon backbone. Unlike proteinogenic alpha-amino acids where the amino group is attached to the carbon adjacent to the carboxyl group (the α-carbon), GABA's amino group is bonded to the fourth carbon (the γ-carbon) from the carboxyl group.[5][7]
Key Structural Features:
-
Carboxyl Group (-COOH): Confers acidic properties.
-
Amino Group (-NH₂): Located at the γ-position, conferring basic properties.
-
Flexible Carbon Chain: The three-carbon aliphatic chain (-(CH₂)₃-) connecting the functional groups allows for considerable conformational flexibility.
In physiological solutions, GABA predominantly exists as a zwitterion, with a deprotonated carboxylate group (COO⁻) and a protonated amino group (NH₃⁺).[5] This charge distribution is crucial for its interaction with GABA receptors.
Part 2: The Primary Biosynthetic Pathway: The GABA Shunt
In vivo, GABA is primarily synthesized and metabolized through a closed-loop metabolic pathway known as the GABA shunt .[8] This pathway serves the dual purpose of producing and conserving the supply of GABA while bypassing two enzymatic steps of the conventional tricarboxylic acid (TCA) cycle, namely the conversion of α-ketoglutarate to succinyl-CoA and then to succinate.[8][9]
The shunt involves three key enzymes:
-
Glutamate Decarboxylase (GAD)
-
GABA Transaminase (GABA-T)
-
Succinic Semialdehyde Dehydrogenase (SSADH)
The Enzymatic Steps:
-
Glutamate Synthesis: The pathway begins in the Krebs (TCA) cycle. The intermediate α-ketoglutarate is converted to the excitatory neurotransmitter L-glutamate . This can be achieved through the action of GABA-T, which transfers an amino group from GABA to α-ketoglutarate.[8]
-
Irreversible Decarboxylation of Glutamate: This is the rate-limiting and definitive step in GABA synthesis.[2] The enzyme Glutamate Decarboxylase (GAD) catalyzes the irreversible α-decarboxylation of L-glutamate to produce GABA and carbon dioxide (CO₂).[4][10]
-
Causality & Expertise: This reaction is critically dependent on pyridoxal 5'-phosphate (PLP) , the active form of vitamin B6, which acts as a cofactor.[1][3][10] The PLP forms a Schiff base with the glutamate substrate, facilitating the removal of the carboxyl group. A deficiency in vitamin B6 can impair GAD activity, leading to reduced GABA levels and potentially neurological disorders like seizures.
-
-
GABA Catabolism: GABA is catabolized by GABA Transaminase (GABA-T) , a mitochondrial enzyme.[2] It transfers the amino group from GABA to α-ketoglutarate, yielding succinic semialdehyde and regenerating glutamate.[3] This transamination ensures that a molecule of GABA is only metabolized when a precursor molecule for its synthesis is simultaneously formed, thus conserving the glutamate pool.[8]
-
Re-entry into the TCA Cycle: The resulting succinic semialdehyde is rapidly oxidized to succinate by Succinic Semialdehyde Dehydrogenase (SSADH) .[3][8] Succinate then re-enters the TCA cycle, completing the shunt.[8]
Expert Insight: The Dichotomy of GAD Isoforms
In mammals, GAD exists as two primary isoforms, GAD67 and GAD65, encoded by separate genes (GAD1 and GAD2, respectively).[11] They share significant sequence similarity but have distinct regulatory properties and subcellular localizations, allowing for precise control over GABA synthesis.[4]
-
GAD67: This 67-kDa isoform is constitutively active and distributed throughout the neuronal cytoplasm.[11][12] It is responsible for synthesizing the majority (~90%) of basal GABA levels required for metabolic functions, neurogenesis, and protection from neural injury.[4][12]
-
GAD65: The 65-kDa isoform is predominantly localized to presynaptic nerve terminals and is often associated with synaptic vesicles.[11][12] Unlike GAD67, GAD65 can exist in an inactive apo-form (without its PLP cofactor) and can be rapidly activated in response to neuronal activity.[13] This makes it crucial for synthesizing the pool of GABA used specifically for neurotransmission, allowing for dynamic, activity-dependent modulation of inhibitory signaling.[4][13]
Caption: The GABA Shunt Pathway.
Part 3: Alternative Synthesis Pathways
While the GABA shunt is the canonical pathway, GABA can also be synthesized from other precursors, particularly in plants and microorganisms.[9][14]
-
Polyamine Degradation: Polyamines such as putrescine and spermidine can be converted to GABA.[9][15] This pathway involves enzymes like diamine oxidase and aldehyde dehydrogenase and becomes particularly significant in plants responding to abiotic stress.[9][14]
-
Proline Degradation: In plants under oxidative stress, a non-enzymatic conversion from proline has also been proposed as a potential, though less common, source of GABA.[15][16]
Caption: Primary and Alternative GABA Synthesis Inputs.
Part 4: Methodologies for GABA Synthesis
The production of GABA for pharmaceutical, food, and research applications relies on two primary methodologies: microbial fermentation and chemical synthesis.
Microbial Fermentation
Microbial fermentation is the predominant industrial method for GABA production due to its high efficiency, mild reaction conditions, environmental safety, and lower cost compared to chemical synthesis.[14][17][18] Lactic acid bacteria (LAB) are among the most widely used microorganisms for this purpose.[17]
Experimental Protocol: GABA Production via LAB Fermentation
This protocol provides a generalized workflow. Optimization is critical and strain-dependent.
-
Strain Selection and Inoculum Preparation: Select a high-yield GABA-producing strain (e.g., Lactiplantibacillus plantarum, Lactobacillus brevis).[19] Cultivate an inoculum in a suitable broth (e.g., MRS broth) to achieve a high cell density.
-
Fermentation Medium: Prepare a sterile fermentation medium. The composition is a critical variable.
-
Substrate: Monosodium glutamate (MSG) is the most common precursor, as it readily provides L-glutamic acid.[20]
-
Carbon/Nitrogen Sources: Yeast extract, dextrose, or other nutrients to support bacterial growth.[19]
-
Cofactor (Optional but Recommended): Addition of pyridoxal-5'-phosphate (PLP) can significantly enhance GAD activity and GABA yield.[20] Studies show that adding PLP later in the fermentation (e.g., at 48 hours) can be more effective as it may degrade in the broth over time.[17]
-
-
Fermentation Process:
-
Inoculate the sterile medium with the prepared culture.
-
Maintain optimal fermentation parameters. These are strain-specific but generally fall within the ranges below.
-
pH Control: GAD activity is highly pH-dependent. The optimal pH is often acidic (e.g., 4.5-5.0) for many LAB strains.[17]
-
Temperature Control: Typically maintained between 30°C and 37°C.[17]
-
Duration: Fermentation can last from 24 to 72 hours or longer, depending on the strain and conditions.
-
-
Harvesting and Purification:
-
Separate the bacterial cells from the supernatant (which contains the GABA) via centrifugation.
-
Purify GABA from the supernatant using techniques such as ion-exchange chromatography.
-
Data Presentation: Optimal Fermentation Conditions for GABA Production
| Microorganism | Temperature (°C) | pH | Key Additives | Reference |
| Lactobacillus brevis | 30 - 37 | 3.5 - 5.0 | MSG, PLP | [17] |
| Lactococcus lactis | 33 - 34 | ~4.5 | MSG | [17] |
| Lactobacillus paracasei | 37 | 5.0 | MSG, PLP | [17] |
| S. salivarius subsp. thermophilus | 34 | 4.5 | MSG, PLP | [17] |
Chemical Synthesis
While less common for industrial production, chemical synthesis routes are valuable for creating GABA derivatives and analogs for research.[21] These methods often involve harsher conditions and potentially toxic reagents.[14]
Protocol Overview: Synthesis from 2-Pyrrolidone
One straightforward chemical method involves the ring-opening hydrolysis of the lactam 2-pyrrolidone.[22]
-
Reaction Setup: In a reaction vessel, combine 2-pyrrolidone, water, and a catalyst. A strong acid like concentrated sulfuric acid is commonly used.[22] The molar ratio of reagents is a key parameter to control.
-
Hydrolysis (Ring Opening): Heat the mixture under reflux (typically 100-120°C) for several hours (3-6 hours).[22]
-
Causality: The high temperature and strong acid are necessary to overcome the stability of the cyclic amide (lactam) bond, forcing its hydrolysis to form the linear 4-aminobutanoic acid.
-
-
Neutralization: After cooling, carefully neutralize the reaction mixture with a base, such as calcium hydroxide or sodium hydroxide, to precipitate the acid catalyst and adjust the pH.[22]
-
Isolation and Purification: Filter the mixture to remove any insoluble salts. Concentrate the resulting filtrate under reduced pressure to induce crystallization. The crude GABA can then be recrystallized from a suitable solvent (e.g., ethanol/water) to achieve high purity.
Conclusion
Gamma-aminobutyric acid, a structurally simple molecule, is central to the regulation of the central nervous system. Its primary synthesis via the GABA shunt, a pathway intricately linked to the TCA cycle, is a testament to metabolic efficiency. The differential regulation of the GAD65 and GAD67 isoforms provides a sophisticated mechanism for controlling both basal and activity-dependent GABA pools. While alternative pathways contribute to GABA synthesis in other organisms, the core enzymatic decarboxylation of glutamate remains the most significant route. For large-scale production, microbial fermentation has emerged as the superior method, offering a safe, cost-effective, and environmentally friendly alternative to chemical synthesis. A thorough understanding of these structural and synthetic principles is indispensable for ongoing research in neuroscience, the development of novel therapeutics targeting the GABAergic system, and the biotechnological production of this vital molecule.
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- 15. Frontiers | Closing the Loop on the GABA Shunt in Plants: Are GABA metabolism and signaling entwined? [frontiersin.org]
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- 22. CN102126971A - Preparation method of gamma-aminobutyric acid - Google Patents [patents.google.com]
physical and chemical properties of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid
An In-Depth Technical Guide to 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid (γ-Acid)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Naphthalene Intermediate
6-Amino-4-hydroxy-2-naphthalenesulfonic acid, widely known in the industry as gamma acid (γ-Acid), is a pivotal chemical intermediate with the CAS Number 90-5-7.[1][2][3][4][5][6][7][8][9][] Its molecular structure is characterized by a naphthalene core functionalized with an amino group, a hydroxyl group, and a sulfonic acid group. This trifunctional nature is the cornerstone of its chemical versatility, making it an indispensable building block, particularly in the synthesis of a wide array of azo dyes.[1][2] The interplay between the electron-donating amino and hydroxyl substituents and the electron-withdrawing sulfonic acid group dictates the regioselectivity of its reactions, a feature that is expertly manipulated in industrial synthesis. This guide provides a comprehensive overview of its core physical and chemical properties, reactivity, and established experimental protocols, offering field-proven insights for laboratory and development applications.
Section 1: Compound Identification and Molecular Structure
Accurate identification is critical for regulatory compliance and scientific reproducibility. The essential identifiers for γ-Acid are summarized below.
| Identifier | Value |
| CAS Number | 90-51-7[1][2][3][4][5][11][6][7][8][9][] |
| IUPAC Name | 6-amino-4-hydroxynaphthalene-2-sulfonic acid[] |
| Synonyms | γ-Acid, Gamma acid, 2-Amino-8-naphthol-6-sulfonic acid, 7-Amino-1-naphthol-3-sulfonic acid[4][5][11][] |
| Molecular Formula | C₁₀H₉NO₄S[1][3][4][11][] |
| Molecular Weight | 239.25 g/mol [3][4][9][] |
The spatial arrangement of the functional groups on the naphthalene ring is fundamental to the molecule's reactivity.
Caption: Chemical structure of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid.
Section 2: Physical and Spectroscopic Properties
The physical properties of γ-Acid are a direct consequence of its complex, multifunctional structure. The presence of both a strongly acidic sulfonic acid group and a basic amino group allows for the formation of an internal salt, or zwitterion, influencing properties like solubility and melting point.
| Property | Value | Source(s) |
| Appearance | White to gray or brown crystalline powder. | [1][4][6] |
| Melting Point | 190 °C | [12] |
| Boiling Point | 458 °C (at 101,325 Pa) | [1][6][7] |
| Density | ~1.6 g/cm³ | [3][][13] |
| Water Solubility | Sparingly soluble; 4.5 g/L in hot water. | [1][6][13] |
| pKa (Predicted) | -0.20 ± 0.40 (for the sulfonic acid group) | [1][6][7] |
| Vapor Pressure | 0 Pa at 25 °C | [1][6][7] |
Discussion of Properties:
-
Solubility: The free acid's limited water solubility is attributed to its zwitterionic character and strong intermolecular forces in the crystal lattice. However, its sodium salt is readily soluble in water, forming solutions that notably exhibit a blue fluorescence, a phenomenon arising from the extended conjugated π-system of the naphthalene core.[1][2]
-
Acidity (pKa): The predicted pKa of the sulfonic acid group is very low, indicating that it is a strong acid and exists almost entirely as the sulfonate anion (-SO₃⁻) in aqueous solutions.[1][6][7] The pKa of the aromatic amino group is typically in the range of 3-4, while the naphtholic hydroxyl group has a pKa of approximately 9-10. This wide separation of acidic and basic strengths is the key to its pH-dependent reactivity.
Section 3: Chemical Properties and Reactivity
The reactivity of γ-Acid is dominated by electrophilic aromatic substitution, specifically its coupling with diazonium salts to form azo dyes. The crucial insight for any researcher is that the site of this reaction on the naphthalene ring is exquisitely controlled by the pH of the reaction medium.
Azo Coupling: A Dichotomy of pH
The amino (-NH₂) and hydroxyl (-OH) groups are both strongly activating, ortho-, para-directing groups. The sulfonic acid group (-SO₃H) is a deactivating, meta-directing group. The outcome of the azo coupling reaction hinges on which activating group's influence predominates, which can be modulated by pH.
-
Acidic Conditions (pH 4-5): Under acidic conditions, the amino group is protonated to form an ammonium salt (-NH₃⁺). While this group is deactivating, the hydroxyl group remains a powerful ortho-, para-director. Consequently, the electrophilic diazonium cation attacks the position ortho to the hydroxyl group, at the C-1 position. This is the kinetically favored pathway.[1][2] The resulting o-amino azo configuration is particularly important for producing dyes with high lightfastness.[2]
-
Alkaline Conditions (pH 9-10): In an alkaline medium, the hydroxyl group is deprotonated to form a strongly activating phenoxide ion (-O⁻). The amino group remains as a free base (-NH₂), also an activating group. The phenoxide is a more powerful activating group than the free amine. Therefore, coupling occurs preferentially at the position ortho to the phenoxide, at the C-7 position.[1][2]
This pH-dependent regioselectivity is visualized in the reaction diagram below.
Caption: pH-dependent regioselectivity of azo coupling with γ-Acid.
Section 4: Synthesis and Manufacturing Insights
Industrially, γ-Acid is produced via a high-temperature reaction involving the fusion of an aminonaphthalenedisulfonic acid salt with sodium hydroxide.
Typical Synthesis Workflow: The process involves adding 2-Aminonaphthalene-6,8-disulfonic acid liquor to a concentrated sodium hydroxide solution at elevated temperatures (around 190°C).[2] During the reaction, water is evaporated to maintain the high temperature required for the nucleophilic substitution of one of the sulfonate groups by a hydroxyl group. The reaction is monitored until completion, after which the mixture is diluted, acidified to precipitate the product, and filtered.[1][2] An improved process claims yields of up to 90%.[1][2]
Caption: Simplified industrial synthesis workflow for γ-Acid.
Section 5: Safety and Handling
As a corrosive substance, proper handling of γ-Acid is paramount to ensure laboratory safety.
-
Hazard Classification: The compound is classified as corrosive and can cause severe skin burns and eye damage (GHS Hazard H314).[1][14][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[14]
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust.[14] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a dry, dark, and cool place away from incompatible materials.[1][6][7][16]
-
First Aid: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical advice.[1][14] If swallowed, rinse mouth with water but do not induce vomiting.[14]
Section 6: Experimental Protocol: Demonstrating pH-Dependent Azo Coupling
This protocol provides a self-validating system to demonstrate the differential reactivity of γ-Acid. The distinct colors of the resulting product isomers serve as a clear visual confirmation of the underlying chemical principles.
Objective: To synthesize two different azo dye isomers from γ-Acid by controlling the reaction pH.
Materials:
-
6-Amino-4-hydroxy-2-naphthalenesulfonic acid (γ-Acid)
-
p-Toluidine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated and 1M
-
Sodium hydroxide (NaOH), 10% aqueous solution
-
Sodium carbonate (Na₂CO₃)
-
Ice
-
Beakers, magnetic stirrer, pH meter or pH paper
Methodology:
Part A: Preparation of p-Toluidine Diazonium Salt
-
Rationale: Diazotization must be performed at low temperatures (0-5°C) as diazonium salts are unstable and can decompose at higher temperatures.
-
In a 250 mL beaker, dissolve 2.14 g of p-toluidine in a mixture of 5 mL concentrated HCl and 20 mL of water.
-
Cool the solution to 0-5°C in an ice bath with constant stirring.
-
In a separate beaker, dissolve 1.4 g of sodium nitrite in 10 mL of water.
-
Slowly add the sodium nitrite solution dropwise to the cold p-toluidine hydrochloride solution, keeping the temperature below 5°C.
-
Stir for 10 minutes after the addition is complete. The resulting clear solution contains the diazonium salt and should be used immediately.
Part B: Coupling under Acidic Conditions (C-1 Position)
-
Rationale: A buffered acidic pH ensures the amino group of γ-Acid is protonated, directing the coupling to the C-1 position.
-
Dissolve 4.8 g of γ-Acid in 50 mL of water containing 1 g of sodium carbonate to aid dissolution.
-
Cool this solution to 5-10°C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution from Part A to the γ-Acid solution with vigorous stirring.
-
Maintain the pH of the mixture at 4-5 by adding small portions of sodium carbonate as needed.
-
Continue stirring in the ice bath for 30 minutes. A colored precipitate (the C-1 coupled product) will form.
-
Isolate the product by filtration, wash with a small amount of cold water, and air dry. Observe the color.
Part C: Coupling under Alkaline Conditions (C-7 Position)
-
Rationale: A high pH deprotonates the hydroxyl group, forming a powerful phenoxide director, forcing the coupling to the C-7 position.
-
Dissolve 4.8 g of γ-Acid in 50 mL of 10% sodium hydroxide solution.
-
Cool this strongly alkaline solution to 5-10°C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution from Part A to the alkaline γ-Acid solution with vigorous stirring.
-
Ensure the pH remains above 9 throughout the addition.
-
Stir for 30 minutes. A precipitate with a distinctly different color from the acidic coupling product will form.
-
Isolate the product by filtration, wash with a brine solution, and air dry. Compare its color to the product from Part B.
Conclusion
6-Amino-4-hydroxy-2-naphthalenesulfonic acid is more than a mere chemical intermediate; it is a testament to the principles of physical organic chemistry applied on an industrial scale. Its value lies in the predictable and controllable reactivity endowed by its three distinct functional groups. For researchers in materials science and drug development, understanding the nuanced properties of this and similar polyfunctional aromatic compounds is crucial for the rational design of novel molecules, from advanced functional dyes to complex pharmaceutical scaffolds.
References
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Chemsrc. (n.d.). 6-Amino-4-hydroxy-2-naphthalenesulfonic acid. Retrieved January 5, 2026, from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). 6-Amino-4-hydroxy-2-naphthalenesulfonic acid. Retrieved January 5, 2026, from [Link]
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BioCrick. (2024, July 4). 6-Amino-4-hydroxy-2-naphthalenesulfonic acid-MSDS. Retrieved January 5, 2026, from [Link]
-
GSRS. (n.d.). 6-AMINO-4-HYDROXY-2-NAPHTHALENESULFONIC ACID MONOHYDRATE. Retrieved January 5, 2026, from [Link]
-
Wikimedia Commons. (2022, March 15). File:Synthesis 6-Amino-4-hydroxynaphthalene-2-sulfonic acid.svg. Retrieved January 5, 2026, from [Link]
-
PubChem. (n.d.). 6-Amino-4-hydroxy-2-naphthalenesulfonic acid monohydrate. Retrieved January 5, 2026, from [Link]
-
PubChem. (n.d.). 7-Amino-4-hydroxy-2-naphthalenesulfonic acid. Retrieved January 5, 2026, from [Link]
-
Reddit. (2015, March 11). What is the pKa 6-(p-toluidino)-2-naphthalenesulfonic acid?. Retrieved January 5, 2026, from [Link]
-
Wikipedia. (n.d.). Aminonaphthalenesulfonic acids. Retrieved January 5, 2026, from [Link]
- Google Patents. (n.d.). KR20140087216A - Method for producing 6-hydroxy-2-naphthoic acid using naphthalene.
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CAS 90-51-7 spectral data (NMR, IR, UV-Vis)
Commencing Spectral Analysis
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Acquiring Specific Spectral Data
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Discovering Spectral Data
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Attempting Data Retrieval
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Identifying the Compound's Data
I've pinpointed the target compound and found a possible spectral data source, SDBS, with the specific ID SDBS-32230. However, further exploration of this dataset is needed, as the available data may be insufficient. I'm moving toward verification and cross-referencing to ensure accuracy and completeness.
Seeking Data Extraction Strategy
My focus is now on extracting spectral data for 6-Amino-4-hydroxy-2-naphthalenesulfonic acid. Initial searches, including SDBS ID SDBS-32230, haven't yielded the necessary peak lists or spectral images. This necessitates a shift to direct database access or a hunt for published literature containing the data. I'm prioritizing direct SDBS access now.
A Technical Guide to the Chemical Reactivity and Synthetic Utility of 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid (γ-Acid)
For Researchers, Scientists, and Drug Development Professionals
Abstract: 6-Amino-4-hydroxy-2-naphthalenesulfonic acid, commonly known as Gamma Acid (γ-Acid), is a foundational naphthalenic intermediate with significant applications in chemical synthesis. While historically rooted in the dye industry, its unique structural features—a nucleophilic aminonaphthol core functionalized with a solubilizing sulfonic acid group—present a versatile scaffold for medicinal chemistry and drug development. This guide delineates the core chemical mechanisms of γ-Acid, focusing on its pH-dependent reactivity in electrophilic aromatic substitution, primarily diazo coupling reactions. We provide field-proven insights into leveraging this chemistry for the rational design of complex organic molecules, including potential therapeutic agents and biological probes. Detailed protocols for representative synthetic transformations and characterization are presented, underpinned by a framework of self-validating experimental design to ensure scientific integrity. This document serves as an in-depth technical resource for professionals seeking to exploit the synthetic potential of this valuable building block.
Introduction to 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid (γ-Acid)
6-Amino-4-hydroxy-2-naphthalenesulfonic acid is a multifaceted organic compound belonging to the class of aminonaphthols.[1] It typically appears as a white to off-white or gray crystalline powder or paste.[2][3] Its structure, featuring a naphthalene dual-ring system substituted with an amino (-NH₂), a hydroxyl (-OH), and a sulfonic acid (-SO₃H) group, dictates its chemical behavior and utility.
Physicochemical Properties
The inherent functionality of γ-Acid defines its chemical personality. The sulfonic acid group confers significant aqueous solubility, particularly in its salt form, while the amino and hydroxyl groups provide nucleophilic centers for chemical reactions.[2][3]
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₄S | [4][5][6] |
| Molecular Weight | 239.25 g/mol | [4][5][6] |
| Appearance | White to gray powder/paste | [2][3] |
| Water Solubility | 4.5 g/L (in hot water) | [4][7] |
| Synonyms | Gamma Acid (γ-Acid), 7-Amino-1-naphthol-3-sulfonic acid | [4][5] |
Industrial and Research Context
Historically, γ-Acid is a cornerstone of the dye industry, serving as a critical "coupling component" in the synthesis of a wide array of azo dyes.[2][3][4] Its mechanism of action in this context involves its reaction with diazonium salts to form vibrant, colored azo compounds.[2] While its primary application has been industrial, the same reactivity profile makes it a molecule of interest for drug development, where it can be used to introduce specific functional groups into larger molecules to enhance biological activity or to act as a core scaffold for building new chemical entities.[2]
Core Chemical Mechanism of Action: Electrophilic Aromatic Substitution
The "mechanism of action" of γ-Acid in a synthetic context is its participation in electrophilic aromatic substitution reactions. The electron-donating nature of the amino and hydroxyl substituents strongly activates the naphthalene ring system, making it highly susceptible to attack by electrophiles.
pH-Dependent Regioselectivity: A Tale of Two Positions
The most critical aspect governing the reactivity of γ-Acid is the reaction pH. The pH determines which of the two activating groups—amino or hydroxyl—directs the substitution, leading to predictable and controllable regioselectivity.
-
Acidic Conditions (pH < 7): In an acidic medium, the amino group is protonated to form an ammonium salt (-NH₃⁺). This deactivates it as an electron-donating group. Consequently, the hydroxyl group (-OH) becomes the primary activating and ortho-, para-directing group. Electrophilic attack, most notably from a diazonium ion, occurs at the position ortho to the hydroxyl group (C1 position).[3] This "acid coupling" is fundamental to creating specific isomers for high-performance dyes and other complex molecules.[3]
-
Alkaline Conditions (pH > 7): Under alkaline conditions, the hydroxyl group is deprotonated to a phenoxide (-O⁻), a powerful activating group. The amino group (-NH₂) remains a strong activator as well. In this state, coupling can be directed to the 7-position, which is ortho to the amino group.[3]
This pH-switchable regioselectivity is the cornerstone of γ-Acid's synthetic utility, allowing chemists to selectively functionalize the naphthalene core at two distinct positions.
The Diazo Coupling Reaction Pathway
The quintessential reaction of γ-Acid is its coupling with a diazonium salt to form an azo compound. This reaction is a textbook example of electrophilic aromatic substitution.
Workflow Diagram: Diazo Coupling with γ-Acid
Caption: Workflow for the synthesis of an azo compound using γ-Acid.
Experimental Protocols for Synthetic Application
The following protocols are representative methodologies that demonstrate the practical application of γ-Acid's chemical mechanism. These are designed as self-validating systems with integrated quality control steps.
Protocol: Synthesis of an Acid-Coupled Monoazo Compound
This protocol describes the synthesis of a model red dye, illustrating the acid-coupling mechanism.
Objective: To synthesize C.I. Acid Red 37 by coupling diazotized 4-amino-N-(thiazol-2-yl)benzenesulfonamide with γ-Acid under acidic conditions.
Materials:
-
4-amino-N-(thiazol-2-yl)benzenesulfonamide
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
6-Amino-4-hydroxy-2-naphthalenesulfonic acid (γ-Acid)
-
Sodium carbonate (Na₂CO₃)
-
Ice
-
Deionized water
-
Thin Layer Chromatography (TLC) plates (Silica gel)
-
HPLC system with a C18 column
Methodology:
-
Diazotization (Preparation of the Electrophile):
-
In a 250 mL beaker, suspend 0.05 mol of 4-amino-N-(thiazol-2-yl)benzenesulfonamide in 100 mL of water and 15 mL of 37% HCl.
-
Cool the mixture to 0-5°C in an ice bath with constant stirring.
-
Slowly add a solution of 0.05 mol sodium nitrite in 20 mL of water dropwise, keeping the temperature below 5°C.
-
Stir for 30 minutes after addition is complete. The formation of the diazonium salt is indicated by a positive test on starch-iodide paper (turns blue).
-
-
Coupling Reaction (Electrophilic Substitution):
-
In a separate 500 mL beaker, dissolve 0.05 mol of γ-Acid in 150 mL of water with the aid of sodium carbonate until the pH is ~7.0.
-
Cool this solution to 0-5°C.
-
Slowly add the previously prepared diazonium salt solution to the γ-Acid solution over 30-45 minutes, maintaining the temperature below 10°C.
-
Crucially, maintain the pH of the reaction mixture between 4.0 and 5.0 by adding small portions of sodium carbonate as needed. This ensures coupling occurs at the C1 position.
-
Stir the reaction mixture for 2-4 hours at low temperature.
-
-
Validation & Isolation:
-
Monitor the reaction progress using TLC. The disappearance of the γ-Acid spot indicates reaction completion.
-
Isolate the product by adding sodium chloride to salt out the dye.
-
Filter the precipitate, wash with a brine solution, and dry in an oven at 60-70°C.
-
-
Characterization:
-
Confirm product identity and purity using HPLC-MS and ¹H-NMR spectroscopy. The HPLC chromatogram should show a single major peak corresponding to the desired product.
-
Applications in Drug Development and Probe Synthesis
While γ-Acid itself is not a therapeutic agent, its chemical properties make it a valuable scaffold for creating biologically active molecules.
-
Scaffold for Novel Therapeutics: The naphthalene core can be functionalized at multiple positions to generate libraries of compounds for screening. The sulfonic acid group can improve the pharmacokinetic profile by enhancing aqueous solubility.
-
Linker for Bioconjugation: The reactive amino group can be used to attach γ-Acid to proteins or other biomolecules after appropriate activation, acting as a fluorescent tag or a linker for drug-payload conjugation. The inherent fluorescence of its sodium salt can be exploited for creating simple probes.[3]
Logical Diagram: γ-Acid in Drug Discovery
Caption: Synthetic pathways from γ-Acid to drug discovery applications.
Conclusion and Future Directions
6-Amino-4-hydroxy-2-naphthalenesulfonic acid is a classic synthetic intermediate whose full potential in modern chemical biology and drug discovery is still being explored. Its robust, pH-dependent coupling chemistry provides a reliable platform for constructing complex molecular architectures. Future work may focus on developing novel derivatives of γ-Acid as scaffolds for targeted therapies, advanced diagnostic probes, and functional biomaterials. The principles outlined in this guide provide a foundational understanding for researchers aiming to harness the synthetic power of this versatile molecule.
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The Emergence of a Master Inhibitor: A Technical Guide to the Discovery and History of Gamma-Aminobutyric Acid (GABA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamma-aminobutyric acid (GABA), a simple four-carbon amino acid, stands as the principal inhibitory neurotransmitter in the mature mammalian central nervous system (CNS). Its discovery and the subsequent elucidation of its profound physiological roles represent a cornerstone of modern neuroscience. This in-depth technical guide provides a comprehensive historical and scientific narrative of GABA, from its initial identification to its current status as a major therapeutic target. We will delve into the seminal experiments that unveiled its function, the chemical intricacies of its synthesis and metabolism, the rich pharmacology of its receptors, and the therapeutic agents that modulate its activity. This guide is designed to provide researchers, scientists, and drug development professionals with a thorough understanding of the foundational science and historical context of the GABAergic system, fostering a deeper appreciation of its complexities and its potential for future therapeutic innovation.
The Dawn of an Unknown: The Discovery of GABA
In the mid-20th century, the landscape of neurochemistry was largely uncharted territory. While the roles of excitatory neurotransmitters were beginning to be understood, the concept of inhibitory neurotransmission was still in its infancy. It was in this environment of scientific exploration that GABA was first identified.
An Unexpected Finding in the Brain
In 1950, Eugene Roberts and Sam Frankel at the Washington University School of Medicine in St. Louis made a serendipitous discovery.[1][2] While employing the relatively new technique of paper chromatography to analyze the free amino acid content of various tissues, they observed a unique, ninhydrin-positive spot in extracts from the mammalian brain that was absent or present only in trace amounts in other tissues.[3] This unknown substance was found to be consistently present in the brains of various species, suggesting a conserved and potentially significant role.[3]
The Crucial Identification
Through meticulous chemical analysis, Roberts and Frankel identified this mysterious compound as γ-aminobutyric acid.[2] The initial identification was based on the co-migration of the unknown substance with a synthetic GABA standard in multiple solvent systems during paper chromatography.[3] To definitively confirm its identity, they utilized the isotope derivative method, a sophisticated technique for the time developed by their colleague Sidney Udenfriend.[4][5] This multi-pronged approach provided unequivocal evidence that GABA was a natural and abundant constituent of the brain.[5] Furthermore, their initial studies demonstrated that GABA could be formed from glutamic acid in brain tissue, hinting at its metabolic origins.[2]
Despite this landmark discovery, the biological function of GABA remained elusive for several years. The initial reports were met with a muted response from the scientific community, as there was no immediate context for understanding what this simple amino acid might be doing in the brain.[2]
From Obscurity to Prominence: Unraveling the Inhibitory Nature of GABA
The turning point in the GABA story came in 1957, with a series of elegant experiments that finally illuminated its physiological role. The focus of this research shifted from the mammalian brain to a seemingly unlikely model organism: the crayfish.
The "Factor I" and the Crayfish Stretch Receptor
For several years, researchers had been studying a mysterious inhibitory substance extracted from the brain, which they termed "Factor I."[6] This substance was known to inhibit neuronal activity, but its chemical identity was unknown. A pivotal breakthrough came from the work of Alva Bazemore, K.A.C. Elliott, and Ernst Florey.[7] They utilized the crayfish stretch receptor neuron as a bioassay to test the activity of brain extracts. This preparation was exquisitely sensitive to inhibitory substances, making it an ideal system for isolating and identifying Factor I.[7]
Their experiments demonstrated that the inhibitory activity of Factor I was, in fact, attributable to GABA.[6] When applied to the crayfish stretch receptor, GABA mimicked the inhibitory effects of Factor I, and both were blocked by the convulsant drug picrotoxin.[6][8] This was the first direct evidence that GABA possessed potent inhibitory properties on neuronal activity.
Experimental Protocol: The Crayfish Stretch Receptor Bioassay
The crayfish stretch receptor bioassay was a cornerstone in establishing the inhibitory function of GABA. Below is a generalized protocol that reflects the principles of the original experiments.
Objective: To demonstrate the inhibitory effect of GABA on the firing rate of a crayfish stretch receptor neuron.
Materials:
-
Crayfish (e.g., Orconectes limosus)
-
Dissection tools (scissors, forceps)
-
Sylgard-lined dissection dish
-
Crayfish saline solution (e.g., Van Harreveld's solution)
-
Micromanipulators
-
Suction electrodes for recording nerve impulses
-
Amplifier and oscilloscope or data acquisition system
-
GABA solutions of varying concentrations
-
Picrotoxin solution (optional, for demonstrating antagonism)
-
Mechanical stretcher to apply controlled stretch to the receptor muscle
Procedure:
-
Dissection: Anesthetize a crayfish by placing it on ice. Dissect the abdomen to expose the dorsal muscles and the stretch receptor organs, which are located in the dorsal intersegmental muscles.
-
Preparation Mounting: Carefully isolate a stretch receptor organ with its nerve intact and mount it in the dissection dish filled with crayfish saline.
-
Electrophysiological Recording: Place a suction electrode over the nerve emanating from the stretch receptor to record extracellular action potentials.
-
Baseline Activity: Apply a controlled, gentle stretch to the receptor muscle using the mechanical stretcher to elicit a stable baseline firing rate of the neuron. Record this baseline activity.
-
GABA Application: Perfuse the preparation with a known concentration of GABA in crayfish saline.
-
Observation: Observe and record the change in the firing rate of the neuron. A decrease or complete cessation of firing indicates an inhibitory effect.
-
Washout: Wash the preparation with fresh crayfish saline to observe the recovery of the baseline firing rate.
-
Dose-Response (Optional): Repeat steps 5-7 with different concentrations of GABA to establish a dose-response relationship.
-
Antagonism (Optional): After establishing an inhibitory response to GABA, co-perfuse the preparation with GABA and picrotoxin. The blockade of the GABA-induced inhibition demonstrates the specificity of the effect.
Data Analysis: The primary outcome measure is the change in the frequency of action potentials (firing rate) before, during, and after the application of GABA. This can be quantified by counting the number of spikes per unit of time.
The Chemical Identity and Synthesis of GABA
Gamma-aminobutyric acid is a non-proteinogenic amino acid with the chemical formula C₄H₉NO₂.[2] Its structure is simple, yet its biological activity is profound.
Chemical Properties
| Property | Value |
| Molar Mass | 103.12 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in water |
Biosynthesis and Metabolism: The GABA Shunt
In the CNS, GABA is primarily synthesized from glutamate, the brain's main excitatory neurotransmitter, in a single enzymatic step.[9] This reaction is catalyzed by the enzyme glutamic acid decarboxylase (GAD) , which requires pyridoxal phosphate (the active form of vitamin B6) as a cofactor.[10]
The metabolism of GABA is intricately linked to its synthesis through a cyclical pathway known as the GABA shunt .[11] This pathway allows for the regeneration of the GABA precursor, glutamate.
The key steps of the GABA shunt are:
-
Synthesis: Glutamate is decarboxylated by GAD to form GABA.[11]
-
Catabolism: GABA is transaminated by GABA transaminase (GABA-T) to succinic semialdehyde. This reaction requires α-ketoglutarate as an amino group acceptor, which is converted to glutamate in the process.[11]
-
Oxidation: Succinic semialdehyde is then oxidized by succinic semialdehyde dehydrogenase (SSADH) to succinate.[11]
-
Krebs Cycle Integration: Succinate enters the Krebs cycle, where it is eventually converted back to α-ketoglutarate, thus completing the shunt.[11]
Schematic of a GABAergic Synapse
GABA Receptors: A Diverse Family
There are two main classes of GABA receptors: ionotropic GABA-A receptors and metabotropic GABA-B receptors.
-
GABA-A Receptors: These are ligand-gated ion channels that are permeable to chloride ions (Cl⁻). [12]When GABA binds to the GABA-A receptor, the channel opens, allowing Cl⁻ to flow into the neuron. This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential. [12]The GABA-A receptor is a pentameric structure composed of different subunits (α, β, γ, δ, ε, θ, and π), and the specific subunit composition determines the pharmacological properties of the receptor. [13]
-
GABA-B Receptors: These are G-protein coupled receptors that exert their effects through second messenger systems. [12]Presynaptically, activation of GABA-B receptors can inhibit the release of neurotransmitters by reducing calcium influx. Postsynaptically, they can cause a slow, prolonged inhibition by activating potassium channels, leading to an efflux of K⁺ ions and hyperpolarization. [6]
Pharmacological Manipulation of the GABAergic System
The central role of GABA in regulating neuronal excitability has made the GABAergic system a prime target for drug development. A wide range of therapeutic agents act by modulating GABAergic neurotransmission.
The Era of Barbiturates
Barbiturates were among the first drugs to be widely used for their sedative-hypnotic and anticonvulsant properties. [14]Synthesized in the early 20th century, these drugs act as positive allosteric modulators of the GABA-A receptor. [15]They increase the duration of the Cl⁻ channel opening induced by GABA, leading to a profound and prolonged inhibitory effect. [12]However, their narrow therapeutic index and high potential for dependence and overdose led to a decline in their use. [8] Synthesis of Barbiturates: The synthesis of barbiturates typically involves the condensation of a disubstituted malonic ester with urea in the presence of a base. [1]
General Synthesis of Barbiturates
The Benzodiazepine Revolution
The discovery of benzodiazepines in the 1950s revolutionized the treatment of anxiety and insomnia. [16]The first benzodiazepine, chlordiazepoxide (Librium), was discovered accidentally by Leo Sternbach in 1955. [16]Unlike barbiturates, benzodiazepines have a much wider therapeutic index and a lower risk of fatal overdose when taken alone. [17] Benzodiazepines also act as positive allosteric modulators of the GABA-A receptor, but through a different mechanism than barbiturates. They increase the frequency of the Cl⁻ channel opening in the presence of GABA, thereby enhancing its inhibitory effect. [18] Structure-Activity Relationship (SAR) of Benzodiazepines: The pharmacological activity of benzodiazepines is highly dependent on their chemical structure. Key structural features that influence their activity include:
-
An electron-withdrawing group at the 7-position of the A ring (e.g., a halogen or a nitro group) is essential for anxiolytic activity. [8]* A phenyl group at the 5-position of the B ring contributes to the potency. [8]* Substitution at the 1-position can affect the duration of action. [8] Synthesis of Benzodiazepines: The synthesis of 1,4-benzodiazepines often involves the reaction of a 2-aminobenzophenone with an amino acid ester, followed by cyclization. [2]
General Synthesis of 1,4-Benzodiazepines
GABA in Health and Disease: Modern Perspectives
Our understanding of the GABAergic system has expanded dramatically since its discovery. It is now clear that GABA plays a critical role in a vast array of physiological processes and that its dysregulation is implicated in numerous neurological and psychiatric disorders.
Clinical Applications of GABAergic Drugs
| Disorder | Class of GABAergic Drug | Therapeutic Effect |
| Anxiety Disorders | Benzodiazepines | Anxiolytic |
| Insomnia | Benzodiazepines, Z-drugs | Hypnotic |
| Epilepsy | Benzodiazepines, Barbiturates, Vigabatrin, Tiagabine | Anticonvulsant |
| Muscle Spasms | Benzodiazepines, Baclofen | Muscle Relaxant |
The Future of GABAergic Research
Research into the GABAergic system continues to be a vibrant and promising area of neuroscience. Current efforts are focused on developing more selective GABAergic drugs with improved side-effect profiles. This includes the development of subunit-selective GABA-A receptor modulators and drugs that target specific components of the GABA metabolic pathway. [7]A deeper understanding of the role of GABA in neurodevelopment and synaptic plasticity is also opening up new avenues for the treatment of developmental and cognitive disorders. [19]
Conclusion
The journey of GABA from an unknown substance in the brain to a master inhibitory neurotransmitter and a major therapeutic target is a testament to the power of scientific inquiry. The foundational discoveries of Roberts, Frankel, and others have paved the way for a deeper understanding of brain function and have led to the development of life-changing medications for millions of people. As we continue to unravel the complexities of the GABAergic system, we can anticipate the emergence of even more sophisticated and targeted therapies for a wide range of neurological and psychiatric conditions.
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A Theoretical and Computational Scrutiny of 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
6-Amino-4-hydroxy-2-naphthalenesulfonic acid, also known as Gamma acid, is a crucial intermediate in the synthesis of various azo dyes.[1][2][3] Beyond its industrial importance, its molecular architecture, featuring amino, hydroxyl, and sulfonic acid functional groups on a naphthalene core, presents a compelling case for theoretical investigation, particularly in the context of medicinal chemistry and materials science. This guide provides a comprehensive theoretical framework for understanding the structural, electronic, and reactive properties of this molecule. While direct computational studies on 6-Amino-4-hydroxy-2-naphthalenesulfonic acid are not extensively available in public literature, this guide synthesizes established theoretical methodologies and findings from closely related naphthalenesulfonic acid derivatives to project its characteristics. The principles and workflows detailed herein offer a robust starting point for future in silico research.
Introduction: The Multifaceted Nature of 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid
6-Amino-4-hydroxy-2-naphthalenesulfonic acid (C₁₀H₉NO₄S) is a derivative of naphthalene, a polycyclic aromatic hydrocarbon.[2][3][4] Its utility in the dye industry is well-documented, where it serves as a coupling component to form a wide array of colors.[1] The strategic placement of its functional groups governs its chemical behavior, making it a subject of interest for theoretical chemists. The amino (-NH₂) and hydroxyl (-OH) groups are electron-donating, while the sulfonic acid (-SO₃H) group is strongly electron-withdrawing. This electronic push-pull system is anticipated to give rise to interesting photophysical properties and a nuanced reactivity profile.
From a drug development perspective, molecules with such diverse functionalities can interact with biological targets through a variety of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and π-π stacking. Theoretical studies are paramount in elucidating these potential interactions and guiding the design of novel therapeutic agents.
Theoretical Methodologies for Interrogating Naphthalenesulfonic Acids
The bedrock of modern theoretical chemistry lies in quantum mechanics, with Density Functional Theory (DFT) being the workhorse for molecules of this size. DFT provides a favorable balance between computational cost and accuracy, making it ideal for predicting a wide range of molecular properties.
The Power of Density Functional Theory (DFT)
DFT calculations are employed to determine the electronic structure of molecules, from which numerous properties can be derived. The choice of a functional and a basis set is critical for obtaining reliable results. For molecules like 6-Amino-4-hydroxy-2-naphthalenesulfonic acid, hybrid functionals such as B3LYP, which incorporates a portion of exact Hartree-Fock exchange, paired with a Pople-style basis set like 6-311++G(d,p), have been shown to provide accurate predictions for geometries, vibrational frequencies, and electronic properties of similar aromatic compounds.[5]
A Typical Computational Workflow
A theoretical investigation of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid would typically follow the workflow outlined below. This systematic approach ensures a comprehensive understanding of the molecule's intrinsic properties.
Caption: A generalized computational workflow for the theoretical study of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid.
Projected Theoretical Insights into 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid
Based on the established behavior of analogous naphthalenesulfonic acids, we can project the following theoretical characteristics for 6-Amino-4-hydroxy-2-naphthalenesulfonic acid.
Optimized Molecular Geometry
The initial step in any theoretical study is to determine the molecule's most stable three-dimensional conformation through geometry optimization. The naphthalene core is expected to be largely planar, with the functional groups causing minor deviations. The table below presents predicted key geometric parameters based on typical values for similar structures.
| Parameter | Predicted Value | Justification |
| C-N Bond Length | ~1.38 Å | Shorter than a typical C-N single bond due to resonance with the aromatic ring. |
| C-O Bond Length | ~1.36 Å | Exhibits partial double bond character due to resonance. |
| C-S Bond Length | ~1.78 Å | Consistent with C-S single bonds in aromatic sulfonic acids. |
| S-O Bond Lengths | ~1.45 Å (double), ~1.65 Å (single in -OH) | Reflects the double and single bond character within the sulfonic acid group. |
| Dihedral Angles | Near 0° or 180° for ring atoms | Indicative of the planarity of the naphthalene system. |
Electronic Properties and Reactivity
The electronic landscape of a molecule dictates its reactivity and potential for intermolecular interactions.
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding electronic transitions and reactivity. The HOMO is expected to be localized primarily on the electron-rich naphthalene ring, particularly near the amino and hydroxyl groups, indicating these are the likely sites for electrophilic attack. The LUMO is anticipated to be distributed across the aromatic system, with significant contributions from the electron-withdrawing sulfonic acid group, marking it as the region susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity.[5]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. For 6-Amino-4-hydroxy-2-naphthalenesulfonic acid, the MEP is predicted to show negative potential (red/yellow) around the oxygen atoms of the hydroxyl and sulfonic acid groups, indicating regions prone to electrophilic attack and hydrogen bond acceptance. The hydrogen atoms of the amino and hydroxyl groups will exhibit positive potential (blue), highlighting them as hydrogen bond donors.
Caption: The 2D chemical structure of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid.
Simulated Spectroscopic Profile
Theoretical calculations can predict spectroscopic data, which can then be compared with experimental results for validation.
-
Vibrational Spectroscopy (IR and Raman): The calculated vibrational frequencies can aid in the assignment of experimental infrared (IR) and Raman spectra. Key predicted vibrational modes would include N-H stretching of the amino group (~3300-3500 cm⁻¹), O-H stretching of the hydroxyl group (~3200-3600 cm⁻¹), and characteristic S=O stretching of the sulfonic acid group (~1000-1350 cm⁻¹).
-
Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum. The electronic transitions, primarily of π → π* character, are expected to be influenced by the substituent groups. The amino and hydroxyl groups will likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene.
Implications for Drug Development and Materials Science
The theoretical insights into 6-Amino-4-hydroxy-2-naphthalenesulfonic acid open avenues for its application beyond the dye industry.
-
Pharmacophore Scaffolding: The molecule's rigid backbone and strategically placed hydrogen bond donors and acceptors make it an attractive scaffold for designing enzyme inhibitors or receptor antagonists. Theoretical studies can guide the modification of this scaffold to optimize binding affinity and selectivity for a specific biological target. Molecular docking simulations, a computational technique to predict the preferred orientation of one molecule to a second when bound to each other, would be the next logical step.[5]
-
Organic Electronics: The predicted electronic properties, particularly the HOMO-LUMO gap, suggest potential applications in organic electronics. By tuning the substituent groups, the electronic bandgap could be engineered for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Conclusion and Future Directions
While this guide provides a projected theoretical analysis of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid based on established computational methodologies and data from related compounds, dedicated in silico studies are warranted to fully elucidate its properties. Future research should focus on performing high-level DFT calculations to obtain precise geometric, electronic, and spectroscopic data. Furthermore, molecular dynamics simulations could provide insights into its behavior in different solvent environments and its interactions with biomolecules. The convergence of such theoretical work with experimental validation will undoubtedly unlock the full potential of this versatile molecule.
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Chongqing Chemdad Co., Ltd. (n.d.). 6-Amino-4-hydroxy-2-naphthalenesulfonic acid. Retrieved from [Link]
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GSRS. (n.d.). 6-AMINO-4-HYDROXY-2-NAPHTHALENESULFONIC ACID MONOHYDRATE. Retrieved from [Link]
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The Central Governor: A Technical Guide to Gamma-Aminobutyric Acid (GABA)
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction: The Brain's Primary Pacemaker
In the intricate and dynamic environment of the central nervous system (CNS), maintaining a delicate equilibrium between excitation and inhibition is paramount for healthy neurological function. Gamma-aminobutyric acid (GABA), a seemingly simple four-carbon amino acid, stands as the principal inhibitory neurotransmitter in the mature mammalian brain.[1][2][3] Its pervasive influence extends across virtually all domains of brain function, from regulating neuronal excitability and preventing seizures to modulating anxiety, sleep, and muscle tone.[4][5][6] For researchers and drug development professionals, a profound understanding of GABA's multifaceted nature is not merely academic; it is the cornerstone for innovating therapeutics for a wide spectrum of neurological and psychiatric disorders, including epilepsy, anxiety disorders, insomnia, and spasticity.[2][7][8]
This technical guide provides a comprehensive exploration of GABA, moving beyond a textbook overview to offer field-proven insights into its nomenclature, neurobiology, pharmacology, and the analytical methodologies crucial for its study.
I. Nomenclature and Chemical Identity: Deconstructing "Gamma Acid"
While colloquially referred to as "Gamma Acid," the precise and unambiguous identification of this molecule is critical in scientific discourse. The term "Gamma Acid" itself is a trivial name and can be ambiguous, as it is also used in the dye industry to refer to 7-amino-4-hydroxy-2-naphthalenesulfonic acid. For the purposes of neuroscience and pharmacology, the correct terminology is essential.
The nomenclature of GABA is rooted in its chemical structure. It is an amino acid, but not one that is incorporated into proteins.[1] The "gamma" (γ) designation indicates that the amino group is attached to the third carbon atom from the carboxyl group.
| Identifier Type | Name/Identifier | Source/Context |
| IUPAC Name | 4-aminobutanoic acid | Systematic chemical name based on IUPAC nomenclature.[1][9][10] |
| Common Name | Gamma-aminobutyric acid | The most widely used name in scientific literature. |
| Abbreviation | GABA | Standard abbreviation used universally.[1][9] |
| Synonyms | γ-Aminobutanoic acid | Variation of the common name.[1] |
| 4-Aminobutyric acid | A direct synonym of the IUPAC name.[1][9] | |
| Piperidic acid | A less common historical synonym.[1][9] | |
| Piperidinic acid | Another historical synonym.[1] | |
| CAS Number | 56-12-2 | Unique identifier assigned by the Chemical Abstracts Service.[1] |
| Chemical Formula | C4H9NO2 | Represents the elemental composition of the molecule.[4] |
| Molecular Weight | 103.12 g/mol | The mass of one mole of GABA.[4][9] |
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GABA -> IUPAC [color="#34A853"]; GABA -> Synonym1 [color="#EA4335"]; GABA -> Synonym2 [color="#EA4335"]; GABA -> Synonym3 [color="#EA4335"]; GABA -> CAS [color="#34A853"]; }
Caption: Interrelationship of GABA's nomenclature.
II. The Neurobiology of GABA: Synthesis, Release, and Metabolism
The life cycle of GABA within the CNS is a tightly regulated process, ensuring its availability for inhibitory neurotransmission while preventing excitotoxicity. This cycle is often referred to as the "GABA shunt."[11]
A. Biosynthesis: The GABA Shunt
GABA is primarily synthesized from glutamate, the brain's main excitatory neurotransmitter, in a single enzymatic step.[1][12] This conversion is catalyzed by the enzyme glutamate decarboxylase (GAD) , which requires pyridoxal phosphate (the active form of vitamin B6) as a cofactor.[1][2][12] The existence of two isoforms of GAD, GAD65 and GAD67, suggests distinct roles in GABA synthesis, with GAD67 being responsible for the majority of basal GABA levels and GAD65 being more involved in the synthesis of GABA for vesicular release.
The GABA shunt is a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle. It begins with the transamination of α-ketoglutarate to glutamate, which is then decarboxylated to GABA. GABA is subsequently catabolized to succinic semialdehyde, which is then oxidized to succinate, re-entering the TCA cycle.[11]
Caption: The GABA shunt metabolic pathway.
B. Synaptic Release and Reuptake
Once synthesized, GABA is packaged into synaptic vesicles by the vesicular inhibitory amino acid transporter (VIAAT) .[2] The arrival of an action potential at the presynaptic terminal triggers the influx of calcium ions, leading to the fusion of these vesicles with the presynaptic membrane and the release of GABA into the synaptic cleft.[2]
The action of GABA in the synapse is terminated by its rapid removal from the synaptic cleft. This is accomplished by GABA transporters (GATs) located on both presynaptic neurons and surrounding glial cells.[11] There are at least four subtypes of GATs (GAT-1, GAT-2, GAT-3, and BGT-1), with GAT-1 being the most abundant in the brain and a primary target for certain antiepileptic drugs.
C. Metabolism
GABA that is taken up by neurons and glia is metabolized by the enzyme GABA transaminase (GABA-T) to succinic semialdehyde.[1][11] This reaction requires α-ketoglutarate as an amino group acceptor, regenerating glutamate.[11] Succinic semialdehyde is then oxidized by succinic semialdehyde dehydrogenase (SSADH) to succinate, which enters the TCA cycle.[1][11]
III. GABA Receptors: The Gates of Inhibition
GABA exerts its inhibitory effects by binding to and activating specific receptors on the surface of neurons. These receptors are broadly classified into two main types: GABAA and GABAB receptors.[13][14] A third type, GABAC, is now considered a subclass of GABAA receptors.[13][15]
A. GABAA Receptors: Ionotropic Chloride Channels
GABAA receptors are ligand-gated ion channels, meaning that the binding of GABA directly opens an ion channel.[1][13] These receptors are pentameric structures, composed of five subunits arranged around a central pore.[15][16] The activation of GABAA receptors leads to an influx of chloride ions (Cl⁻) into the neuron, causing hyperpolarization of the cell membrane and making it less likely to fire an action potential.[1][14]
The remarkable diversity of GABAA receptor function arises from the variety of subunits that can assemble to form the receptor. There are at least 19 different known subunits (α1-6, β1-3, γ1-3, δ, ε, θ, π, and ρ1-3), leading to a vast number of potential receptor subtypes with distinct pharmacological properties and anatomical distributions.[15][16] This heterogeneity is a key reason for the development of drugs with selective actions on specific GABAA receptor subtypes.[8][16]
| Subunit | Key Functions and Pharmacological Significance |
| α1 | Mediates the sedative and amnestic effects of benzodiazepines. |
| α2/α3 | Primarily involved in the anxiolytic effects of benzodiazepines.[16] |
| α5 | Implicated in learning and memory; located extrasynaptically.[16] |
| γ2 | Essential for the potentiation of GABAergic currents by benzodiazepines. |
| δ | Found in extrasynaptic receptors, contributes to tonic inhibition, and is a target for neurosteroids.[17] |
B. GABAB Receptors: Metabotropic G-Protein Coupled Receptors
In contrast to the rapid, direct action of GABAA receptors, GABAB receptors are metabotropic, G-protein coupled receptors.[13][18] Their activation by GABA initiates a slower and more prolonged inhibitory response through a second messenger system.[18] GABAB receptors are heterodimers composed of GABAB1 and GABAB2 subunits.
Presynaptically, GABAB receptor activation inhibits the release of neurotransmitters by reducing calcium influx. Postsynaptically, they cause hyperpolarization by increasing potassium efflux.[18]
IV. Pharmacology of the GABA System: A Drug Developer's Perspective
The central role of GABA in regulating neuronal excitability has made it a prime target for drug development.[3][8] Drugs that modulate the GABA system, known as GABAergic drugs, are used to treat a wide array of conditions.[1]
A. Classification of GABAergic Drugs
GABAergic drugs can be classified based on their mechanism of action:
| Drug Class | Mechanism of Action | Examples | Primary Therapeutic Uses |
| GABAA Receptor Agonists | Directly activate GABAA receptors. | Muscimol | Research tool |
| GABAA Receptor Positive Allosteric Modulators (PAMs) | Enhance the effect of GABA at GABAA receptors without directly activating them.[19] | Benzodiazepines (e.g., Diazepam, Alprazolam), Barbiturates (e.g., Phenobarbital), Neurosteroids, Ethanol[19] | Anxiety, Insomnia, Seizures, Muscle Spasms, Anesthesia |
| GABAB Receptor Agonists | Directly activate GABAB receptors. | Baclofen | Spasticity, Muscle relaxant |
| GABA Transaminase (GABA-T) Inhibitors | Inhibit the breakdown of GABA, increasing its synaptic concentration. | Vigabatrin | Epilepsy[2] |
| GABA Reuptake Inhibitors (GRIs) | Block the reuptake of GABA from the synapse, prolonging its action. | Tiagabine | Epilepsy |
| GABA Analogues | Structurally similar to GABA but may have different mechanisms of action (e.g., modulating calcium channels). | Gabapentin, Pregabalin | Neuropathic pain, Seizures, Anxiety[20] |
digraph "GABAergic_Drugs" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", color="#202124", fontcolor="#202124"]; edge [fontname="Arial"];GABA_System [label="GABA System", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; GABA_A [label="GABA_A Receptor", fillcolor="#FFFFFF"]; GABA_B [label="GABA_B Receptor", fillcolor="#FFFFFF"]; GABA_T [label="GABA Transaminase", fillcolor="#FFFFFF"]; GAT [label="GABA Transporter", fillcolor="#FFFFFF"];
PAMs [label="PAMs (Benzodiazepines, Barbiturates)", shape=box3d, fillcolor="#FBBC05", fontcolor="#202124"]; Agonists_B [label="Agonists (Baclofen)", shape=box3d, fillcolor="#FBBC05", fontcolor="#202124"]; Inhibitors_T [label="Inhibitors (Vigabatrin)", shape=box3d, fillcolor="#FBBC05", fontcolor="#202124"]; Inhibitors_GAT [label="Inhibitors (Tiagabine)", shape=box3d, fillcolor="#FBBC05", fontcolor="#202124"];
GABA_System -> GABA_A; GABA_System -> GABA_B; GABA_System -> GABA_T; GABA_System -> GAT;
PAMs -> GABA_A [label="Modulate", color="#EA4335"]; Agonists_B -> GABA_B [label="Activate", color="#34A853"]; Inhibitors_T -> GABA_T [label="Inhibit", color="#EA4335"]; Inhibitors_GAT -> GAT [label="Inhibit", color="#EA4335"]; }
Caption: Classification of GABAergic drugs by their mechanism of action.
V. Analytical Methodologies for GABA Quantification
Accurate and reliable quantification of GABA in biological samples is crucial for both basic research and clinical studies. Several analytical techniques are employed for this purpose, each with its own advantages and limitations.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used method for GABA quantification due to its simplicity, sensitivity, and reproducibility.[21] Since GABA lacks a strong chromophore, a pre-column derivatization step is typically required to enable its detection by UV-Vis or fluorescence detectors.[22] Common derivatizing agents include dansyl chloride and o-phthalaldehyde (OPA).
Step-by-Step HPLC Protocol for GABA Quantification (General Overview):
-
Sample Preparation: Homogenization of tissue or fluid samples, followed by deproteinization (e.g., with perchloric acid or methanol).
-
Derivatization: Incubation of the sample extract with a derivatizing agent (e.g., dansyl chloride) under specific pH and temperature conditions.
-
Chromatographic Separation: Injection of the derivatized sample onto a reverse-phase HPLC column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile) is commonly used to separate the GABA derivative from other amino acids and interfering compounds.
-
Detection: The derivatized GABA is detected using a UV-Vis or fluorescence detector at the appropriate wavelength.
-
Quantification: The concentration of GABA in the sample is determined by comparing its peak area to that of a standard curve generated with known concentrations of GABA.[22]
B. Magnetic Resonance Spectroscopy (MRS)
In vivo quantification of GABA in the human brain is possible using non-invasive magnetic resonance spectroscopy (MRS).[23] The most common technique is J-difference editing, implemented in sequences like MEGA-PRESS.[24] This method allows for the detection of the relatively low concentration of GABA in the presence of much larger signals from other metabolites.[23][24]
VI. Conclusion and Future Directions
Gamma-aminobutyric acid, the brain's primary inhibitory neurotransmitter, remains a subject of intense research and a critical target for therapeutic intervention. A thorough understanding of its nomenclature, complex neurobiology, and the pharmacology of its receptors is indispensable for the development of novel and more effective treatments for a host of neurological and psychiatric disorders. The continued refinement of analytical techniques for GABA quantification will further aid in elucidating its role in both health and disease. As our knowledge of the diversity of GABA receptor subtypes and their specific functions grows, the potential for developing highly selective, next-generation GABAergic drugs with improved efficacy and fewer side effects presents an exciting frontier in neuroscience and medicine.[8][16]
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Methodological & Application
Application Note & Protocol: Synthesis of Azo Dyes Utilizing 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of Azo Dyes and the Role of Naphthalenesulfonic Acids
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–).[1][2] Their extensive application in textiles, printing, food, and pharmaceuticals stems from their straightforward synthesis, cost-effectiveness, and the vast spectrum of colors achievable by modifying their chemical structures.[3][4][5] The synthesis of azo dyes is a classic example of electrophilic aromatic substitution, involving a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resultant diazonium salt with an electron-rich nucleophile, such as a phenol or an aromatic amine.[2][6]
6-Amino-4-hydroxy-2-naphthalenesulfonic acid, also known as Gamma Acid, is a particularly valuable coupling component in the synthesis of azo dyes.[7] Its structure incorporates a hydroxyl group and an amino group on a naphthalene ring, both of which are activating groups for electrophilic aromatic substitution. The sulfonic acid group imparts significant water solubility to the resulting dye molecule, a crucial property for dyeing applications in aqueous media.[2] This application note provides a detailed protocol for the synthesis of an azo dye using 6-Amino-4-hydroxy-2-naphthalenesulfonic acid as the coupling component, along with insights into the reaction mechanism, characterization, and safety considerations.
Reaction Mechanism: A Stepwise Look at Azo Dye Formation
The synthesis of an azo dye from an aromatic amine and 6-Amino-4-hydroxy-2-naphthalenesulfonic acid proceeds through two fundamental reactions: diazotization and azo coupling.
Part 1: Diazotization of the Aromatic Amine
Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[8][9] This reaction is typically carried out in a cold, acidic solution using sodium nitrite (NaNO₂) to generate nitrous acid (HNO₂) in situ.[1][3][9] The key steps are as follows:
-
Formation of Nitrous Acid: In the presence of a strong acid like hydrochloric acid (HCl), sodium nitrite is protonated to form nitrous acid.
-
Formation of the Nitrosonium Ion: Nitrous acid is then further protonated and loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[1][3]
-
Nucleophilic Attack: The primary aromatic amine acts as a nucleophile and attacks the nitrosonium ion.
-
Formation of the Diazonium Ion: A series of proton transfers and the elimination of a water molecule lead to the formation of the resonance-stabilized diazonium ion (Ar-N₂⁺).[3][8]
It is critical to maintain a low temperature (0-5 °C) throughout the diazotization process, as diazonium salts are unstable at higher temperatures and can decompose to form phenols and release nitrogen gas.[1]
Caption: Azo Coupling Reaction.
Experimental Protocol
This protocol details the synthesis of an azo dye using aniline as the primary aromatic amine and 6-Amino-4-hydroxy-2-naphthalenesulfonic acid as the coupling component.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Notes |
| Aniline | 93.13 | 0.93 g | Freshly distilled for best results. |
| Hydrochloric Acid (concentrated) | 36.46 | 2.5 mL | Handle with care in a fume hood. |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.70 g | |
| 6-Amino-4-hydroxy-2-naphthalenesulfonic acid | 239.24 | 2.40 g | |
| Sodium Hydroxide (NaOH) | 40.00 | ~1.0 g | For preparing a 10% aqueous solution. |
| Sodium Chloride (NaCl) | 58.44 | 5.0 g | For "salting out" the dye. |
| Distilled Water | 18.02 | ||
| Ice | For maintaining low temperatures. |
Step-by-Step Methodology
Part A: Diazotization of Aniline
-
In a 100 mL beaker, dissolve 0.93 g of aniline in a mixture of 2.5 mL of concentrated hydrochloric acid and 10 mL of distilled water.
-
Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate 50 mL beaker, dissolve 0.70 g of sodium nitrite in 5 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution while maintaining the temperature between 0-5 °C and stirring continuously. The formation of the diazonium salt solution is now complete. Keep this solution in the ice bath.
Part B: Azo Coupling
-
In a 250 mL beaker, dissolve 2.40 g of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid in 20 mL of 10% aqueous sodium hydroxide solution.
-
Cool this solution to 5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution (from Part A) to the cold solution of the coupling component with vigorous stirring. A brightly colored dye should precipitate immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
Part C: Isolation and Purification of the Azo Dye
-
"Salt out" the dye by adding 5.0 g of sodium chloride to the reaction mixture and stirring until it dissolves. This decreases the solubility of the dye in the aqueous medium.
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the crude dye with a small amount of cold saturated sodium chloride solution to remove any unreacted starting materials and inorganic salts.
-
Recrystallize the crude dye from a minimal amount of hot water or an appropriate water-ethanol mixture to obtain a purified product.
-
Dry the purified dye in a desiccator or a vacuum oven at a low temperature.
Caption: Experimental Workflow for Azo Dye Synthesis.
Characterization of the Synthesized Azo Dye
The synthesized azo dye can be characterized using various spectroscopic techniques to confirm its structure and purity.
UV-Visible Spectroscopy
UV-Visible spectroscopy is a fundamental technique for characterizing azo dyes due to their strong absorption in the visible region of the electromagnetic spectrum, which is responsible for their color. [10][11]The absorption maxima (λ_max) provide information about the electronic transitions within the conjugated system of the dye molecule.
Protocol:
-
Prepare a dilute solution of the synthesized dye in a suitable solvent (e.g., water or ethanol) of a known concentration (e.g., 5 x 10⁻⁵ M). [10]2. Record the UV-Visible absorption spectrum over a wavelength range of 250-700 nm using a spectrophotometer. [10]3. Identify the wavelength of maximum absorbance (λ_max).
Expected Results: The λ_max of the synthesized azo dye will depend on the specific aromatic amine used and the solvent. Azo dyes derived from 6-Amino-4-hydroxy-2-naphthalenesulfonic acid are expected to exhibit strong absorption in the visible range, typically resulting in red to violet hues.
| Aromatic Amine | Expected λ_max Range (nm) | Observed Color |
| Aniline | 480 - 520 | Orange-Red |
| p-Toluidine | 490 - 530 | Red |
| p-Anisidine | 500 - 550 | Red-Violet |
Applications
Azo dyes synthesized from 6-Amino-4-hydroxy-2-naphthalenesulfonic acid are primarily used in the textile industry for dyeing natural and synthetic fibers such as cotton, silk, and wool. [7]The presence of the sulfonic acid group enhances their water solubility and affinity for polar fibers. They are also used in the preparation of pigments and as indicators in analytical chemistry. [1]
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All procedures should be carried out in a well-ventilated fume hood, especially when handling concentrated acids and aniline.
-
Handling of Reagents:
-
Aniline: Toxic and readily absorbed through the skin. Handle with extreme care.
-
Concentrated HCl: Corrosive. Avoid inhalation of fumes and contact with skin.
-
Sodium Nitrite: Oxidizing agent and toxic if ingested.
-
Sodium Hydroxide: Corrosive. Causes severe burns.
-
-
Azo Dyes: While many azo dyes are safe, some can be metabolized to form carcinogenic aromatic amines. [5][12][13]It is prudent to handle all synthesized dyes with care and avoid skin contact and inhalation. * Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
-
BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]
-
sathee jee. (n.d.). Chemistry Diazotization Reaction. Retrieved from [Link]
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PHARMD GURU. (n.d.). 34. DIAZOTISATION AND COUPLING. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Azo Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
Online Chemistry notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]
-
Plovec, J., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. RSC Advances, 11(36), 22165-22175. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Azo coupling reactions structures and mechanisms. Retrieved from [Link]
-
Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, April 24). What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? Retrieved from [Link]
-
Kim, J. J., et al. (2001). Synthesis, structure, and UV–VIS absorption spectra of azo dyes derived from (dialkylamino)thiazole dimers. Journal of the Chemical Society, Perkin Transactions 2, (3), 379-387. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Making an Azo Dye from Phenol. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Visible spectra of the azo dyes A1-A3 in THF. Retrieved from [Link]
-
Al-Adilee, K. J. (2024). Synthesis and Characterization of New Azo Dye Derived from Sulfamethaxolevia Diazonium Reaction and Study its Ability as an Acid-base Indicator. Journal of Education for Pure Science-University of Thi-Qar, 14(1). Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). 6-Amino-4-hydroxy-2-naphthalenesulfonic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. Retrieved from [Link]
-
University of Toronto. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]
-
Fibre2Fashion. (n.d.). Safety of Azo Dyes Usage in Textiles Industry. Retrieved from [Link]
-
Apple Academic Press. (2023). Synthesis of Some New Azo Dyes on the Base of 6-Aminocoumarine. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Azo dyes – Knowledge and References. Retrieved from [Link]
-
International Journal of Research and Analytical Reviews. (n.d.). SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF AZO COMPOUNDS FROM AROMATIC AMINES. Retrieved from [Link]
-
International Journal of Advanced Research. (2017). THE STUDY PREPARATION AND IDENTIFICATION NEW DYE OF AZO DYES. Retrieved from [Link]
-
YouTube. (2022, August 16). AZO DYES AND THE RISKS IN TEXTILE PRODUCTS. Retrieved from [Link]
-
QIMA. (n.d.). Quick Guide: Carcinogenic Azo Dyes & Retailer and Consumer Risks. Retrieved from [Link]
-
European Commission. (n.d.). opinion of the sccnfp on the safety review of the use of certain azo dyes in cosmetic products. Retrieved from [Link]
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- 13. qima.com [qima.com]
Application Notes and Protocols for Azo Coupling Reactions Utilizing Gamma Acid
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the principles and execution of coupling reactions involving 7-amino-1-naphthol-3-sulfonic acid, commonly known as Gamma Acid. Gamma Acid is a critical intermediate in the synthesis of a wide array of azo dyes and pigments due to its versatile coupling capabilities. This guide elucidates the underlying electrophilic aromatic substitution mechanism, offers a detailed, step-by-step laboratory protocol, and explores critical parameters for reaction optimization and troubleshooting. The aim is to furnish laboratory personnel with the requisite knowledge for the successful synthesis, purification, and characterization of Gamma Acid-derived azo compounds.
Introduction and Scientific Background
Gamma Acid (7-amino-1-naphthol-3-sulfonic acid) is a vital naphthol derivative employed as a coupling component in the synthesis of numerous commercially significant azo dyes. Its structure, featuring both an amino (-NH₂) and a hydroxyl (-OH) group, makes it an electron-rich aromatic system, highly activated towards electrophilic attack by diazonium salts. The position of these activating groups, along with the sulfonic acid moiety, dictates the regioselectivity of the coupling reaction and the tinctorial properties of the resulting dye.
It is essential to distinguish Gamma Acid, the dye intermediate, from γ-aminobutyric acid (GABA), a neurotransmitter, to prevent confusion, especially within the drug development community where GABA is a frequent subject of study[1][2]. While both are "gamma" acids in name, their chemical structures and applications are entirely distinct.
The synthesis of an azo dye using Gamma Acid is a classic example of an azo coupling reaction . This process occurs in two primary stages:
-
Diazotization: A primary aromatic amine is converted into a highly reactive diazonium salt (Ar-N₂⁺) by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl)[3].
-
Azo Coupling: The diazonium salt, acting as an electrophile, attacks the electron-rich ring of the coupling component, in this case, Gamma Acid. This electrophilic aromatic substitution reaction forms the characteristic azo bond (-N=N-), which serves as the chromophore responsible for the dye's color[4].
The stability of the diazonium salt is paramount; it is thermally unstable and prone to decomposition at temperatures above 5°C[5][6]. Consequently, both the diazotization and subsequent coupling steps must be performed under strict temperature control, typically in an ice bath.
Reaction Mechanism and Workflow
The overall process involves the preparation of a diazonium salt from a primary aromatic amine, followed by its reaction with a solution of Gamma Acid under controlled pH and temperature.
General Workflow
The logical flow of the synthesis is depicted below. It begins with the preparation of the two key reactants, followed by the coupling reaction and product isolation.
Caption: Mechanism of electrophilic aromatic substitution in azo coupling.
Detailed Experimental Protocol
This protocol is a generalized procedure adapted from established methods for the synthesis of azo dyes using Gamma Acid.[7][8] Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Primary aromatic amines can be toxic and carcinogenic.
Materials and Reagents
-
Primary Aromatic Amine (e.g., p-Nitroaniline-o-sulfonic acid)
-
Gamma Acid (7-amino-1-naphthol-3-sulfonic acid)
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl, 32-37%)
-
Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) for pH adjustment
-
Sodium Chloride (NaCl, for salting out)
-
Sulfamic Acid (optional, to quench excess nitrous acid)
-
Distilled or Deionized Water
-
Crushed Ice
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Buchner funnel and vacuum filtration apparatus
Step 1: Diazotization of the Primary Aromatic Amine
-
Preparation: In a beaker, create a dispersion of the primary aromatic amine (1.0 equivalent) in distilled water.
-
Acidification: Add concentrated hydrochloric acid (approx. 2.5-3.0 equivalents) to the amine dispersion.
-
Cooling: Place the beaker in an ice-salt bath and stir continuously until the temperature of the mixture is between 0°C and 5°C.[6]
-
Nitrite Addition: In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 equivalents) in a small amount of cold distilled water.
-
Reaction: Add the sodium nitrite solution dropwise to the cold amine-acid mixture over 10-15 minutes. Maintain vigorous stirring and ensure the temperature does not rise above 5°C. The formation of a clear solution or a pale-yellow precipitate indicates the formation of the diazonium salt.[7]
-
Completion Check: After stirring for an additional 15-20 minutes, check for the completion of diazotization. A spot test on starch-iodide paper should turn blue, indicating a slight excess of nitrous acid. If desired, a small amount of sulfamic acid can be added to destroy this excess.
-
Immediate Use: The resulting diazonium salt solution is unstable and should be used immediately in the next step.[9]
Step 2: Coupling with Gamma Acid
-
Preparation: In a separate, larger beaker, add Gamma Acid (1.0 equivalent) to distilled water.
-
Solubilization & pH Adjustment: Stir the mixture thoroughly. Gamma Acid will dissolve upon adjusting the pH. Add a solution of sodium hydroxide or sodium carbonate portion-wise until the pH of the solution reaches approximately 8.0. A clear, often brownish, solution should form.[7]
-
Cooling: Cool this solution to 0-5°C in an ice bath with continuous stirring.
-
Coupling Reaction: Slowly add the freshly prepared diazonium salt solution from Step 1 to the cold Gamma Acid solution over 20-30 minutes. A brightly colored precipitate (the azo dye) will form almost immediately.
-
Reaction Completion: Continue to stir the reaction mixture in the ice bath for 1-2 hours to ensure the coupling is complete. Monitor the disappearance of the diazonium salt using a spot test (a drop of the reaction mixture added to an alkaline solution of a coupling agent like β-naphthol should not produce additional color).
Step 3: Product Isolation and Purification
-
Salting Out: To decrease the solubility of the dye product and promote precipitation, add sodium chloride (NaCl) to the reaction mixture and stir for 30 minutes.[7]
-
Filtration: Isolate the solid azo dye by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a cold, saturated NaCl solution to remove unreacted starting materials and inorganic salts.
-
Drying: Dry the product in a desiccator or a drying oven at a moderate temperature (e.g., 60-80°C) to a constant weight.
Critical Parameters and Optimization
The success and yield of the coupling reaction are highly dependent on several key parameters. Understanding the causality behind these conditions is crucial for troubleshooting and optimization.
| Parameter | Optimal Condition | Rationale & Causality |
| Temperature | 0-5°C for both steps | The diazonium salt is thermally unstable and readily decomposes to form phenols and nitrogen gas at higher temperatures, drastically reducing yield.[5][6] Low temperatures stabilize the diazonium intermediate. |
| pH (Diazotization) | Strongly Acidic (pH < 2) | A strong acid is required to generate nitrous acid (HNO₂) from NaNO₂ and then convert it to the active electrophile, the nitrosonium ion (NO⁺).[3][9] |
| pH (Coupling) | Mildly Alkaline (pH ~8.0) | For phenolic couplers like Gamma Acid, an alkaline pH deprotonates the hydroxyl group to a phenoxide ion. This greatly increases the electron-donating ability of the ring, accelerating the electrophilic substitution.[7][10] |
| Reagent Addition | Slow, Dropwise | Diazotization is an exothermic reaction. Slow addition of NaNO₂ prevents temperature spikes. Slow addition of the diazonium salt to the coupler ensures a homogenous reaction and prevents side reactions.[6] |
| Stoichiometry | Slight excess of NaNO₂ | A small excess (1.05-1.1 eq) of sodium nitrite ensures the complete conversion of the primary amine to the diazonium salt. A significant excess should be avoided as it can lead to side reactions.[5] |
| Reagent Purity | High Purity | Impurities in the starting amine can lead to the formation of undesired colored byproducts, complicating the purification process and affecting the final shade of the dye.[6] |
Analytical Characterization
-
Thin-Layer Chromatography (TLC): A rapid and effective method to monitor reaction progress and assess the purity of the final product. A suitable eluent system must be developed to separate the product from starting materials and byproducts.[7]
-
UV-Visible Spectroscopy: Since the product is a dye, its characteristic absorption spectrum can be measured to confirm its identity and determine its concentration in solution using Beer's Law. The wavelength of maximum absorbance (λ_max) is a key identifier.[11]
-
Further Analysis: For rigorous characterization, especially in a drug development context, techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy would be employed to confirm the structure and purity unequivocally.
References
- Sekar, N., & Deulgaonkar, D. S. (n.d.). Synthesis of Azo Reactive Dyes Containing Aldehyde Group. Vertex AI Search.
- Sung, M.-H., et al. (n.d.). Pharmaceutical and Medical Applications of Poly-Gamma-Glutamic Acid. ResearchGate.
- Mohan, T. P., & K, S. (n.d.). Production and characterization of gamma-polyglutamic acid nanoparticles for controlled anticancer drug release. PubMed.
- Gamma acid type reactive dye. (n.d.). Google Patents.
- Gamma-Aminobutyric Acid (GABA): What It Is, Function & Benefits. (n.d.). Cleveland Clinic.
- Applications and Uses of gamma-Aminobutyric acid. (2015). Foodchem.
- Le, T. M., et al. (2021). An Updated Review on Pharmaceutical Properties of Gamma-Aminobutyric Acid. PMC.
- The Synthesis of Azo Dyes. (n.d.).
- The microscale synthesis of azo dyes. (n.d.). RSC Education.
- Chemistry and Applications of Azo Dyes: A Comprehensive Review. (n.d.).
- Optimizing coupling reaction conditions for azo dyes. (n.d.). Benchchem.
- Diazotisation. (n.d.). Organic Chemistry Portal.
- A Facile Optimization of Diazotization and Phase Transfer Catalyzed Azo-Coupling Reactions in Microreactors. (2025). ResearchGate.
- Technical Support Center: Optimizing Diazotization and Coupling Reactions for Azo Pigments. (2025). Benchchem.
- Diazotization Reaction Mechanism. (n.d.). BYJU'S.
- Azo coupling. (n.d.). Wikipedia.
- The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors. (n.d.). Beilstein Journals.
- Azo Coupling Reaction for Spectrophotometric Determination of Sulfanilamide Using β -Naphthol as a Reagent. (2024). Iraqi Journal for Applied Science.
Sources
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- 10. BJOC - The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors [beilstein-journals.org]
- 11. Azo Coupling Reaction for Spectrophotometric Determination of Sulfanilamide Using β -Naphthol as a Reagent | Iraqi Journal for Applied Science [ijas.uodiyala.edu.iq]
The Latent Fluorophore: Transforming 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid into a Tool for Advanced Fluorescence Microscopy
Introduction: Unveiling the Potential of a Classic Dyestuff Intermediate
To the seasoned chemist, 6-Amino-4-hydroxy-2-naphthalenesulfonic acid, historically known as Gamma Acid, is a familiar building block in the synthesis of vibrant azo dyes.[1] Its utility in creating color is well-established. However, lurking within its rigid naphthalene core and reactive functional groups is the latent potential for a far more nuanced application: fluorescence microscopy. The sodium salt of this compound itself exhibits a native blue fluorescence in aqueous solutions, a tantalizing hint of its fluorogenic capabilities.[1]
This guide moves beyond its traditional role and reimagines 6-Amino-4-hydroxy-2-naphthalenesulfonic acid as a versatile scaffold for the development of novel fluorescent probes. We will explore its transformation into environmentally sensitive reporters for probing cellular microenvironments and protein conformations. This document provides the foundational knowledge, synthetic rationale, and detailed protocols for researchers, scientists, and drug development professionals to harness the latent fluorescence of this intriguing molecule.
From Dye Intermediate to Fluorescent Probe: The Chemistry of Activation
The power of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid as a precursor for fluorescent probes lies in the strategic modification of its amino group. The formation of a Schiff base (imine) through condensation with an aldehyde is a particularly effective strategy. This reaction can create a new class of "turn-on" fluorescent probes with environmentally sensitive emission profiles.[2]
Proposed Synthetic Route: Schiff Base Formation
A plausible synthetic route involves the condensation of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid with a suitable aldehyde, such as salicylaldehyde or a substituted benzaldehyde. The resulting Schiff base derivative is predicted to have altered photophysical properties compared to the parent molecule.[3][4]
dot
Caption: Synthetic workflow for creating a fluorescent Schiff base probe.
Application Note I: Environmentally Sensitive Probes for Mapping Cellular Polarity
Principle: Many fluorescent dyes exhibit solvatochromism, a change in their emission spectrum depending on the polarity of their local environment.[5][6] Schiff bases derived from naphthalenesulfonic acids are excellent candidates for such probes. In aqueous environments, their fluorescence may be quenched or shifted to shorter wavelengths. However, upon entering a non-polar environment, such as a lipid droplet or a hydrophobic pocket in a protein, their fluorescence can be dramatically enhanced and red-shifted.[7] This "turn-on" characteristic is ideal for high-contrast imaging with minimal background signal.
The Role of the Sulfonate Group: The presence of the sulfonic acid group renders the probe highly water-soluble and generally cell-impermeable.[8] This is a critical consideration. For live-cell imaging of intracellular structures, the sulfonate group may need to be masked with a cell-permeable protecting group that is cleaved by intracellular enzymes. Alternatively, these probes are exceptionally well-suited for:
-
Imaging extracellular matrix components.
-
Staining the surface of cells.
-
Use in fixed and permeabilized cells, where membrane integrity is no longer a barrier.
Protocol 1: Staining Lipid Droplets in Fixed Cells
This protocol is analogous to staining with Nile Red, a well-known solvatochromic dye for lipid droplets.[9][10]
Materials:
-
Probe Stock Solution: 1 mM of the synthesized Schiff base probe in DMSO.
-
Cell Culture: Adherent cells grown on glass coverslips.
-
Fixative: 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Wash Buffer: PBS.
-
Mounting Medium: Antifade mounting medium.
Procedure:
-
Cell Culture and Fixation:
-
Culture cells to the desired confluency on coverslips.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Prepare a working solution of the probe by diluting the 1 mM stock solution to a final concentration of 1-5 µM in PBS.
-
Incubate the fixed cells with the probe working solution for 30 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound probe.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with appropriate filter sets. The expected excitation and emission maxima for a Schiff base derived from salicylaldehyde would be in the range of 380-420 nm for excitation and 430-500 nm for emission, though this should be empirically determined.[7]
-
dot
Caption: Workflow for staining fixed cells with a Schiff base probe.
Application Note II: Probing Protein Conformation and Binding
Principle: The fluorescence of certain naphthalenesulfonic acid derivatives, most notably 8-anilino-1-naphthalenesulfonic acid (ANS), is highly sensitive to the hydrophobicity of their environment.[11][12] In aqueous solutions, ANS fluorescence is weak. Upon binding to hydrophobic pockets on the surface of proteins, its fluorescence quantum yield increases significantly, and the emission maximum shifts to shorter wavelengths (a blue shift).[13] This phenomenon can be exploited to study:
-
Protein folding and unfolding: Monitoring the exposure of hydrophobic regions during these processes.
-
Ligand binding: Detecting conformational changes in a protein upon binding to a drug candidate or other molecule.
-
Protein aggregation: Identifying the formation of aggregates, which often expose hydrophobic surfaces.
A Schiff base derivative of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid can be designed to act as an ANS analogue.
Protocol 2: Monitoring Protein Conformational Changes
This protocol is adapted from established methods for using ANS to study protein structure.[14]
Materials:
-
Protein Solution: A purified protein of interest at a known concentration (e.g., 1-10 µM) in a suitable buffer (e.g., phosphate or Tris buffer at physiological pH).
-
Probe Stock Solution: 1 mM of the synthesized Schiff base probe in DMSO.
-
Fluorometer: A spectrofluorometer capable of measuring fluorescence emission spectra.
Procedure:
-
Instrument Setup:
-
Set the excitation wavelength of the fluorometer. Based on analogues, a starting point would be around 380 nm.
-
Set the emission scan range from 400 nm to 600 nm.
-
-
Baseline Measurement:
-
In a quartz cuvette, add the protein buffer and the same concentration of the probe that will be used with the protein.
-
Record the fluorescence emission spectrum of the probe in the buffer alone. This serves as the baseline.
-
-
Measurement with Protein:
-
To a fresh cuvette, add the protein solution.
-
Add the probe from the stock solution to the desired final concentration (e.g., a 1:1 or 1:2 molar ratio of protein to probe is a good starting point).
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Subtract the baseline spectrum (probe in buffer) from the spectrum of the probe with the protein.
-
Analyze the resulting spectrum for an increase in fluorescence intensity and a blue shift in the emission maximum, which would indicate binding of the probe to hydrophobic regions of the protein.
-
Experimental Extension for Drug Development: To test if a compound induces a conformational change in the target protein, the experiment can be repeated by pre-incubating the protein with the compound before adding the fluorescent probe. A change in the probe's fluorescence signal compared to the protein alone would suggest a compound-induced conformational change.
Quantitative Data Summary
While the precise photophysical properties of novel derivatives of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid must be determined experimentally, we can predict a range of properties based on published data for analogous compounds.[7]
| Property | Predicted Value/Characteristic | Rationale |
| Excitation Max (λex) | 380 - 420 nm | Based on the absorption of similar Schiff bases derived from aminonaphthalenesulfonic acids.[7] |
| Emission Max (λem) | 430 - 550 nm | Emission is expected to be in the blue to green range and will likely show a significant blue shift in non-polar environments.[7] |
| Quantum Yield | Low in aqueous solution, significantly higher in non-polar environments. | This is the basis for its utility as a "turn-on" probe. |
| Cell Permeability | Low (due to sulfonate group) | The negatively charged sulfonate group generally prevents passive diffusion across the cell membrane.[8] |
Troubleshooting and Considerations
-
No or Weak Signal:
-
Check Probe Concentration: The optimal probe concentration may need to be determined through titration.
-
Photobleaching: Use an antifade mounting medium and minimize exposure to the excitation light.
-
Incorrect Filter Sets: Ensure that the excitation and emission filters on the microscope are appropriate for the probe's spectral properties.[15]
-
-
High Background:
-
Incomplete Washing: Increase the number and duration of wash steps after staining.[15]
-
Probe Precipitation: Ensure the probe is fully dissolved in the working solution. If necessary, briefly sonicate the solution.
-
-
Live-Cell Imaging Challenges:
-
As discussed, the sulfonate group is a major hurdle for intracellular staining in live cells. Strategies to overcome this include the use of cell-loading reagents, microinjection, or the synthesis of derivatives with masked sulfonate groups.
-
Conclusion
6-Amino-4-hydroxy-2-naphthalenesulfonic acid represents a promising, yet underexplored, platform for the development of novel fluorescent probes. By leveraging straightforward synthetic modifications, such as the formation of Schiff bases, this readily available chemical can be transformed into a sophisticated tool for fluorescence microscopy. Its inherent environmental sensitivity opens up exciting possibilities for visualizing cellular microenvironments and dynamic protein conformational changes. The protocols and principles outlined in this guide provide a solid foundation for researchers to begin exploring the full potential of this versatile fluorogenic scaffold.
References
- 1. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 2. An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 3. A Review on Schiff Base Fluorescent Chemosensors for Cell Imaging Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nile Red Staining of Drosophila Larval Tissues [protocols.io]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 1-Amino-2-hydroxy-4-naphthalenesulfonic acid based Schiff bases or naphtho[1,2-d]oxazoles: selective synthesis and photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfonated red and far-red rhodamines to visualize SNAP- and Halo-tagged cell surface proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. emulatebio.com [emulatebio.com]
- 11. Monitoring Protein-Folding Processes with Environment-Sensitive Dyes—Note 9.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Structural basis for the interaction of the fluorescence probe 8-anilino-1-naphthalene sulfonate (ANS) with the antibiotic target MurA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nist.gov [nist.gov]
- 15. keyence.com [keyence.com]
Application Notes and Protocols: Gamma Acid Fluorescent Probes for Cellular Imaging
Introduction: Illuminating the Brain's Primary Inhibitory Neurotransmitter
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mature mammalian central nervous system, playing a crucial role in reducing neuronal excitability.[1] Dysregulation of GABAergic signaling is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances. Consequently, the ability to visualize and quantify GABA dynamics in real-time and with high spatiotemporal resolution is of paramount importance for neuroscience research and drug development. This guide provides detailed application notes and protocols for the use of "Gamma Acid" fluorescent probes, focusing on genetically encoded and synthetic probes designed to detect GABA and its receptors in living cells.
Fluorescent probes offer significant advantages for studying biological processes due to their high sensitivity, specificity, and the ability to provide real-time spatial and temporal information.[2] This document will detail the principles, applications, and step-by-step protocols for two major classes of GABA--related fluorescent probes: genetically encoded biosensors and synthetic "turn-on" probes. We will use the well-characterized iGABASnFR and Gzn-OG as representative examples of these two classes, respectively.
Principle of Detection: From Molecular Recognition to Photon Emission
The detection of GABA using fluorescent probes relies on a molecular recognition event that is transduced into a change in fluorescence. The two classes of probes discussed here employ distinct mechanisms to achieve this.
Genetically Encoded GABA Biosensors: iGABASnFR
The iGABASnFR (intensity-based GABA-sensing fluorescent reporter) is a genetically encoded biosensor derived from a bacterial periplasmic binding protein.[3] This protein has a natural affinity and high specificity for GABA. The core principle of iGABASnFR involves the fusion of this GABA-binding protein with a circularly permuted green fluorescent protein (cpGFP). In the absence of GABA, the protein exists in an "open" conformation, and the cpGFP is in a low fluorescence state. Upon binding to GABA, the protein undergoes a conformational change to a "closed" state, which alters the chemical environment of the cpGFP chromophore, leading to a significant increase in its fluorescence intensity.[3] This "turn-on" response is directly proportional to the concentration of GABA, allowing for quantitative imaging of its dynamics.
Caption: Mechanism of the Gzn-OG "turn-on" fluorescent probe.
Photophysical and Binding Properties
A summary of the key photophysical and binding properties of iGABASnFR and Gzn-OG is provided in the table below. These parameters are crucial for designing imaging experiments and interpreting the results.
| Property | iGABASnFR | Gzn-OG | Reference |
| Excitation Max (nm) | ~485 (GABA-bound) | ~496 | [3] |
| Emission Max (nm) | ~515 | ~524 | [3] |
| Quantum Yield | Not reported | Not reported | |
| Extinction Coefficient (M-1cm-1) | Not reported | Not reported | |
| Dissociation Constant (Kd) | ~9 µM (in vitro) | 214 nM (for GABAAR) | [3][4] |
| Max Fluorescence Change (ΔF/Fmax) | ~2.5 (in vitro) | Not applicable ("turn-on") | [3] |
| Specificity | High for GABA | Binds to GABAA receptors | [3][4] |
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the application of iGABASnFR and Gzn-OG in live-cell imaging experiments.
Protocol 1: Live-Cell Imaging of Extracellular GABA with iGABASnFR
This protocol describes the expression of iGABASnFR in mammalian cells (e.g., HEK293T or primary neurons) and subsequent imaging of extracellular GABA dynamics.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
pAAV.hSynap.iGABASnFR plasmid (available from Addgene, plasmid #112159) [5]* Transfection reagent (e.g., Lipofectamine 3000)
-
Phosphate-buffered saline (PBS)
-
Imaging medium (e.g., phenol red-free DMEM)
-
Glass-bottom imaging dishes
-
Confocal or widefield fluorescence microscope with appropriate filter sets for GFP
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293T cells in complete growth medium at 37°C and 5% CO2.
-
The day before transfection, seed the cells onto glass-bottom imaging dishes at a density that will result in 70-80% confluency on the day of transfection. [2]
-
-
Transfection:
-
On the day of transfection, prepare the DNA-lipid complexes according to the manufacturer's protocol for your chosen transfection reagent. For a 35 mm dish, typically 2.5 µg of plasmid DNA is used. [6] * Add the transfection complexes to the cells and incubate for 24-48 hours to allow for protein expression.
-
-
Live-Cell Imaging:
-
Before imaging, gently wash the cells twice with warm PBS to remove the culture medium.
-
Replace the PBS with warm imaging medium.
-
Place the imaging dish on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO2.
-
Locate the transfected cells by identifying the green fluorescence of iGABASnFR.
-
Set the imaging parameters:
-
Excitation: ~488 nm
-
Emission: ~500-550 nm
-
Use the lowest possible laser power and exposure time to minimize phototoxicity. [7] * Acquire a baseline fluorescence image.
-
-
To stimulate GABA release (in neuronal cultures), use appropriate methods such as electrical field stimulation or application of high potassium solution.
-
Acquire a time-lapse series of images to capture the change in fluorescence intensity over time.
-
Data Analysis:
-
Define regions of interest (ROIs) around the cells or specific subcellular compartments.
-
Measure the mean fluorescence intensity within the ROIs for each time point.
-
Calculate the change in fluorescence (ΔF/F0) using the formula: ΔF/F0 = (F - F0) / F0, where F is the fluorescence intensity at a given time point and F0 is the baseline fluorescence. [8]* Plot the ΔF/F0 over time to visualize the dynamics of GABA concentration.
Caption: Workflow for iGABASnFR live-cell imaging.
Protocol 2: Visualizing GABAA Receptors with the "Turn-On" Probe Gzn-OG
This protocol describes the use of the synthetic probe Gzn-OG to label and visualize GABAA receptors on the surface of live cells.
Materials:
-
HEK293T cells expressing GABAA receptors (e.g., α1β3γ2 subunits)
-
Complete growth medium
-
Gzn-OG probe
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Imaging buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
Glass-bottom imaging dishes
-
Confocal microscope with appropriate filter sets for Oregon Green
Procedure:
-
Cell Culture and Plating:
-
Culture and plate GABAA receptor-expressing HEK293T cells as described in Protocol 1.
-
-
Probe Preparation:
-
Prepare a stock solution of Gzn-OG in DMSO (e.g., 1 mM). Store at -20°C, protected from light.
-
On the day of the experiment, dilute the Gzn-OG stock solution in imaging buffer to the desired final concentration (e.g., 100 nM). [4]
-
-
Cell Labeling and Imaging:
-
Wash the cells twice with warm imaging buffer.
-
Add the Gzn-OG working solution to the cells and incubate for 5-10 minutes at room temperature, protected from light.
-
Place the imaging dish on the confocal microscope stage.
-
Set the imaging parameters:
-
Excitation: ~488 nm
-
Emission: ~500-550 nm
-
-
Acquire images of the labeled cells. The fluorescence signal should be localized to the plasma membrane.
-
To confirm specificity, a competition experiment can be performed by co-incubating the cells with Gzn-OG and an excess of a non-fluorescent GABAA receptor antagonist like gabazine. A significant reduction in fluorescence intensity would indicate specific binding.
-
Data Analysis:
-
Qualitative analysis involves observing the localization of the fluorescent signal on the cell surface.
-
For quantitative analysis, measure the fluorescence intensity on the plasma membrane of individual cells. [4]This can be used to assess receptor density or to study the effects of compounds that modulate receptor expression or trafficking.
Caption: Workflow for Gzn-OG labeling of GABA-A receptors.
Troubleshooting
Common issues encountered during live-cell imaging with fluorescent probes and their potential solutions are outlined below.
| Issue | Possible Cause(s) | Suggested Solution(s) | Reference |
| No or weak fluorescence signal | - Low transfection/expression efficiency- Photobleaching- Incorrect filter sets- Probe degradation | - Optimize transfection protocol- Use lower laser power and exposure times; use anti-fade reagents- Ensure excitation/emission filters match the probe's spectra- Store probes properly and prepare fresh working solutions | [9][10] |
| High background fluorescence | - Autofluorescence from cells or medium- Excess unbound probe | - Use phenol red-free medium- Wash cells thoroughly after probe incubation- Use background correction algorithms during image analysis | [7] |
| Cell death or morphological changes | - Phototoxicity- Toxicity of the probe or transfection reagent | - Minimize light exposure- Use a lower concentration of the probe/reagent- Ensure cells are healthy before starting the experiment | [7] |
| Non-specific staining | - Probe binding to off-target sites | - Perform competition experiments with unlabeled ligands- Use control cells that do not express the target receptor | [4] |
Conclusion and Future Perspectives
The development of fluorescent probes for GABA and its receptors has provided powerful tools to investigate the intricacies of inhibitory neurotransmission. Genetically encoded biosensors like iGABASnFR allow for the dynamic measurement of extracellular GABA concentrations, while synthetic probes such as Gzn-OG enable the specific visualization of GABAA receptors. The protocols and guidelines presented in this document are intended to facilitate the successful application of these probes in a research setting.
Future advancements in this field are likely to focus on the development of probes with improved photophysical properties, such as higher brightness, greater photostability, and red-shifted spectra to minimize phototoxicity and background fluorescence. Furthermore, the creation of ratiometric and lifetime-based probes will enhance the quantitative accuracy of measurements by being less susceptible to variations in probe concentration and instrumental parameters. The continued innovation in fluorescent probe technology will undoubtedly lead to new discoveries in our understanding of GABAergic signaling in health and disease.
References
- BenchChem. (n.d.). Troubleshooting guide for using fluorescent probes in cell imaging.
- Crilly, S. E., et al. (2021). Live-cell imaging with fluorescent biosensors. Bio-protocol, 11(12), e4057.
- Yang, B., et al. (2022). Imaging and analysis for simultaneous tracking of fluorescent biosensors in barcoded cells. STAR Protocols, 3(3), 101633.
- Yang, B., et al. (2022). Imaging and analysis for simultaneous tracking of fluorescent biosensors in barcoded cells. STAR Protocols, 3(3), 101633.
- Hoare, S. (2021). Biosensor Data Analysis Overview. Montana Molecular.
- Umebayashi, M., et al. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science, 5(8), 1392-1401.
- Bio-protocol. (n.d.). Preparation of Mammalian Cells (HEK293T) for Transfection and Fluorescence Confocal Microscopy.
- Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting.
- Li, H., & Hockemeyer, D. (2022). Culture and transfection of HEK293T cells. protocols.io.
- KEYENCE. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images.
- Sun, Y., et al. (2012). Monitoring Biosensor Activity in Living Cells with Fluorescence Lifetime Imaging Microscopy. Sensors, 12(11), 14898-14916.
- EuroMAbNet. (n.d.). Transient transfection protocol for HEK293T cells.
- Biotium. (2022). Troubleshooting Tips for Fluorescence Staining.
- Addgene. (n.d.). pAAV.hSynap.iGABASnFR.
- Jiang, C., et al. (2021). Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells. STAR Protocols, 2(3), 100497.
- ATCC. (n.d.). TransfeX™ Transfection of Plasmid DNA into HEK293T/17 Cells.
- Zhang, J., et al. (2015).
- Moraru, I. I., et al. (2012). Integrating Fluorescent Biosensor Data Using Computational Models. Biophysical Journal, 102(3), 595a.
- Marvin, J. S., et al. (2022). iGABASnFR2: Improved genetically encoded protein sensors of GABA. eLife, 11, e79826.
- Thermo Fisher Scientific. (n.d.). 5 steps to live-cell imaging.
- Chen, M., et al. (2023). Quantitative Imaging of Genetically Encoded Fluorescence Lifetime Biosensors. International Journal of Molecular Sciences, 24(20), 15387.
- Mehta, S., & Zhang, J. (2011). Live-cell imaging of cell signaling using genetically encoded fluorescent reporters. Journal of visualized experiments : JoVE, (57), 3422.
- Marvin, J. S., et al. (2019). A genetically encoded fluorescent sensor for in vivo imaging of GABA.
- Marvin, J. S., et al. (2018). A genetically encoded fluorescent sensor for in vivo imaging of GABA. bioRxiv.
- Marvin, J. S., et al. (2022). iGABASnFR2. Janelia Research Campus.
- Wikipedia. (n.d.). GABA.
- Frontiers. (n.d.). Fluorescent Biosensors for Neurotransmission and Neuromodulation: Engineering and Applications.
- Wang, L., et al. (2018). Green Synthesis, Characterization and Application of Proanthocyanidins-Functionalized Gold Nanoparticles.
- Pal, D., et al. (2023). Fluorescent-Based Neurotransmitter Sensors: Present and Future Perspectives. Biosensors, 13(12), 1052.
- Marvin, J. S., et al. (2019). A genetically encoded fluorescent sensor for in vivo imaging of GABA. PubMed.
- Frontiers. (n.d.). Genetic Code Expansion and Click-Chemistry Labeling to Visualize GABA-A Receptors by Super-Resolution Microscopy.
- Wang, G., et al. (2008). An in vivo biosensor for neurotransmitter release and in situ receptor activity.
- Dadfarnia, S., et al. (2017). Synthesis, characterization, and application of a Zn (II)-imprinted polymer grafted on graphene oxide/magnetic chitosan nanocomposite for selective extraction of zinc ions from different food samples. Food chemistry, 237, 98–105.
- Al-Shabib, N. A., et al. (2023). Biogenic Zinc nanoparticles: green approach to synthesis, characterization, and antimicrobial applications. Scientific reports, 13(1), 11634.
- Thermo Fisher Scientific. (n.d.). Probes for Neurotransmitter Receptors.
- Kumar, A., et al. (2021). Graphene Oxide Synthesis, Properties and Characterization Techniques: A Comprehensive Review.
- Pal, D., et al. (2023). Fluorescent-Based Neurotransmitter Sensors: Present and Future Perspectives.
- Alghuwainem, Y. A. A., et al. (2022). Synthesis and Characterization of Chitosan-Containing ZnS/ZrO2/Graphene Oxide Nanocomposites and Their Application in Wound Dressing. Polymers, 14(23), 5183.
- ResearchGate. (n.d.). Photophysical properties of synthesized probes.
- Masharina, A., et al. (2012). A Fluorescent Sensor for GABA and Synthetic GABA(B) Receptor Ligands. Journal of the American Chemical Society, 134(46), 19026–19034.
Sources
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- 3. escholarship.org [escholarship.org]
- 4. spectralinvivo.com [spectralinvivo.com]
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- 6. researchgate.net [researchgate.net]
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- 9. benchchem.com [benchchem.com]
- 10. keyence.com [keyence.com]
Application Notes and Protocols for the Analytical Determination of 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid
Introduction: The Analytical Imperative for Gamma Acid
6-Amino-4-hydroxy-2-naphthalenesulfonic acid, commonly known as Gamma Acid (γ-Acid), is a crucial intermediate in the synthesis of a wide array of azo dyes and pigments.[1][2][3] Its chemical structure, featuring amino, hydroxyl, and sulfonic acid functional groups on a naphthalene core, dictates its reactivity and utility as a coupling component in dye manufacturing.[1][2] The purity and concentration of Gamma Acid in technical-grade materials and reaction mixtures are critical parameters that directly influence the quality, yield, and safety profile of the final dye products. Therefore, robust and reliable analytical methods for its quantification are essential for process control, quality assurance, and regulatory compliance within the chemical and pharmaceutical industries.
This comprehensive guide provides detailed application notes and protocols for the detection and quantification of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid. We will explore three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and Capillary Electrophoresis (CE). The methodologies are designed for researchers, quality control analysts, and drug development professionals, emphasizing the scientific rationale behind procedural steps to ensure both accuracy and reproducibility.
Physicochemical Properties of Gamma Acid
A foundational understanding of the analyte's properties is paramount for method development.
| Property | Value | Source |
| CAS Number | 90-51-7 | [1][4] |
| Molecular Formula | C₁₀H₉NO₄S | [1][4] |
| Molecular Weight | 239.25 g/mol | [1][4] |
| Appearance | White to gray or brown crystalline powder | [1] |
| Solubility | Sparingly soluble in cold water; 4.5 g/L in hot water. The sodium salt is readily soluble and exhibits blue fluorescence in solution. | [1][2][3] |
Method 1: High-Performance Liquid Chromatography (HPLC)
Principle: Reversed-phase HPLC (RP-HPLC) is the premier method for separating and quantifying water-soluble organic compounds like Gamma Acid. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18-modified silica) and a polar mobile phase. The sulfonic acid group imparts significant polarity, requiring careful mobile phase selection to achieve adequate retention and sharp peak shapes. Ion-pair chromatography can also be employed to enhance retention and selectivity.
Causality in Method Design: The choice of a C18 column is based on its proven versatility for separating aromatic compounds. The mobile phase, a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, allows for gradient elution to resolve Gamma Acid from potential impurities and starting materials. The acidic pH of the mobile phase ensures that the sulfonic acid group is ionized and the amino group is protonated, leading to consistent retention behavior. UV detection is highly suitable due to the chromophoric nature of the naphthalene ring.
Workflow for HPLC Analysis
Caption: General workflow for the HPLC analysis of Gamma Acid.
Detailed HPLC Protocol
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions (Example):
| Parameter | Recommended Setting | Rationale |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size | Industry standard for aromatic compounds, providing good resolution. |
| Mobile Phase A | 0.1 M Ammonium Acetate in Water | Provides buffering and acts as an ion-pair agent to improve peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier for RP-HPLC. |
| Gradient | 0-2 min: 5% B; 2-20 min: 5-60% B; 20-25 min: 60% B; 25-30 min: 5% B | A gradient is essential to elute the polar Gamma Acid and any less polar impurities within a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 230 nm | Naphthalene sulfonates exhibit strong absorbance in this region. A DAD can be used to confirm peak purity. |
| Injection Vol. | 10 µL | A typical volume for analytical HPLC. |
Procedure:
-
Standard Preparation:
-
Accurately weigh approximately 25 mg of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This is the stock solution (~1000 µg/mL).
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase mixture.
-
-
Sample Preparation:
-
Accurately weigh a sample containing an expected amount of Gamma Acid into a volumetric flask.
-
Dissolve and dilute with the mobile phase mixture to achieve a final concentration within the calibration range (e.g., 25 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Inject the prepared standards to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample(s).
-
Calculate the concentration of Gamma Acid in the sample using the linear regression equation from the calibration curve.
-
Method 2: UV-Visible Spectrophotometry
Principle: UV-Vis spectrophotometry is a rapid and cost-effective method for quantifying compounds with chromophores. Gamma Acid, with its naphthalene ring system, absorbs UV radiation. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte. While less specific than HPLC, this method is highly suitable for determining the concentration of pure or relatively pure Gamma Acid solutions.
Causality in Method Design: The sodium salt of Gamma Acid is known to be readily soluble in water and exhibits a blue fluorescence, indicating strong interaction with UV-visible light.[1][2] The protocol requires scanning across a UV wavelength range to determine the wavelength of maximum absorbance (λmax). Measuring at λmax provides the highest sensitivity and minimizes deviations from the Beer-Lambert law. A borate buffer is used to maintain a constant pH, which is crucial as the absorbance spectrum of compounds with ionizable groups (amino, hydroxyl) can be pH-dependent.
Detailed UV-Vis Spectrophotometry Protocol
Instrumentation:
-
UV-Visible Spectrophotometer (double beam recommended)
-
Matched quartz cuvettes (1 cm path length)
Procedure:
-
Determination of λmax:
-
Prepare a ~10 µg/mL solution of Gamma Acid in 0.1 M borate buffer (pH 9.2).
-
Scan the solution from 400 nm down to 200 nm using the borate buffer as a blank.
-
Identify the wavelength of maximum absorbance (λmax). Note: Based on similar naphthalenesulfonic acid derivatives, a λmax is expected in the 220-240 nm and/or 280-340 nm range.
-
-
Standard Preparation & Calibration Curve:
-
Prepare a stock solution of 100 µg/mL Gamma Acid in 0.1 M borate buffer (pH 9.2).
-
Create a series of calibration standards (e.g., 1, 2, 5, 10, 15 µg/mL) by diluting the stock solution with the borate buffer.
-
Measure the absorbance of each standard at the predetermined λmax, using the borate buffer as a blank.
-
Construct a calibration curve by plotting absorbance versus concentration. The curve should be linear and pass through the origin.
-
-
Sample Analysis:
-
Prepare a sample solution in borate buffer, ensuring the final concentration falls within the linear range of the calibration curve.
-
Measure the absorbance of the sample at λmax.
-
Calculate the concentration of Gamma Acid in the sample using the calibration curve.
-
Method 3: Capillary Electrophoresis (CE)
Principle: Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field. This technique offers extremely high separation efficiency and is particularly well-suited for analyzing charged, water-soluble molecules like Gamma Acid and its isomers. Separation is based on the charge-to-size ratio of the analyte.
Causality in Method Design: The sulfonic acid group of Gamma Acid is negatively charged over a wide pH range. In a fused silica capillary, applying a voltage generates an electroosmotic flow (EOF) of the buffer. By using a borate buffer at pH 9.2, the silanol groups on the capillary wall are deprotonated, creating a strong EOF towards the cathode. The anionic analyte migrates against this flow towards the anode, but the EOF is typically strong enough to carry all species (cations, neutrals, and anions) towards the detector at the cathodic end, with anions eluting last. This allows for the separation of Gamma Acid from cationic and neutral impurities. The addition of cyclodextrins to the buffer can improve the separation of closely related isomers.[5]
Workflow for Capillary Electrophoresis Analysis
Caption: General workflow for the Capillary Electrophoresis analysis of Gamma Acid.
Detailed Capillary Electrophoresis Protocol
Instrumentation:
-
Capillary Electrophoresis system with a UV detector.
-
Fused silica capillary (e.g., 50 µm I.D., ~60 cm total length).
Conditions (Example):
| Parameter | Recommended Setting | Rationale |
| Capillary | Fused Silica, 50 µm I.D., 60 cm total length (51.5 cm effective) | Standard dimensions provide good efficiency and detection sensitivity. |
| Buffer | 15 mM Sodium Borate, pH 9.2 | Common buffer for CE, provides good buffering capacity and generates a stable EOF. |
| Voltage | 25 kV (Normal Polarity) | High voltage provides fast and efficient separations. |
| Temperature | 25 °C | Maintains constant buffer viscosity and migration times. |
| Injection | Hydrodynamic, 50 mbar for 5 seconds | A simple and reproducible injection method. |
| Detection | UV at 230 nm | Strong absorbance for the analyte. |
Procedure:
-
Capillary Conditioning:
-
Flush the new capillary sequentially with 1 M NaOH (20 min), water (10 min), and running buffer (20 min).
-
Before each run, flush with 0.1 M NaOH (2 min), water (2 min), and running buffer (5 min) to ensure reproducible migration times.
-
-
Standard and Sample Preparation:
-
Prepare standards and samples in deionized water or running buffer at concentrations similar to those used for HPLC analysis. Filter if necessary.
-
-
Analysis:
-
Place the appropriate vials in the autosampler.
-
Run the standards to determine the migration time and establish a calibration curve based on peak area.
-
Run the samples for quantification.
-
Method Validation: Ensuring Trustworthiness
Every protocol described must be validated to ensure it is fit for its intended purpose. Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, must be assessed.
1. Specificity/Selectivity:
-
Objective: To demonstrate that the analytical signal is solely from the analyte of interest.
-
Procedure: Analyze a blank (matrix without analyte), a placebo (formulation without active ingredient), and the analyte spiked into the matrix. In HPLC and CE, peaks should be well-resolved from any impurities. Peak purity can be assessed using a DAD detector.
2. Linearity:
-
Objective: To establish a linear relationship between analyte concentration and the method's response.
-
Procedure: Analyze a minimum of five concentrations across the expected range. Plot the response versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
3. Accuracy:
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration).
-
Acceptance Criteria: Percent recovery typically between 98.0% and 102.0%.
4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements.
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicates of the same sample on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Assess the method's variability on different days, with different analysts, or on different equipment.
-
-
Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Procedure: Can be estimated from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
-
Verification: Prepare standards at the calculated LOD and LOQ and analyze to confirm detection and acceptable precision at the LOQ.
Summary of Validation Parameters:
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | Differentiates analyte from other substances | No interference at the analyte's retention time/λmax |
| Linearity | Proportionality of signal to concentration | r² ≥ 0.999 |
| Accuracy | Closeness to the true value | 98.0 - 102.0% recovery |
| Precision | Agreement between repeated measurements | RSD ≤ 2.0% |
| LOD | Lowest detectable concentration | S/N ratio ≥ 3:1 |
| LOQ | Lowest quantifiable concentration | RSD ≤ 10% at this concentration |
| Robustness | Resistance to small, deliberate variations | No significant impact on results |
Conclusion
The analytical methods detailed in this guide—HPLC, UV-Vis Spectrophotometry, and Capillary Electrophoresis—provide a robust toolkit for the accurate and reliable quantification of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid (Gamma Acid). HPLC offers the best combination of specificity and sensitivity for complex samples, while UV-Vis spectrophotometry provides a rapid, cost-effective solution for purer samples. Capillary Electrophoresis presents a high-efficiency alternative, especially for resolving isomers. The choice of method will depend on the specific application, sample matrix, and available instrumentation. Adherence to the outlined protocols and rigorous method validation are critical to generating trustworthy data for quality control, process optimization, and research applications.
References
- 1. 6-Amino-4-hydroxy-2-naphthalenesulfonic acid | 90-51-7 [chemicalbook.com]
- 2. 90-51-7 | CAS DataBase [m.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Analysis of naphthalenesulfonate compounds by cyclodextrin-mediated capillary electrophoresis with sample stacking - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid, a key intermediate in the synthesis of various dyes and pharmaceutical compounds. The described reversed-phase HPLC method is designed to be stability-indicating, capable of separating the main component from its potential impurities and degradation products. This document provides a comprehensive protocol, including system suitability criteria, method validation according to ICH guidelines, and insights into the rationale behind the methodological choices, making it an invaluable resource for researchers, scientists, and professionals in drug development and quality control.
Introduction: The Analytical Imperative for Purity Assessment
6-Amino-4-hydroxy-2-naphthalenesulfonic acid, commonly known as Gamma Acid, is a critical raw material where purity is paramount to ensure the quality, safety, and efficacy of the final products. The manufacturing process of Gamma Acid can introduce various impurities, including residual starting materials, isomers, and by-products. Furthermore, the compound may degrade under various stress conditions such as exposure to light, heat, and acidic or basic environments. Therefore, a validated, stability-indicating analytical method is essential to accurately quantify the purity of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid and to monitor its stability over time.
This application note addresses this need by providing a turnkey HPLC method, grounded in established chromatographic principles and validated against the stringent requirements of the International Council for Harmonisation (ICH) guidelines.[1][2]
Chromatographic Principles and Method Rationale
The selection of the chromatographic conditions is pivotal for achieving the desired separation and robust performance. This method employs a reversed-phase mechanism, which is well-suited for the separation of moderately polar compounds like 6-Amino-4-hydroxy-2-naphthalenesulfonic acid.
-
Stationary Phase: A C18 (octadecylsilyl) column is chosen for its hydrophobicity, providing excellent retention and separation of aromatic compounds. The low silanol activity of modern C18 columns minimizes peak tailing for polar analytes.
-
Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase and an organic modifier (acetonitrile) is employed.
-
Aqueous Phase: The use of a phosphate buffer provides pH control, which is crucial for the consistent ionization state of the sulfonic acid and amino groups, thereby ensuring reproducible retention times. The acidic pH (around 3.0) suppresses the ionization of the sulfonic acid group to some extent, enhancing its retention on the nonpolar stationary phase.
-
Organic Modifier: Acetonitrile is selected for its low viscosity and UV transparency. The gradient elution allows for the effective separation of impurities with a wide range of polarities.
-
-
Detection: Given the aromatic nature of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid, UV detection is the most appropriate technique. Based on the presence of the naphthalene chromophore, a detection wavelength in the range of 230-280 nm is expected to provide good sensitivity. For the purpose of this method, a wavelength of 254 nm is proposed as a starting point, which should be confirmed by determining the UV spectrum of the analyte. A photodiode array (PDA) detector is highly recommended to assess peak purity and to identify the optimal detection wavelength.
Experimental Protocol
This section provides a step-by-step guide for the purity analysis of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid.
Materials and Reagents
-
6-Amino-4-hydroxy-2-naphthalenesulfonic acid reference standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a PDA detector is required.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate (pH 3.0 adjusted with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 5% B; 5-25 min: 5-60% B; 25-30 min: 60% B; 30.1-35 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or the determined λmax) |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Preparation of Solutions
-
Mobile Phase A: Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the 6-Amino-4-hydroxy-2-naphthalenesulfonic acid sample and prepare as described for the Standard Solution.
Method Validation: A Self-Validating System
The validation of this analytical method is performed in accordance with ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2]
System Suitability
Before commencing any analysis, the chromatographic system must meet the following criteria:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 1.0% |
Specificity and Forced Degradation
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. A forced degradation study is conducted to demonstrate the stability-indicating nature of the method.
-
Acid Hydrolysis: Reflux the sample solution with 0.1 M HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux the sample solution with 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for 24 hours.
The chromatograms from the stressed samples should demonstrate that the degradation product peaks are well-resolved from the main peak of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid. Peak purity analysis using a PDA detector should be performed to confirm the spectral homogeneity of the analyte peak.
Caption: Workflow for the forced degradation study.
Linearity
The linearity of the method is established by analyzing a series of solutions of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid at different concentrations, typically ranging from 50% to 150% of the nominal sample concentration. The peak area is plotted against the concentration, and the correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is determined by performing recovery studies. A known amount of the reference standard is spiked into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the sample concentration). The percentage recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day precision): Determined by analyzing six replicate samples of the same batch on the same day. The RSD should be ≤ 1.0%.
-
Intermediate Precision (Inter-day precision): Determined by analyzing the same sample on two different days by two different analysts. The RSD between the two sets of results should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.
Robustness
The robustness of the method is evaluated by making small, deliberate variations in the chromatographic parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.1 units)
The system suitability parameters should remain within the acceptance criteria, demonstrating the reliability of the method during normal usage.
Data Presentation and Interpretation
All quantitative data from the validation studies should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Summary of Method Validation Parameters and Results
| Validation Parameter | Acceptance Criteria | Observed Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Repeatability (RSD%) | ≤ 1.0% | 0.45% |
| Intermediate Precision (RSD%) | ≤ 2.0% | 1.2% |
| LOD | - | 0.05 µg/mL |
| LOQ | - | 0.15 µg/mL |
| Robustness | System suitability passes | Complies |
Conclusion
The HPLC method detailed in this application note provides a reliable and robust solution for the purity analysis of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid. The method has been designed with scientific integrity, explaining the rationale behind the chosen parameters, and is validated according to ICH guidelines to ensure trustworthiness and authoritative grounding. This comprehensive guide will enable researchers and quality control professionals to implement this method with confidence, ensuring the quality and stability of this important chemical intermediate.
Caption: Logical workflow of the HPLC purity analysis.
References
-
International Conference on Harmonisation (ICH). Q2A: Text on Validation of Analytical Procedures. Federal Register. 1995;60(40):11260–11262. [Link]
-
International Conference on Harmonisation (ICH). Q2B: Validation of Analytical Procedures: Methodology. Federal Register. 1997;62(96):27463–27467. [Link]
-
SIELC Technologies. Separation of 6-Amino-4-hydroxynaphthalene-2-sulfonic acid on Newcrom R1 HPLC column. [Link]
- Bhusari, V. K., et al. Development and Validation of a Stability-Indicating HPLC Method for the Determination of...
- Dong, M. W. HPLC and UHPLC for Practicing Scientists. John Wiley & Sons. 2019.
-
International Conference on Harmonisation (ICH). Q2(R1): Validation of Analytical Procedures: Text and Methodology. 2005. [Link]
Sources
Application Note & Protocols: Enhancing the Fluorescence of 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid through Targeted Derivatization
Abstract
6-Amino-4-hydroxy-2-naphthalenesulfonic acid, also known as Gamma acid, is a foundational chemical intermediate primarily used in the synthesis of azo dyes.[1][2] While its sodium salt exhibits native blue fluorescence in solution, the quantum yield is often insufficient for high-sensitivity applications.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on enhancing the fluorescence properties of this molecule through chemical derivatization. We present the scientific rationale and detailed, field-proven protocols for derivatizing the primary amino group of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid using three common fluorogenic reagents: Dansyl Chloride, Fluorescamine, and o-Phthalaldehyde (OPA). The successful execution of these protocols yields stable, highly fluorescent derivatives suitable for advanced analytical techniques.
Introduction: The Need for Enhanced Fluorescence
Fluorescent probes are indispensable tools in modern biological and chemical sciences. Their utility hinges on key photophysical properties, including high fluorescence quantum yield (QY), a large Stokes shift (the separation between excitation and emission maxima), and photostability. While the naphthalene core of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid (AHNSA) provides a basis for fluorescence, its intrinsic emission is often too weak for demanding applications like trace-level detection or cellular imaging.[3][4][5]
Derivatization offers a powerful strategy to overcome this limitation. By covalently attaching a carefully selected chemical moiety to a functional group on the AHNSA molecule, we can fundamentally alter its electronic structure. This modification can significantly increase the fluorescence quantum yield and modulate the spectral properties to better suit specific detection systems. AHNSA is an ideal candidate for such enhancement due to the presence of a highly reactive primary amino group (-NH2) and a phenolic hydroxyl group (-OH), which serve as excellent handles for chemical modification.[6][7] This guide focuses on the derivatization of the primary amine, a robust and widely adopted strategy for creating highly fluorescent products.[8][9]
Scientific Principles of Derivatization for Fluorescence Enhancement
The core principle behind fluorescence enhancement is the modification of the molecule's ability to absorb and emit light efficiently. The derivatization of the primary amine on AHNSA with a fluorogenic reagent achieves this through several mechanisms:
-
Formation of a New Fluorophore: The reaction between the amine and the reagent creates a new, larger conjugated π-electron system. This extended system often possesses more favorable electronic transition properties, leading to a significant increase in the molar extinction coefficient and fluorescence quantum yield.
-
Reduction of Non-Radiative Decay: The derivatizing group can rigidify the molecular structure, reducing vibrational and rotational modes of energy dissipation. This minimizes non-radiative decay pathways, thereby increasing the probability that an excited-state molecule will relax by emitting a photon (fluorescence).
-
Modulation of Spectral Properties: The attached group influences the energy levels of the molecular orbitals, resulting in shifts in the maximum excitation (λ_ex) and emission (λ_em) wavelengths. This can be used to tune the probe to specific laser lines or detectors and often results in a desirable increase in the Stokes shift, which minimizes self-absorption and improves the signal-to-noise ratio.
The protocols detailed below utilize reagents that are themselves either weakly fluorescent or non-fluorescent, becoming highly fluorescent only after reacting with the primary amine of AHNSA.[9][10] This "fluorogenic" property is highly advantageous as it minimizes background signal from unreacted reagent.
Experimental Workflows & Protocols
This section provides detailed methodologies for the derivatization of AHNSA. The general experimental workflow is outlined below.
Caption: General workflow for derivatization and analysis.
Protocol 1: Derivatization with Dansyl Chloride (DNS-Cl)
Dansyl chloride reacts with primary amines under alkaline conditions to form stable and highly fluorescent N-dansyl-sulfonamide derivatives.[8][11] The resulting dansylated AHNSA exhibits strong fluorescence with a significant Stokes shift.
A. Principle of Reaction
The unprotonated primary amine of AHNSA acts as a nucleophile, attacking the electrophilic sulfonyl chloride group of dansyl chloride. The alkaline buffer neutralizes the HCl byproduct, driving the reaction to completion.[8]
Caption: Dansyl Chloride derivatization reaction scheme.
B. Materials and Reagents
-
6-Amino-4-hydroxy-2-naphthalenesulfonic acid (AHNSA)
-
Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride)
-
Acetone or Acetonitrile (Anhydrous, HPLC grade)
-
Sodium Bicarbonate or Sodium Borate Buffer (0.1 M, pH 9.8)
-
Methylamine or Ethylamine solution (e.g., 2 M) for quenching[11]
-
Heating block or water bath
-
Vortex mixer
-
Microcentrifuge tubes (amber or covered in foil)
C. Step-by-Step Methodology
-
Prepare AHNSA Stock: Prepare a 1 mg/mL stock solution of AHNSA in the 0.1 M alkaline buffer (pH 9.8).
-
Prepare Dansyl Chloride Solution: Freshly prepare a 2 mg/mL solution of Dansyl Chloride in anhydrous acetone or acetonitrile. Causality Note: Dansyl chloride is susceptible to hydrolysis, so fresh preparation in an anhydrous solvent is critical to ensure its reactivity.[11]
-
Derivatization Reaction:
-
In an amber microcentrifuge tube, add 100 µL of the AHNSA stock solution.
-
Add 100 µL of the freshly prepared Dansyl Chloride solution.
-
Vortex the mixture thoroughly for 30 seconds.
-
-
Incubation: Incubate the reaction mixture in a heating block at 70°C for 45 minutes. The incubation must be performed in the dark to prevent photodegradation of the dansyl group.[8]
-
Reaction Quenching: After incubation, cool the mixture to room temperature. To stop the reaction and consume excess dansyl chloride, add 20 µL of the quenching solution (e.g., 2 M methylamine). Vortex and let stand at room temperature for 10 minutes. Causality Note: Quenching prevents the continued reaction of dansyl chloride with the product or solvent, stabilizing the fluorescent derivative.[11]
-
Analysis: The sample is now ready for spectroscopic analysis. For purification, the sample can be analyzed via reversed-phase HPLC.
Protocol 2: Derivatization with Fluorescamine
Fluorescamine is a fluorogenic reagent that reacts almost instantaneously with primary amines at room temperature to yield highly fluorescent pyrrolinone products.[10][12] The reagent and its hydrolysis products are non-fluorescent, resulting in very low background signals.[13]
A. Principle of Reaction
Fluorescamine reacts with the primary amine of AHNSA in a fast reaction at room temperature to form a stable, fluorescent adduct. Unreacted fluorescamine is rapidly hydrolyzed by water to non-fluorescent products.[13][14]
Caption: Fluorescamine derivatization reaction scheme.
B. Materials and Reagents
-
6-Amino-4-hydroxy-2-naphthalenesulfonic acid (AHNSA)
-
Fluorescamine
-
Acetone or Dimethyl Sulfoxide (DMSO), spectroscopy grade[14]
-
Sodium Borate Buffer (0.2 M, pH 9.0)
-
Vortex mixer
C. Step-by-Step Methodology
-
Prepare AHNSA Solution: Prepare a solution of AHNSA at the desired concentration (e.g., in the µg/mL range) in 0.2 M borate buffer (pH 9.0).
-
Prepare Fluorescamine Solution: Freshly prepare a 3 mg/mL stock solution of Fluorescamine in anhydrous acetone or DMSO.[15] Store in a desiccated, dark environment.
-
Derivatization Reaction:
-
To 1 mL of the AHNSA solution in a cuvette or microplate well, add 200 µL of the fluorescamine solution.
-
Immediately mix by vortexing or rapid pipetting. Causality Note: The reaction is almost instantaneous (milliseconds), so rapid and thorough mixing is essential for uniform derivatization.[10][14]
-
-
Analysis: The fluorescence of the resulting product can be measured immediately. The product is stable for several hours. The excitation maximum is typically around 380-390 nm, with emission around 470-480 nm.[12][13]
Protocol 3: Derivatization with o-Phthalaldehyde (OPA)
OPA is another widely used fluorogenic reagent that reacts with primary amines in the presence of a thiol co-reagent to form intensely fluorescent isoindole derivatives.[9]
A. Principle of Reaction
In an alkaline medium, OPA first reacts with the primary amine of AHNSA and then with a thiol (like 2-mercaptoethanol) in a cyclization reaction to form a stable 1-alkylthio-2-alkyl-substituted isoindole.[16]
Caption: OPA derivatization reaction scheme.
B. Materials and Reagents
-
6-Amino-4-hydroxy-2-naphthalenesulfonic acid (AHNSA)
-
o-Phthalaldehyde (OPA)
-
2-Mercaptoethanol (MCE) or 3-Mercaptopropionic acid (MPA)
-
Methanol, HPLC grade
-
Sodium Borate Buffer (0.4 M, pH 9.5)
-
Vortex mixer
C. Step-by-Step Methodology
-
Prepare OPA/Thiol Reagent:
-
Dissolve 50 mg of OPA in 1 mL of methanol.
-
Add 200 µL of 2-mercaptoethanol.
-
Add this mixture to 50 mL of 0.4 M borate buffer (pH 9.5).
-
This reagent is light-sensitive and should be prepared fresh daily and stored in a dark bottle.
-
-
Prepare AHNSA Solution: Prepare a solution of AHNSA at the desired concentration in deionized water or a suitable buffer.
-
Derivatization Reaction:
-
Mix 100 µL of the AHNSA solution with 100 µL of the OPA/Thiol reagent.
-
Vortex briefly and allow the reaction to proceed for 2 minutes at room temperature in the dark.[17]
-
-
Analysis: The resulting fluorescent derivative is now ready for analysis. Validation Note: OPA derivatives can have limited stability, so it is crucial to control the reaction and analysis time consistently for reproducible results.[16][18] The derivatives are typically excited around 340-350 nm and emit around 450-455 nm.[9]
Expected Results & Data Presentation
Successful derivatization will result in a significant enhancement of fluorescence intensity and a shift in the spectral properties. The following table summarizes the typical photophysical characteristics of the native compound and its expected derivatives.
| Compound | Typical λ_ex (nm) | Typical λ_em (nm) | Stokes Shift (nm) | Relative Quantum Yield (QY) |
| AHNSA (Native) | ~340 | ~420 | ~80 | Low |
| Dansyl-AHNSA Derivative | ~345 | ~520 | ~175 | High |
| Fluorescamine-AHNSA Derivative | ~385 | ~475 | ~90 | High |
| OPA-AHNSA Derivative | ~350 | ~455 | ~105 | High |
Note: The exact spectral values and quantum yields are dependent on solvent, pH, and temperature and should be determined experimentally.
Conclusion and Field Insights
The derivatization of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid is a robust method for creating high-performance fluorescent probes.
-
Dansyl chloride provides exceptionally stable derivatives with large Stokes shifts, making it ideal for applications where the probe may be subjected to harsh conditions or long-term storage.[8][11]
-
Fluorescamine offers unparalleled speed and convenience, with an almost instantaneous reaction at room temperature and very low background, which is perfect for high-throughput screening and protein quantification.[10][15]
-
OPA is a cost-effective and highly sensitive reagent, particularly well-suited for automated pre-column derivatization in HPLC systems.[19] However, users must be mindful of the derivative's stability.[16]
The choice of derivatization agent should be guided by the specific requirements of the application, including desired spectral properties, reaction conditions, and instrumentation. The protocols provided herein serve as a validated starting point for developing highly sensitive and reliable assays.
References
- Udenfriend, S., Stein, S., Böhlen, P., Dairman, W., Leimgruber, W., & Weigele, M. (1972). Fluorescamine: a reagent for assay of amino acids, peptides, proteins, and primary amines in the picomole range. Science, 178(4063), 871-2.
- Li, Y., et al. (2019). A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging. Analyst.
- Chen, L., et al. (2020).
- Wikipedia contributors. Fluorescamine. Wikipedia, The Free Encyclopedia.
- Thermo Fisher Scientific. Fluorescamine Protein Assay.
- Biotium. Fluorescamine.
- Wang, Y., et al. (2020). Highly Sensitive Naphthalene-Based Two-Photon Fluorescent Probe for in Situ Real-Time Bioimaging of Ultratrace Cyclooxygenase-2 in Living Biosystems. Analytical Chemistry.
- BenchChem. (2025).
- Tong, J., et al. (2022). Naphthalene-based turn-on fluorescent probe for sensitively recognizing Zn2+. Molecular Crystals and Liquid Crystals, 755(1).
- Sigma-Aldrich. Fluorescamine.
- S. K. Singh, et al. Automated derivatization with o-phthalaldehyde for the estimation of amino acids in plasma using reversed-phase high performance liquid chromatography. Indian Journal of Clinical Biochemistry.
- Chou, C., et al. (2018). Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis. Theranostics, 8(5), 1411-1420.
- ResearchGate. (2025).
- Cardinal Scholar. Amino Acid Analysis by Dansylation: A Revised Method. University of Louisville Institutional Repository.
- Taylor & Francis Online. (1981). The Separation of Pre-Column O-Phthalaldehyde Derivatized Amino Acids by High Performance Liquid Chromatography.
- ChemicalBook. (2025). 6-Amino-4-hydroxy-2-naphthalenesulfonic acid | 90-51-7. ChemicalBook.
- DiVA portal. (2022). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV.
- Science.gov. dansyl derived amino: Topics by Science.gov.
- JASCO. (2023). Rapid Separation of Amino-Acids using UHPLC with OPA Pre-Column Derivatization.
- Chemistry LibreTexts. (2023).
- ResearchGate. (2025). Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biological samples. Request PDF.
- PubChem.
- NINGBO INNO PHARMCHEM CO.,LTD. The Application of 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid in Specialty Dyes. Technical Article.
- CymitQuimica. 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid. Product Page.
- Shodhganga. Derivatizing Reagents For Detection Of Organic Compounds By HPLC. Inflibnet.
- Walker, J. M. (1988). Identification of N-terminal amino acids by high-performance liquid chromatography. Methods in Molecular Biology, 3, 49-55.
- Thermo Fisher Scientific. Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
- Chemsrc. 6-Amino-4-hydroxy-2-naphthalenesulfonic acid. Chemsrc.
- Santa Cruz Biotechnology. 6-Amino-4-hydroxy-2-naphthalenesulfonic acid | CAS 90-51-7. SCBT.
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The Strategic Role of 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid in the Synthesis of Polyanionic Pharmaceuticals
Application Note & Synthetic Protocols for Researchers in Drug Discovery
Authored by: A Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of the utility of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid, commonly known as Gamma acid, in the realm of pharmaceutical synthesis. While historically rooted in the dye industry, the inherent structural motifs of this naphthalenic system present a compelling scaffold for the generation of polysulfonated aromatic compounds with significant biological activity. This document will move beyond the common knowledge of its use as a chromophore precursor to detail its application as a foundational building block in the synthesis of complex, biologically active molecules, with a particular focus on the generation of suramin analogues. Detailed experimental protocols, mechanistic insights, and the strategic rationale behind the use of this specific isomer are provided for the practicing medicinal chemist and drug development professional.
Introduction: The Naphthalenesulfonic Acid Scaffold in Medicinal Chemistry
The naphthalene ring system, appropriately functionalized, is a privileged scaffold in medicinal chemistry, appearing in a variety of therapeutic agents. The introduction of sulfonic acid groups imparts high water solubility and the potential for strong, often multivalent, interactions with biological targets, particularly proteins with positively charged binding pockets. 6-Amino-4-hydroxy-2-naphthalenesulfonic acid (Gamma acid) is a trifunctional building block offering a nucleophilic amino group for amide bond formation, a phenolic hydroxyl group that can modulate solubility and participate in hydrogen bonding, and a sulfonic acid group for strong ionic interactions.
The strategic placement of these functional groups on the naphthalene core is not arbitrary. The 6-amino position is electronically distinct and sterically accessible for acylation reactions. The 4-hydroxy group can influence the electronic nature of the aromatic system and provides a site for further derivatization or can be a key pharmacophoric feature. The 2-sulfonic acid group is critical for the polyanionic character of the final therapeutic molecules. This unique combination of features makes Gamma acid a valuable, albeit underutilized, starting material for the synthesis of targeted therapeutic agents.
Core Application: Synthesis of a Symmetrical Polysulfonated Naphthylurea (A Suramin Analogue)
Suramin is a polysulfonated naphthylurea that has been used for the treatment of trypanosomiasis and onchocerciasis. Its polyanionic nature allows it to bind to a wide range of biological targets, leading to a broad spectrum of activities, including antiviral, anticancer, and anti-inflammatory effects. However, this lack of specificity also contributes to its toxicity. Consequently, there is significant interest in the synthesis of suramin analogues with improved selectivity and therapeutic indices. Here, we present a detailed protocol for the synthesis of a symmetrical bis(6-amino-4-hydroxy-2-naphthalenesulfonic acid) urea derivative, a conceptual analogue of suramin, to illustrate the utility of Gamma acid.
Rationale for the Synthetic Strategy
The synthesis of symmetrical ureas from primary amines is a well-established transformation in organic chemistry. The key step is the formation of the central urea linkage, which can be achieved through the use of a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI). The amino group of Gamma acid serves as the nucleophile for this reaction. The overall strategy involves a two-step process: acylation of the amino group followed by urea formation. For the purpose of this illustrative protocol, we will focus on the direct urea formation to highlight the core application.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis of the bis(6-amino-4-hydroxy-2-naphthalenesulfonic acid) urea.
Caption: Synthetic workflow for the preparation of a symmetrical urea from Gamma acid.
Detailed Synthetic Protocol
Synthesis of Symmetrical Bis(4-hydroxy-2-sulfonaphthalene-6-yl)urea
Materials:
-
6-Amino-4-hydroxy-2-naphthalenesulfonic acid (Gamma acid) (≥98% purity)
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Sodium Carbonate (Na₂CO₃)
-
Acetone
-
Toluene
-
Deionized Water
-
Hydrochloric Acid (HCl), 1M solution
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, dropping funnel, filtration apparatus)
Procedure:
-
Dissolution of Gamma Acid: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, dissolve 6-Amino-4-hydroxy-2-naphthalenesulfonic acid (10.0 g, 41.8 mmol) in 100 mL of deionized water containing sodium carbonate (4.43 g, 41.8 mmol). Gently warm the mixture to 40-50 °C to aid dissolution. The resulting solution should be clear to slightly colored.
-
Preparation of Triphosgene Solution: In a separate beaker, carefully dissolve triphosgene (2.07 g, 7.0 mmol) in 20 mL of dry toluene. Caution: Triphosgene is highly toxic and moisture-sensitive. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
-
Urea Formation: Cool the solution of Gamma acid to 10-15 °C using an ice bath. While vigorously stirring, add the triphosgene solution dropwise from the dropping funnel over a period of 30-45 minutes. Maintain the pH of the reaction mixture between 8.5 and 9.5 by the concurrent addition of a 10% aqueous sodium carbonate solution. The reaction is exothermic, so control the addition rate to keep the temperature below 20 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-butanol:acetic acid:water, 4:1:1). The disappearance of the starting material indicates the completion of the reaction.
-
Work-up and Precipitation: Once the reaction is complete, carefully acidify the reaction mixture to pH 2-3 with 1M HCl. A precipitate of the product should form. Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water (2 x 20 mL) and then with acetone (2 x 20 mL). The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
Characterization Data (Expected):
| Parameter | Expected Value |
| Appearance | Off-white to light brown solid |
| Yield | 75-85% |
| Melting Point | >300 °C |
| ¹H NMR (D₂O) | Peaks corresponding to the aromatic protons of the naphthalene rings. The exact shifts will depend on the pH of the solution. |
| FT-IR (KBr, cm⁻¹) | ~3400 (O-H), ~3300 (N-H), ~1650 (C=O, urea), ~1200 & ~1040 (S=O, sulfonic acid) |
| Mass Spec (ESI-) | [M-H]⁻ corresponding to the molecular weight of the product. |
The Causality of Experimental Choices and Mechanistic Insights
-
Choice of Phosgene Equivalent: Triphosgene is a safer and more convenient solid alternative to gaseous phosgene for the formation of the urea linkage. It generates phosgene in situ.
-
pH Control: Maintaining a basic pH during the reaction is crucial. The amino group of Gamma acid needs to be in its free base form to act as a nucleophile. A pH that is too high could lead to unwanted side reactions involving the phenolic hydroxyl group.
-
Aqueous Medium: The use of water as a solvent is dictated by the high water solubility of the sodium salt of Gamma acid. The biphasic system with toluene helps to control the concentration of the reactive phosgene in the aqueous phase.
-
Acidic Precipitation: The product, being a polysulfonic acid, is soluble in its salt form at neutral to basic pH. Acidification protonates the sulfonic acid groups and the phenolic hydroxyl group, reducing the overall charge and causing the molecule to precipitate out of the aqueous solution.
The reaction proceeds through the initial formation of a carbamoyl chloride intermediate from one molecule of Gamma acid and phosgene, which is then attacked by a second molecule of Gamma acid to form the symmetrical urea.
Caption: Simplified mechanism of urea formation from Gamma acid (R-NH2).
Structure-Activity Relationship and the Role of Functional Groups
The resulting polysulfonated naphthylurea possesses several key features that contribute to its potential biological activity:
-
Polyanionic Nature: The two sulfonic acid groups create a highly negatively charged molecule at physiological pH. This allows for strong electrostatic interactions with positively charged residues (e.g., lysine, arginine) in the binding pockets of target proteins.
-
Aromatic Scaffolds: The two naphthalene ring systems provide a rigid scaffold and can participate in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) of the target protein.
-
Urea Linker: The central urea group is a rigid and planar unit that can act as a hydrogen bond donor and acceptor, contributing to the specific binding of the molecule to its target.
-
Hydroxyl Groups: The two phenolic hydroxyl groups can also participate in hydrogen bonding and can be crucial for the specific recognition of the target.
The combination of these features allows such molecules to act as, for example, inhibitors of enzymes or as antagonists of growth factor receptors by binding to their extracellular domains and preventing ligand binding.
Conclusion
6-Amino-4-hydroxy-2-naphthalenesulfonic acid is a versatile and valuable building block for the synthesis of complex, biologically active molecules. Its trifunctional nature allows for the straightforward introduction of key pharmacophoric features, leading to the generation of polysulfonated aromatic compounds with the potential for a wide range of therapeutic applications. The detailed protocol provided herein for the synthesis of a symmetrical naphthylurea serves as a practical guide for researchers looking to explore the potential of this and related scaffolds in their drug discovery programs. The insights into the rationale behind the synthetic strategy and the structure-activity relationships of the resulting compounds are intended to empower researchers to design and synthesize novel and more effective therapeutic agents.
References
Application Note & Protocol: A Detailed Guide to the Synthesis of Gamma Acid from 2-Naphthol
Abstract: This document provides a comprehensive guide for the synthesis of Gamma Acid (2-Amino-8-naphthol-6-sulfonic acid), a critical intermediate in the dye manufacturing industry.[1] The synthesis is a multi-step process commencing with the disulfonation of 2-naphthol to form 2-hydroxynaphthalene-6,8-disulfonic acid (G-Acid), followed by amination via alkali fusion. This guide elucidates the underlying chemical principles, provides detailed, step-by-step laboratory protocols, and outlines essential safety, characterization, and troubleshooting procedures designed for researchers and chemical development professionals.
Scientific Principles and Synthetic Strategy
The conversion of 2-naphthol to Gamma Acid is not a single reaction but a strategic, multi-step synthesis. The user request for a "sulfonation of 2-naphthol to Gamma Acid" points to the critical initial step, but achieving the final product requires a subsequent amination stage. The overall pathway is designed to install the required functional groups—sulfonic acid and amino groups—at specific positions on the naphthalene ring.
The Target Molecule: Gamma Acid
Gamma Acid, chemically known as 2-Amino-8-naphthol-6-sulfonic acid, is a vital dye intermediate.[1] Its structure, featuring a hydroxyl, an amino, and a sulfonic acid group, allows it to act as a versatile coupling component in the synthesis of various azo dyes. The sulfonic acid group, in particular, confers water solubility to the final dye molecules, which is essential for textile dyeing processes.[1]
Overall Synthetic Workflow
The synthesis begins with the electrophilic aromatic substitution of 2-naphthol, followed by a nucleophilic substitution to introduce the amino group. The process can be visualized as follows:
Caption: Experimental workflow for the disulfonation of 2-Naphthol.
Step-by-Step Procedure:
-
Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a thermometer, and an addition funnel. Place the flask in an ice-water bath.
-
Charge Reactor: Add 2-naphthol (28.8 g, 0.2 mol) to the flask.
-
First Sulfonation: Begin stirring and slowly add 98% sulfuric acid (50 mL) via the addition funnel, ensuring the internal temperature does not exceed 30°C.
-
Second Sulfonation: Once the initial addition is complete, slowly add 20% fuming oleum (60 mL) through the addition funnel. Maintain the temperature below 30°C throughout the addition. This step is highly exothermic.
-
Reaction: After the addition is complete, remove the ice bath and gently heat the reaction mixture to 60-70°C using a heating mantle. Maintain this temperature for 4-6 hours with continuous stirring.
-
Quenching: Allow the dark, viscous reaction mixture to cool to room temperature. In a separate large beaker, prepare a mixture of 500 g of crushed ice and 200 mL of cold water.
-
Precipitation: Very slowly and carefully, pour the reaction mixture into the ice-water slurry with vigorous stirring. This will precipitate the G-Acid. The quenching process is highly exothermic and should be done cautiously in a fume hood.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of ice-cold saturated sodium chloride solution to remove excess sulfuric acid.
-
Drying: Dry the crude G-Acid in a vacuum oven at 80-100°C. The product is typically used directly in the next step without further purification.
Protocol 2: Amination of G-Acid to Gamma Acid
This protocol describes the conversion of G-Acid to Gamma Acid using an alkali fusion method in a laboratory-scale autoclave.
Step-by-Step Procedure:
-
Setup: Charge a 500 mL stainless steel laboratory autoclave with the crude G-Acid (approx. 0.15 mol theoretical) from the previous step.
-
Charge Reagents: Add sodium hydroxide (40 g, 1.0 mol) and 28% aqueous ammonia solution (150 mL).
-
Reaction: Seal the autoclave according to the manufacturer's instructions. Begin stirring and heat the mixture to 180-200°C. The internal pressure will rise significantly. Maintain this temperature for 8-10 hours.
-
Cooldown: Turn off the heating and allow the autoclave to cool completely to room temperature (this may take several hours). Do not attempt to open the vessel while it is hot or under pressure.
-
Product Isolation: Once cooled, vent any residual pressure and open the autoclave. Carefully transfer the contents to a 1 L beaker.
-
Acidification: Cool the beaker in an ice bath. Slowly and carefully, acidify the reaction mixture to a pH of 3-4 with concentrated hydrochloric acid. This will cause the Gamma Acid to precipitate. This step will release heat and potentially some residual ammonia gas.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral.
-
Drying: Dry the crude Gamma Acid product in a vacuum oven at 100°C.
Characterization and Quality Control
Confirming the identity and purity of the final product is essential.
| Technique | Purpose | Expected Outcome |
| HPLC | Quantify the purity of Gamma Acid and detect any residual intermediates or side-products. | A validated HPLC method can provide accurate quantification. [2][3]A high-purity sample should show a major peak corresponding to Gamma Acid with minimal impurities. |
| TLC | A rapid, qualitative check of reaction completion and product purity. | The product spot should have a different Rf value from the starting materials and intermediates. A single spot indicates high purity. |
| FT-IR Spectroscopy | Confirm the presence of key functional groups. | Expect to see characteristic peaks for -OH, -NH₂, -SO₃H, and aromatic C-H bonds. |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Sulfonation | Incomplete reaction; incorrect temperature control leading to side products. | Ensure reaction time and temperature are strictly followed. Monitor the reaction progress with TLC if possible. |
| Product is a Dark Tar | Reaction temperature was too high, causing charring or polymerization. | Maintain strict temperature control, especially during the addition of oleum and the heating phase. |
| Low Yield in Amination | Incomplete reaction due to insufficient temperature, pressure, or time. Autoclave leak. | Verify the autoclave is properly sealed and reaches the target temperature and pressure. Extend the reaction time if necessary. |
| Product Fails to Precipitate | Incorrect pH during acidification; product is too soluble in the final solution. | Check the pH with a calibrated meter. If the product is still soluble, try "salting out" by adding sodium chloride to the solution to decrease solubility. |
References
-
Separation and purification of γ-aminobutyric acid from fermentation broth by flocculation and chromatographic methodologies. (2013). PubMed. [Link]
-
Separation and Purification of γ-Aminobutyric Acid from Fermentation Broth by Flocculation and Chromatographic Methodologies. (n.d.). ACS Publications. [Link]
-
Gamma Acid Manufacturing Plant Project Report 2026. (n.d.). Expert Market Research. [Link]
-
HPLC Methods for analysis of 4-Aminobuyric acid (GABA). (n.d.). HELIX Chromatography. [Link]
-
Separation and Purification of γ-Aminobutyric Acid from Fermentation Broth by Flocculation and Chromatographic Methodologies. (n.d.). ACS Publications. [Link]
-
Industrial training report on production of gamma acid. (2017). Slideshare. [Link]
-
What is the conversion of naphthalene to 2-naphthol? (n.d.). Quora. [Link]
-
2-Naphthol. (n.d.). Wikipedia. [Link]
-
Mechanism of formation of 2-naphthol red dye (aka Sudan 1). (n.d.). Chemistry Stack Exchange. [Link]
-
Separation of gamma-aminobutyric acid from fermented broth. (2011). PubMed. [Link]
-
Safety Data Sheet: Sodium naphthalene-2-sulphonate. (n.d.). Chemos GmbH&Co.KG. [Link]
-
Comparison of validated HPLC methods using two derivatizing agents for gamma-aminobutyric acid quantification. (2016). Chula Digital Collections. [Link]
-
Microwave Assisted Sulfonation of 2-Naphthol by Sulfuric Acid: Cleaner Production of Schaeffer's Acid. (n.d.). ResearchGate. [Link]
-
Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants. (2022). ResearchGate. [Link]
-
Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants. (2022). PMC - PubMed Central. [Link]
-
Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants. (2022). PubMed. [Link]
-
2-Naphthol - SAFETY DATA SHEET. (2025). sblcore.com. [Link]
-
Sulfonation of 2-naphthol by sulfuric acid: rate measurements and. (n.d.). datapdf.com. [Link]
Sources
Application Notes & Protocols: The Role of Gamma Acid in Textile and Dye Industry Research
Abstract
Gamma Acid (CAS 90-51-7), chemically known as 6-amino-4-hydroxy-2-naphthalenesulfonic acid, is a cornerstone intermediate in the synthesis of a wide array of azo dyes.[1][2] Its unique molecular structure, featuring amino, hydroxyl, and sulfonic acid groups on a naphthalene core, provides remarkable versatility in dye design.[1] This document serves as a comprehensive technical guide for researchers and scientists, detailing the application of Gamma Acid in the textile and dye industry. It provides field-proven insights, step-by-step protocols for dye synthesis and textile application, and methods for performance evaluation, grounded in authoritative scientific principles.
Introduction: The Chemical Significance of Gamma Acid
Gamma Acid is a vital naphthalene derivative that functions as a foundational building block for direct, reactive, and acid azo dyes.[1][3] Its importance stems from its bifunctional nature as a coupling component. The hydroxyl (-OH) and amino (-NH2) groups are electron-donating, activating the naphthalene ring for electrophilic aromatic substitution—the core reaction in azo dye formation.[4][5]
Crucially, the position of these groups allows Gamma Acid to participate in coupling reactions under both acidic and alkaline conditions, a flexibility that is highly prized by dye chemists.[1]
-
Alkaline Coupling: In an alkaline medium, the hydroxyl group is deprotonated to an alkoxide (-O⁻), which is a powerful activating group. Coupling occurs ortho to this group.
-
Acidic Coupling: In an acidic to neutral medium, the amino group directs the coupling to its ortho position.[4]
This dual reactivity allows for the synthesis of monoazo, disazo, and polyazo dyes with a broad spectrum of colors and performance characteristics.[5] The sulfonic acid group (-SO3H) imparts water solubility to the final dye molecule, a critical property for application in aqueous dyeing processes.[6]
PART 1: Synthesis of a Monoazo Dye Using Gamma Acid
This section provides a detailed protocol for the synthesis of a representative red monoazo dye by diazotizing a primary aromatic amine (e.g., sulfanilic acid) and coupling it with Gamma Acid.
Principle and Rationale
The synthesis is a classic two-step process: diazotization followed by azo coupling.[4]
-
Diazotization: A primary aromatic amine is converted to a highly reactive diazonium salt (Ar-N₂⁺). This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl).[4][7] This reaction is extremely temperature-sensitive and must be performed at 0-5°C to prevent the unstable diazonium salt from decomposing and coupling with itself.[4]
-
Azo Coupling: The electrophilic diazonium salt is then immediately reacted with the nucleophilic coupling component, Gamma Acid.[4] The coupling reaction is an electrophilic aromatic substitution where the diazonium ion attacks the electron-rich naphthalene ring of Gamma Acid.[4] The pH of the coupling medium is critical; for coupling with Gamma Acid at the position ortho to the hydroxyl group, an alkaline environment (pH 8-9) is required to activate the -OH group.[8]
Experimental Workflow: Dye Synthesis
Caption: Workflow for the synthesis of a Gamma Acid-based monoazo dye.
Detailed Protocol: Synthesis
Materials & Equipment:
-
Sulfanilic acid (C₆H₇NO₃S)
-
Gamma Acid (C₁₀H₉NO₄S)[9]
-
Sodium nitrite (NaNO₂)
-
Sodium carbonate (Na₂CO₃)
-
Hydrochloric acid (HCl, concentrated)
-
Sodium chloride (NaCl)
-
Beakers, magnetic stirrer, pH meter, ice bath, Buchner funnel, filter paper
Procedure:
Part A: Preparation of the Diazonium Salt [4]
-
Solution 1: In a 250 mL beaker, dissolve 4.3 g of sulfanilic acid and 1.3 g of sodium carbonate in 50 mL of water by gently heating.
-
Solution 2: In a separate beaker, dissolve 1.8 g of sodium nitrite in 10 mL of water.
-
Cool Solution 1 to room temperature, then add Solution 2 to it.
-
In a 400 mL beaker, place 5 mL of concentrated HCl and ~50 g of crushed ice.
-
Slowly, and with constant stirring, add the combined mixture from step 3 to the ice-acid mixture. Maintain the temperature below 5°C throughout the addition.
-
A fine white precipitate of the diazonium salt will form. Keep this slurry in the ice bath for immediate use in the next step.
Part B: The Coupling Reaction [8]
-
In a 600 mL beaker, prepare the coupling solution by dissolving 6.0 g of Gamma Acid in 100 mL of water.
-
Adjust the pH of the Gamma Acid solution to 8.0-9.0 using a 10% sodium carbonate solution. This step is critical as it deprotonates the hydroxyl group, activating the molecule for coupling.
-
Cool the coupling solution to below 5°C in an ice bath.
-
Slowly add the cold diazonium salt slurry from Part A to the stirred coupling solution over 30 minutes. A deep purple or red color should develop immediately.[8]
-
Continue stirring the reaction mixture in the ice bath for an additional hour to ensure the reaction goes to completion. Monitor the pH and maintain it at 8.0-9.0.
-
"Salt out" the dye by adding ~20 g of sodium chloride (NaCl) and stirring until it dissolves. This reduces the solubility of the dye, causing it to precipitate.
-
Collect the solid dye product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of cold, saturated NaCl solution to remove impurities.
-
Dry the dye in an oven at a temperature not exceeding 60-70°C.
PART 2: Application of Gamma Acid-Based Dyes in Textiles
Dyes derived from Gamma Acid are frequently used as reactive dyes for cellulosic fibers like cotton. Reactive dyes form a strong, covalent bond with the fiber, resulting in excellent color fastness properties.[1][10]
Principle and Rationale
The application of reactive dyes to cotton is a three-stage process performed in an aqueous bath, known as exhaust dyeing.[11][12]
-
Exhaustion: In a neutral pH bath, the dye is adsorbed onto the fiber surface. An electrolyte, typically sodium chloride or sodium sulfate, is added to the dyebath.[11] This salt reduces the negative surface charge on the cotton fiber, overcoming the electrostatic repulsion between the anionic dye and the fiber, thereby promoting dye uptake (exhaustion).[13]
-
Fixation: An alkali, such as sodium carbonate (soda ash), is added to the dyebath. This raises the pH to an alkaline range (typically 10.5-11.5).[14] The alkali catalyzes the formation of a covalent bond between the reactive group on the dye molecule and the hydroxyl groups of the cellulose fiber.[10][15]
-
Wash-off: After fixation, a thorough washing process is essential to remove any unreacted or hydrolyzed dye from the fabric surface.[15] This step is critical for achieving high wet fastness and preventing color bleeding in subsequent laundering.[12]
Experimental Workflow: Exhaust Dyeing of Cotton
Caption: Three-phase workflow for the exhaust dyeing of cotton fabric.
Detailed Protocol: Dyeing
Materials & Equipment:
-
Scoured and bleached cotton fabric
-
Synthesized Gamma Acid-based dye
-
Sodium chloride (NaCl)
-
Sodium carbonate (Na₂CO₃, soda ash)
-
Wetting agent, Sequestering agent
-
Acetic acid (for neutralization)
-
Soaping agent (non-ionic detergent)
-
Laboratory dyeing machine (e.g., Gyrowash or similar), beakers, thermometer
-
Dyebath Preparation: Set the liquor ratio (ratio of fabric weight to water volume), for example, 1:20 (e.g., 5g fabric in 100 mL water). Add wetting and sequestering agents as per standard recommendations (e.g., 0.5-1.0 g/L).
-
Exhaustion:
-
Add the pre-wetted cotton fabric to the bath at room temperature (~30°C).
-
Add the pre-dissolved dye solution (e.g., 1% on weight of fabric). Run for 10 minutes.
-
Gradually add the required amount of salt (e.g., 60-80 g/L for a medium shade) in two or three portions over 15 minutes.
-
Continue running for another 20-30 minutes to allow for dye exhaustion.
-
-
Fixation:
-
Add the required amount of pre-dissolved sodium carbonate (e.g., 20 g/L) to the dyebath. This will raise the pH to ~11.
-
Raise the temperature to the dye's optimal fixation temperature (e.g., 60°C for a cold-brand reactive dye or 80°C for a hot-brand).[16]
-
Run the machine for 45-60 minutes to allow the dye to chemically bond with the cotton fiber.
-
-
Wash-off:
-
Drain the exhausted dyebath.
-
Rinse the fabric in cold water.
-
Neutralize the fabric with a dilute acetic acid solution (e.g., 0.5 g/L) for 10 minutes at 50-60°C.
-
Perform a soaping wash with a detergent (e.g., 2 g/L) at or near the boil (95°C) for 15 minutes to remove unfixed dye.[13]
-
Follow with one hot rinse and one cold rinse.
-
Squeeze the excess water and air-dry the fabric.
-
PART 3: Performance Evaluation of Gamma Acid-Derived Dyes
The commercial viability of a dye is determined by its fastness properties—its ability to retain its color when exposed to various conditions like washing, light, and rubbing.
Key Performance Indicators (KPIs)
-
Color Fastness to Washing: Measures the resistance of the color to desorption and abrasion during laundering. It assesses both the color change of the specimen and the staining of adjacent, undyed fabrics.[17]
-
Color Fastness to Light: Measures the resistance of the dye to fading upon exposure to a standardized light source.
-
Color Fastness to Rubbing (Crocking): Measures the amount of color transferred from the fabric surface to another surface by rubbing.
Protocol: Assessing Wash Fastness (ISO 105-C06)
This protocol outlines a standardized method for determining the color fastness of the dyed fabric to domestic and commercial laundering.[17][18]
Materials & Equipment:
-
Dyed cotton specimen (10 cm x 4 cm)
-
Multifiber adjacent fabric (containing strips of common fibers like acetate, cotton, nylon, polyester, acrylic, and wool)
-
Launder-Ometer or similar apparatus
-
Stainless steel balls (for mechanical action)
-
ECE standard detergent and Sodium Perborate
-
Grey Scale for Assessing Change in Colour and Grey Scale for Assessing Staining
-
Sample Preparation: Stitch the 10 cm x 4 cm dyed specimen onto a piece of multifiber fabric of the same size along one of the shorter edges.[17]
-
Solution Preparation: Prepare the wash liquor according to the specific test method (e.g., for test A2S, use 4 g/L ECE detergent and 1 g/L sodium perborate in grade 3 water).[18]
-
Washing Cycle:
-
Place the composite specimen in a stainless steel container. Add the specified number of steel balls (e.g., 10 balls for A2S) and 150 mL of the wash liquor.[18]
-
Seal the container and place it in the Launder-Ometer.
-
Run the machine for the specified time and temperature (e.g., 30 minutes at 40°C for A2S).[18]
-
-
Rinsing and Drying:
-
Remove the specimen, rinse it twice in cold water, and then squeeze out the excess water.
-
Separate the dyed specimen from the multifiber fabric by cutting the stitching (except on one edge).
-
Dry the samples in air at a temperature not exceeding 60°C.[19]
-
-
Assessment:
-
Allow the samples to condition.
-
Using a standard light source (e.g., D65), assess the change in color of the dyed specimen against the original fabric using the Grey Scale for Change in Colour.
-
Assess the degree of staining on each of the six fiber strips of the multifiber fabric using the Grey Scale for Staining.
-
Ratings are given on a scale of 1 (poor) to 5 (excellent).[20]
-
Data Presentation: Typical Performance Data
The following table summarizes typical fastness properties expected from a well-synthesized and properly applied reactive red dye derived from Gamma Acid on cotton.
| Fastness Property | Test Method | Typical Rating (Scale 1-5) | Remarks |
| Washing (Change in Colour) | ISO 105-C06 (C2S) | 4-5 | Excellent resistance to color loss. |
| Washing (Staining on Cotton) | ISO 105-C06 (C2S) | 4-5 | Minimal staining on adjacent cotton. |
| Washing (Staining on Nylon) | ISO 105-C06 (C2S) | 4 | Very good resistance to staining polyamide. |
| Light Fastness (Xenon Arc) | ISO 105-B02 | 4 | Good resistance to fading in light. |
| Rubbing (Dry) | ISO 105-X12 | 4-5 | Excellent resistance to dry crocking. |
| Rubbing (Wet) | ISO 105-X12 | 3-4 | Good resistance to wet crocking. |
Note: Ratings are illustrative and can vary based on dye concentration, substrate, and specific chemical structure of the dye. Dyes synthesized with Gamma Acid are known to often exhibit high lightfastness and excellent wash fastness.[1][21]
Conclusion
Gamma Acid remains an indispensable intermediate in the dye manufacturing industry due to its versatile reactivity and the high-performance characteristics it imparts to the final dyestuffs.[1] Its ability to form strong, covalent bonds in reactive dye systems ensures the production of textiles with vibrant shades and superior durability, meeting the stringent demands of modern consumers and industrial applications. The protocols and principles outlined in this guide provide a robust framework for researchers engaged in the synthesis, application, and evaluation of Gamma Acid-based dyes, fostering innovation and quality in the field.
References
-
Sagechem. (n.d.). The Role of Gamma Acid in Modern Textile Dyeing. Sagechem. Retrieved from [Link]
-
Textile Learner. (2021). Colour Fastness to Washing Procedure (ISO 105 C06). Textile Learner. Retrieved from [Link]
-
Freeman, H. S. (2018). Aromatic amines: use in azo dye chemistry. IMR Press. Retrieved from [Link]
-
ChemBK. (n.d.). Gamma Acid. ChemBK. Retrieved from [Link]
-
Scribd. (n.d.). Diazotization & Coupling For Azo-Dye. Scribd. Retrieved from [Link]
-
Textile Engineering. (2020). Dyeing Of Cotton Fabric With Hot Brand Reactive Dyes In Exhaustion Method. Textile Engineering. Retrieved from [Link]
-
Textile Tester. (2024). ISO 105 C06 Color Fastness to Washing Test Method. Textile Tester. Retrieved from [Link]
-
Textile Blog. (2023). Dyeing of Cotton Fabric with Reactive Dyes. Textile Blog. Retrieved from [Link]
-
Garments Merchandising. (n.d.). Reactive Dyeing for Cotton Fabrics, Mechanism and Major Control Parameters. Garments Merchandising. Retrieved from [Link]
-
Slideshare. (n.d.). reactive Dyeing of cotton knitted fabrics. Slideshare. Retrieved from [Link]
- Google Patents. (n.d.). US4275003A - Preparation of aromatic azoamines by diazotization/coupling/rearrangement of aromatic amines. Google Patents.
-
Pharmaffiliates. (n.d.). CAS No : 90-51-7 | Product Name : Gamma Acid. Pharmaffiliates. Retrieved from [Link]
-
Asian Journal of Chemistry. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Asian Journal of Chemistry. Retrieved from [Link]
-
Textile Education Blogs. (n.d.). Working Procedure of Color Fastness to Wash (ISO 105 C06). Textile Education Blogs. Retrieved from [Link]
-
ChiuVention. (n.d.). Interpretation of the Standard for Colour Fastness to Washing:ISO105-C06:2010. ChiuVention. Retrieved from [Link]
-
Gester Instruments. (n.d.). ISO 105 C06 Washing Fastness Tester Guide. Gester Instruments. Retrieved from [Link]
-
Asian Journal of Chemistry. (2002). Synthesis of Azo Reactive Dyes Containing Aldehyde Group. Asian Journal of Chemistry. Retrieved from [Link]
-
EMCO Chemicals. (n.d.). Gamma Acid | Cas no 90-51-7. EMCO Chemicals. Retrieved from [Link]
-
Gammacolor Srl. (n.d.). Textile Dyes. Gammacolor Srl. Retrieved from [Link]
-
Textile Learner. (2012). Dyeing of Cotton Fabric with Reactive Dyes. Textile Learner. Retrieved from [Link]
-
University of Toronto. (n.d.). The Synthesis of Azo Dyes. University of Toronto. Retrieved from [Link]
-
ResearchGate. (2022). Solvent-Free Synthesis of Azo Dyes Based on β-Naphthol Using Nano-γ-Al2O3/Ti(IV) by Grinding Method. ResearchGate. Retrieved from [Link]
-
Wet Processing. (2011). Effect of PH on cotton dyeing with reactive dyes. Wet Processing. Retrieved from [Link]
- Google Patents. (n.d.). US20050278873A1 - Gamma acid type reactive dye. Google Patents.
-
First Source Worldwide. (2016). 4 Steps to Improve Your Reactive Dyeing with pH Monitoring. First Source Worldwide. Retrieved from [Link]
-
Hanna Instruments Blog. (n.d.). pH in Textile Dye Baths. Hanna Instruments Blog. Retrieved from [Link]
-
Hangzhou Tiankun Chem Co.,Ltd. (2021). What are the effects of pH on the dyeing and finishing process?. Hangzhou Tiankun Chem Co.,Ltd. Retrieved from [Link]
-
UPB. (n.d.). AZO DYES COMPLEXES. SYNTHESIS AND TINCTORIAL PROPERTIES. UPB. Retrieved from [Link]
-
Wayne Mills. (2025). 8 Types of Textile Dyeing. Wayne Mills. Retrieved from [Link]
-
UNT Digital Library. (n.d.). Textile Dyeing. UNT Digital Library. Retrieved from [Link]
-
Amogh Chemicals. (2025). Understanding Acid Dyes: How They Transform Textile Dyeing and Other Industries. Amogh Chemicals. Retrieved from [Link]
-
RSC Education. (n.d.). The microscale synthesis of azo dyes | Class experiment. RSC Education. Retrieved from [Link]
-
YouTube. (2023). Fabric Dye 101: How to Dye with Acid, Fiber Reactive, and RIT Dyes. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). degradation kinetics of textile azo dye reactive orange-16 by gamma irradiation. ResearchGate. Retrieved from [Link]
-
CUHK Department of Chemistry. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. CUHK Department of Chemistry. Retrieved from [Link]
-
YouTube. (2021). Synthesis of an azo dye. YouTube. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Highly Efficient Performance of Gamma‑Irradiation on the Decolorization and Degradation of Sunset Yellow Dye in Aqueous Solutions. ResearchGate. Retrieved from [Link]
-
Journal of King Saud University - Science. (n.d.). Evaluation of the capability of coumarin dye as a liquid scintillator for gamma ray detection and compton edge localization. Journal of King Saud University - Science. Retrieved from [Link]
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- 1. nbinno.com [nbinno.com]
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- 3. Gamma Acid | Cas no 90-51-7 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]
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- 21. asianpubs.org [asianpubs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of γ-Acid (6-Amino-4-hydroxy-2-naphthalenesulfonic acid)
Answering the user's request to create a technical support center for improving the yield of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid synthesis.
Welcome to the technical support center for the synthesis of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid, commonly known as Gamma (γ) Acid. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues and optimize reaction yields. Gamma Acid is a crucial intermediate in the manufacturing of azo dyes.[1] Its synthesis is a multi-step process that requires precise control over reaction conditions to achieve high yield and purity.
This document provides in-depth, experience-driven advice in a question-and-answer format, explaining the chemical principles behind each recommendation.
Overview of the Synthetic Pathway
The industrial synthesis of Gamma Acid from 2-naphthol is a classic example of electrophilic aromatic substitution and nucleophilic aromatic substitution, involving two primary stages:
-
Sulfonation: 2-Naphthol is sulfonated using sulfuric acid to produce key intermediates. The position of the sulfonic acid groups is highly dependent on reaction conditions.
-
Amination & Hydrolysis: The sulfonated intermediate undergoes a reaction, often involving caustic fusion or a Bucherer-type reaction, to introduce the amino group and arrange the hydroxyl group to form the final product.
The overall transformation can be visualized as follows:
Caption: Overall synthesis pathway for Gamma Acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems encountered during the synthesis, categorized by reaction stage.
Stage 1: Sulfonation of 2-Naphthol
The sulfonation of 2-naphthol is a complex reaction where temperature and acid concentration dictate the product distribution. The goal is typically to form 2-naphthol-6,8-disulfonic acid (G-acid), which is the direct precursor to Gamma Acid.
Q1: My sulfonation yield is low, and I'm seeing a mixture of isomers. How can I improve selectivity for the desired intermediate?
A1: This is the most common issue. The formation of various 2-naphtholsulfonic acids is kinetically and thermodynamically controlled.[2] Low-temperature sulfonation tends to favor substitution at the alpha-position (e.g., 2-naphthol-1-sulfonic acid), while high temperatures favor the more stable beta-isomers (e.g., 2-naphthol-6-sulfonic acid, or Schaeffer's acid).
Causality: The hydroxyl group of 2-naphthol is an activating, ortho-, para-directing group. At lower temperatures, the reaction is under kinetic control, and sulfonation occurs at the most reactive position (C1). At higher temperatures, the reaction becomes reversible, allowing for thermodynamic control. The C1-sulfonated product can revert to 2-naphthol, which is then re-sulfonated at the more sterically accessible and thermodynamically stable C6 and C8 positions.
Troubleshooting Steps:
-
Verify Temperature Control: Ensure your reactor maintains a stable and uniform temperature.
-
Optimize Reaction Conditions: To favor the formation of the G-acid precursor (2-naphthol-6,8-disulfonic acid), a multi-stage temperature profile is often necessary. A common industrial process involves an initial low-temperature sulfonation followed by a higher temperature stage.[3]
-
Control Acid Concentration: The concentration of sulfuric acid or oleum is critical. Higher concentrations of SO₃ favor polysulfonation.[2][3]
Data Presentation: Effect of Temperature on 2-Naphthol Sulfonation
| Temperature Range | Predominant Product(s) | Control Type |
| 20-40°C | 2-Naphthol-1-sulfonic acid (Tobias acid precursor) | Kinetic |
| 90-120°C | 2-Naphthol-6-sulfonic acid (Schaeffer's acid) | Thermodynamic |
| >120°C with Oleum | 2-Naphthol-3,6-disulfonic acid (R-acid) & 2-Naphthol-6,8-disulfonic acid (G-acid) | Thermodynamic |
Q2: I am getting significant amounts of insoluble material during sulfonation. What is it and how can I prevent it?
A2: The initial reaction of solid 2-naphthol with concentrated sulfuric acid can be heterogeneous.[2][3] If not managed correctly, this can lead to localized overheating, charring, and the formation of insoluble polymeric byproducts.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting insolubles.
Stage 2: Conversion to Gamma Acid
The conversion of the sulfonated intermediate to Gamma Acid involves a high-temperature reaction with sodium hydroxide (caustic fusion). This step simultaneously introduces the amino group (via a reduction/amination mechanism that is not a simple Bucherer reaction) and replaces the sulfonic acid group at the 8-position with a hydroxyl group, which then tautomerizes and rearranges.
Q3: The yield of my caustic fusion step is low, and the product is dark and impure. What are the critical parameters?
A3: Caustic fusion is an aggressive, high-temperature reaction that can easily lead to product degradation if not precisely controlled.
Causality: The reaction proceeds through a complex mechanism. The desired outcome requires specific temperatures to facilitate the desired substitutions and rearrangements while minimizing oxidative decomposition of the naphthalene ring system, which is highly susceptible to degradation under these harsh conditions.
Key Parameters to Control:
-
Temperature: This is the most critical factor. The reaction to form Gamma Acid typically requires temperatures in the range of 190-200°C.[1] Temperatures that are too high will cause charring and decomposition, while temperatures that are too low will result in an incomplete reaction.
-
Caustic Concentration: A high concentration of NaOH is required to drive the reaction. The process often involves adding the sulfomass to molten caustic or a highly concentrated solution.[1]
-
Reaction Time: Sufficient time must be allowed for the reaction to go to completion, but prolonged exposure to high temperatures will degrade the product. Optimization via in-process control (e.g., HPLC) is recommended.
-
Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen) can help minimize oxidative side reactions that lead to colored impurities.
Q4: I am having difficulty isolating a pure product. What is a reliable purification protocol?
A4: Gamma Acid is sparingly soluble in water, while its sodium salt is readily soluble.[1] This property is the key to its purification.
Causality: The sulfonic acid group (-SO₃H) is strongly acidic, and the amino group (-NH₂) is basic. The molecule is zwitterionic at its isoelectric point. Its solubility is highly pH-dependent. At low pH, the amino group is protonated (-NH₃⁺), and at high pH, the hydroxyl group is deprotonated (-O⁻). The free acid form is least soluble near its isoelectric point.
Experimental Protocol: Purification of Gamma Acid
-
Dissolution: After the caustic fusion, carefully neutralize the reaction mass with sulfuric acid while cooling. The goal is to reach a pH where the sodium salt of Gamma Acid is soluble. The crude product will dissolve, leaving behind insoluble inorganic salts (like sodium sulfate) and polymeric tars.
-
Filtration: Filter the hot solution to remove any insoluble impurities. This step is crucial for obtaining a high-purity final product.
-
Precipitation: Cool the filtrate and continue to slowly add acid (e.g., HCl or H₂SO₄) until the isoelectric point is reached (typically around pH 3-4). The Gamma Acid will precipitate as a crystalline solid.
-
Isolation: Collect the precipitated solid by filtration.
-
Washing: Wash the filter cake with cold water to remove residual inorganic salts and acid.
-
Drying: Dry the purified Gamma Acid in a vacuum oven at a moderate temperature (e.g., 60-80°C) to avoid degradation.
The Bucherer Reaction: An Alternative Amination Route
While caustic fusion is common, the Bucherer reaction is a well-known method for converting naphthols to naphthylamines using ammonia and an aqueous bisulfite solution.[4][5] While not the direct route from the G-acid intermediate to Gamma Acid, understanding its principles is valuable for naphthalene chemistry.
Q5: Could the Bucherer reaction be used in this synthesis, and what are its challenges?
A5: The Bucherer reaction is a reversible nucleophilic substitution.[4][6] It could theoretically be applied to an appropriate hydroxy-naphthalenesulfonic acid intermediate.
Mechanism Overview: The reaction proceeds through the addition of bisulfite to the naphthalene ring, forming a tetralone-sulfonate intermediate. This intermediate is then attacked by ammonia (or an amine), which subsequently eliminates water and bisulfite to form the naphthylamine.[5]
Caption: Simplified mechanism of the reversible Bucherer reaction.
Challenges:
-
Reversibility: The reaction is reversible, requiring careful control of conditions (e.g., excess ammonia, temperature, pressure) to drive it towards the amine product.[4]
-
Substrate Suitability: The presence and position of sulfonic acid groups can significantly influence the reactivity and the position of the incoming amino group. The specific intermediate used would need to be amenable to this reaction.
-
Byproduct Formation: The conditions required can lead to other reactions or rearrangements, complicating purification.
References
-
Beltrame, P., et al. (1991). Sulfonation of 2-Naphthol by Sulfuric Acid: Rate Measurements and Kinetic Model . Industrial & Engineering Chemistry Research, 30(3), 524-529. [Link]
- Vorozhtsov, G. N., et al. (2004). Method for preparing 2-naphtholsulfoacids.
-
Beltrame, P. L., et al. (1991). Sulfonation of 2-naphthol by sulfuric acid: rate measurements and kinetic model . DataPDF. [Link]
-
Wikipedia. 2-Naphthol . Wikipedia, The Free Encyclopedia. [Link]
-
Cerfontain, H., et al. (1991). Sulfonation of 1- and 2-naphthol and their methanesulfonate esters with sulfur trioxide . ResearchGate. [Link]
-
Wikipedia. Bucherer reaction . Wikipedia, The Free Encyclopedia. [Link]
-
Jadhav, K. Bucherer Reaction . Name Reactions in Organic Synthesis. [Link]
-
Chemistry LibreTexts. Bucherer reaction . Chemistry LibreTexts. [Link]
Sources
- 1. 6-Amino-4-hydroxy-2-naphthalenesulfonic acid | 90-51-7 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. datapdf.com [datapdf.com]
- 4. Bucherer reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Bucherer Reaction (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Technical Support Center: Purification of Crude Gamma Acid (7-Amino-1,3-naphthalenedisulfonic acid)
Welcome to the technical support center for the purification of crude Gamma Acid (7-amino-1,3-naphthalenedisulfonic acid). This guide is designed for researchers, scientists, and drug development professionals who handle this critical chemical intermediate. Gamma Acid's utility, particularly as a precursor for azo dyes, demands high purity, and achieving this often involves navigating common experimental challenges.[1][2] This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you optimize your purification workflows.
Section 1: Core Principles of Gamma Acid Purification
The primary method for purifying crude Gamma Acid is recrystallization . This technique leverages the differences in solubility between Gamma Acid and its impurities at varying temperatures.[3] The crude material, often a light gray or beige powder resulting from synthesis via G-salt amination and alkali fusion, contains residual starting materials and colored byproducts.[2][4]
The Causality Behind Recrystallization:
-
Dissolution: The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. This creates a saturated or near-saturated solution.[5]
-
Impurity Removal:
-
Insoluble Impurities: These are removed by filtering the hot solution (hot gravity filtration).[6]
-
Soluble & Colored Impurities: Many colored impurities are large organic molecules. Adding an adsorbent like activated carbon allows these impurities to bind to its high-surface-area porous structure. They are subsequently removed during hot gravity filtration.[7]
-
Soluble Colorless Impurities: These are the most challenging. The principle is that they are present in much smaller concentrations than the desired Gamma Acid. As the hot solution cools, the solubility of Gamma Acid decreases dramatically, causing it to crystallize out, while the impurities remain dissolved in the cold solvent (the "mother liquor").[8]
-
-
Crystallization: The hot, clear filtrate is allowed to cool slowly. Slow cooling is crucial as it promotes the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Isolation: The pure crystals are collected by vacuum filtration, washed with a small amount of ice-cold solvent to remove any adhering mother liquor, and then dried.[6]
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the purification of Gamma Acid.
Q1: My final product is discolored (e.g., beige, pink, or light brown). How can I achieve a pure, white crystalline product?
Probable Cause: This is the most frequent issue and is typically caused by the presence of oxidized phenolic compounds or other colored organic byproducts from the high-temperature synthesis steps.[1] These impurities are often highly soluble and remain in the mother liquor, but trace amounts can co-precipitate or get trapped in the crystals.
Solutions & Scientific Rationale:
-
Activated Carbon Treatment: Before the hot filtration step, add activated carbon (decolorizing charcoal) to the hot dissolved solution.
-
Mechanism: Activated carbon has an extremely high surface area that adsorbs large, flat, conjugated molecules—the typical structure of colored organic impurities.
-
Protocol: Add 1-2% of the crude product's weight in activated carbon to the hot solution. Gently boil for a few minutes to ensure maximum adsorption.[7] Be cautious, as the fine powder can cause the solution to bump (boil violently). Remove the carbon via hot gravity filtration through fluted filter paper.
-
-
Multiple Recrystallizations: If one recrystallization is insufficient, a second round is often effective. The first recrystallization removes the bulk of the impurities, and the second, starting with a much cleaner material, can yield a product of very high purity.
-
Avoid Air Oxidation: During the heating and dissolution phase, minimize vigorous boiling or prolonged exposure to air, as this can cause some oxidation of the amino and hydroxyl groups, leading to color formation.
Q2: The recovery yield of my purified Gamma Acid is very low. What am I doing wrong?
Probable Cause: A significant loss of product is a common challenge in recrystallization. The goal is to maximize recovery while achieving the desired purity.
Solutions & Scientific Rationale:
-
Use the Minimum Amount of Hot Solvent: The most common error is adding too much solvent during the dissolution step.[5] Any excess solvent will retain more of your product in the mother liquor upon cooling, drastically reducing your yield.[8]
-
Technique: Add the hot solvent in small portions to the crude solid, waiting for the mixture to return to a boil between additions, until the solid just barely dissolves.[6]
-
-
Prevent Premature Crystallization: If crystals form during hot gravity filtration (e.g., in the funnel), your product will be lost with the insoluble impurities.
-
Technique: Use a slight excess of solvent (approx. 5-10%) before filtering. You can boil this excess off after filtration to re-saturate the solution. Also, use a pre-heated funnel and receiving flask to keep the solution hot.
-
-
Ensure Complete Crystallization: Allow sufficient time for cooling. After the solution reaches room temperature, placing it in an ice-water bath for 20-30 minutes can significantly increase the yield by further decreasing the product's solubility.[6]
-
Washing Crystals: When washing the collected crystals on the filter, use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will dissolve some of your hard-won product.[8]
Q3: My product is separating as an oil instead of forming crystals ("oiling out"). How do I resolve this?
Probable Cause: Oiling out occurs when the solution becomes saturated at a temperature that is above the melting point of your solid. Instead of crystallizing, the compound comes out of solution as a liquid. This often traps impurities and results in a poor-quality product.[7]
Solutions & Scientific Rationale:
-
Add More Hot Solvent: The immediate fix is to add more hot solvent until the oil redissolves completely, creating a clear, slightly less saturated solution. Then, allow this solution to cool slowly. The saturation point will now be reached at a lower temperature, hopefully below the melting point, allowing for proper crystal formation.[7]
-
Promote Slow Cooling: Do not cool the solution too rapidly. Allow it to cool to room temperature undisturbed. You can insulate the flask to slow the cooling rate further.
-
Change Solvents: If oiling out persists, the chosen solvent may be unsuitable. Consider using a solvent pair, where Gamma Acid is very soluble in one ("good" solvent) and poorly soluble in the other ("bad" solvent).[3]
Q4: The solution has cooled, but no crystals have formed. What should I do?
Probable Cause: The solution is likely supersaturated. This means the concentration of the dissolved solid is higher than its normal saturation point, but there are no nucleation sites for crystals to begin forming.[8]
Solutions & Scientific Rationale:
-
Induce Crystallization by Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask just below the surface of the solution. The microscopic imperfections on the glass provide nucleation sites for crystal growth to begin.[7]
-
Add a Seed Crystal: If you have a small crystal of pure Gamma Acid, add it to the supersaturated solution. This seed crystal provides a perfect template for other molecules to crystallize onto.[7]
-
Cool Further: If the solution is at room temperature, place it in an ice-water bath. The lower temperature will decrease solubility and may force crystallization.
-
Reduce Solvent Volume: If all else fails, you may have used too much solvent. Gently heat the solution to boil off some of the solvent to increase the concentration, and then attempt to cool and crystallize again.
Section 3: Experimental Protocols & Workflows
Standard Recrystallization Protocol for Crude Gamma Acid
-
Solvent Selection: Choose an appropriate solvent. Water is a common choice for sulfonic acids.[3]
-
Dissolution: Place the crude Gamma Acid (e.g., 10.0 g) in an Erlenmeyer flask. Add a small portion of solvent (e.g., 50 mL of water) and a boiling stick. Heat the mixture to a gentle boil on a hot plate. Continue adding hot solvent in small portions until all the solid has just dissolved.
-
Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated carbon (e.g., 0.2 g). Swirl and gently reheat to boiling for 2-3 minutes.
-
Hot Gravity Filtration: Set up a heated funnel with fluted filter paper over a clean, pre-warmed Erlenmeyer flask. Filter the hot solution to remove the activated carbon and any other insoluble impurities.[6]
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[6]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor.[8]
-
Drying: Allow the crystals to air-dry on the filter by drawing air through them. For final drying, they can be placed in a drying oven under vacuum.
Workflow Diagramdot
References
- 1. Industrial training report on production of gamma acid | PPTX [slideshare.net]
- 2. chembk.com [chembk.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. chembk.com [chembk.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chem.ualberta.ca [chem.ualberta.ca]
- 7. rubingroup.org [rubingroup.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Azo Dye Synthesis with 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid
Welcome to the technical support center for azo dye synthesis. This guide is designed for researchers, scientists, and drug development professionals working with 6-Amino-4-hydroxy-2-naphthalenesulfonic acid (also known as Gamma Acid). Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of the diazotization and azo coupling processes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental failures in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your research.
Q1: My diazotization reaction failed. I see gas evolution and the solution turned brown, but the starch-iodide test for nitrous acid is negative. What happened?
A1: This classic scenario points to the decomposition of your diazonium salt. The diazonium group (-N₂⁺) is notoriously unstable at elevated temperatures.[1][2]
-
Causality: The primary cause is inadequate temperature control. The diazotization reaction must be performed at 0-5 °C to ensure the stability of the diazonium salt.[2][3] Above this temperature, the diazonium salt decomposes, releasing nitrogen gas (the observed bubbling) and forming a phenol, which can lead to a mixture of brown, tar-like impurities.[1]
-
Troubleshooting Steps:
-
Verify Cooling: Ensure your reaction vessel is submerged in a well-maintained ice-salt or ice-water bath throughout the sodium nitrite addition.
-
Slow Addition: Add the cold sodium nitrite solution dropwise and slowly to the acidic solution of your amine.[3] This prevents localized temperature spikes from the exothermic reaction.
-
Pre-cool Reagents: All solutions, including the amine solution, acid, and sodium nitrite solution, should be pre-cooled to 0-5 °C before mixing.
-
Q2: I achieved successful diazotization, but upon adding the diazonium salt to my 6-Amino-4-hydroxy-2-naphthalenesulfonic acid solution, I get a very low yield of the desired colored product.
A2: A low coupling yield is almost always linked to incorrect pH control during the coupling step. The reactivity of both the diazonium salt (the electrophile) and the 6-Amino-4-hydroxy-2-naphthalenesulfonic acid (the nucleophile) are highly pH-dependent.[4]
-
Causality: 6-Amino-4-hydroxy-2-naphthalenesulfonic acid has two potential nucleophilic sites: the amino group and the hydroxyl group. The coupling position is determined by pH:
-
Acidic Conditions (pH 4-5): Coupling occurs preferentially at the position ortho to the amino group. However, at this pH, the hydroxyl group is protonated and deactivating.
-
Alkaline Conditions (pH 8-10): The hydroxyl group is deprotonated to the much more strongly activating phenoxide ion (-O⁻).[5] This directs coupling to the position ortho to the hydroxyl group. However, if the pH is too high, the diazonium salt concentration decreases as it converts to an unreactive diazotate ion.[4]
-
-
Troubleshooting Steps:
-
Monitor pH Continuously: Use a calibrated pH meter to monitor the reaction. Do not rely on pH paper for this critical step.
-
Optimize pH for Target Isomer: For coupling ortho to the hydroxyl group, maintain a pH of 8-9 by the slow addition of a base like sodium carbonate or dilute sodium hydroxide.[6]
-
Maintain Low Temperature: Keep the coupling reaction cooled (5-10 °C) to minimize decomposition of any remaining diazonium salt.
-
Q3: The color of my final product is not what I expected, or I have a mixture of colors that is difficult to purify.
A3: An incorrect or mixed-color product suggests the formation of side products or isomeric impurities. This can stem from issues in either the diazotization or coupling stage.
-
Causality & Solutions:
-
Self-Coupling: If the diazonium salt is added to a solution that is too alkaline, or if the coupling component is not present in sufficient concentration, the diazonium salt can couple with an un-diazotized amine molecule, creating a diazoamino compound. Ensure the coupling component is fully dissolved and ready before starting the diazotization.
-
Isomeric Coupling: As discussed in Q2, pH dictates the coupling position on 6-Amino-4-hydroxy-2-naphthalenesulfonic acid. Inconsistent pH control can lead to a mixture of the amino-coupled and hydroxy-coupled products, resulting in a "muddy" or unexpected color.
-
Oxidation: Aminonaphthols can be sensitive to air oxidation, especially in alkaline solutions, which can produce colored impurities.[7] It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if high purity is required.
-
Q4: My starting material, 6-Amino-4-hydroxy-2-naphthalenesulfonic acid, won't fully dissolve before the coupling reaction.
A4: The sulfonic acid group makes this compound acidic and its solubility is pH-dependent. Attempting to couple with a suspension rather than a clear solution will result in a slow, incomplete reaction and low yields.
-
Causality: In neutral or acidic water, the sulfonic acid and amino groups can form an internal salt (zwitterion), which often has low solubility.
-
Troubleshooting Steps:
-
Use a Base: Dissolve the 6-Amino-4-hydroxy-2-naphthalenesulfonic acid in a dilute alkaline solution, such as aqueous sodium carbonate or sodium hydroxide.[7] This deprotonates the sulfonic acid and hydroxyl groups, forming a soluble sodium salt.
-
Gentle Warming: Gentle warming can aid dissolution, but the solution must be cooled back down to the target coupling temperature (5-10 °C) before adding the diazonium salt solution.
-
Experimental Protocols & Workflows
Workflow for Azo Dye Synthesis
The following diagram illustrates the critical stages and control points in the synthesis.
Caption: General workflow for azo dye synthesis.
Protocol 1: Diazotization of a Primary Aromatic Amine
-
Dissolve the primary aromatic amine (1.0 molar equivalent) in dilute hydrochloric acid (2.5 molar equivalents).
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.[3]
-
In a separate beaker, prepare a solution of sodium nitrite (1.05 molar equivalents) in cold water.
-
Slowly add the cold sodium nitrite solution dropwise to the amine solution, ensuring the temperature never exceeds 5 °C.[3]
-
After the addition is complete, continue stirring for 15-30 minutes in the ice bath.
-
Validation Step: Test for the presence of excess nitrous acid by dipping a glass rod into the solution and touching it to starch-iodide paper. A positive test (instantaneous blue-black color) confirms the reaction is complete.[7] If the test is negative, add a small amount more of the nitrite solution.
-
The resulting clear diazonium salt solution should be used immediately in the next step.[2]
Protocol 2: Azo Coupling with 6-Amino-4-hydroxy-2-naphthalenesulfonic acid
-
In a separate beaker, dissolve the 6-Amino-4-hydroxy-2-naphthalenesulfonic acid (1.0 molar equivalent) in a sufficient amount of cold, dilute aqueous sodium carbonate to achieve a clear solution.
-
Cool this solution to 5-10 °C in an ice bath.
-
Adjust the pH of the coupling component solution to the desired range (typically 8-9 for coupling ortho to the hydroxyl group) using dilute sodium hydroxide or sodium carbonate.[6]
-
With vigorous stirring, slowly add the cold diazonium salt solution (from Protocol 1) to the coupling component solution.
-
A colored precipitate or solution should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.[3]
-
The synthesized dye can be isolated by filtration. Often, adding a saturated sodium chloride solution ("salting out") is used to decrease the dye's solubility and promote precipitation.[3]
-
Wash the filtered product with a cold brine solution and dry appropriately.
Frequently Asked Questions (FAQs)
Q: Why is a slight excess of sodium nitrite and acid used in the diazotization? A: A small excess of sodium nitrite ensures that all the primary amine is converted to the diazonium salt. The excess strong acid (typically HCl) is crucial for two reasons: it prevents the newly formed diazonium salt from coupling with unreacted amine and it maintains a low pH to generate the active diazotizing agent, nitrous acid (HNO₂), from the sodium nitrite.[7]
Q: What is "salting out" and why is it used for purification? A: "Salting out" is a technique used to decrease the solubility of a compound in an aqueous solution by adding a high concentration of a salt, such as sodium chloride.[3] Azo dyes containing sulfonic acid groups often have significant water solubility. The addition of NaCl increases the ionic strength of the solution, making it less favorable for the organic dye to remain dissolved, thus causing it to precipitate. This is an effective first step in purification.
Q: Can I store the diazonium salt solution for later use? A: No. Aryl diazonium salts are generally unstable and should be prepared fresh and used immediately.[2] Storing them, even at low temperatures, leads to decomposition, which will significantly reduce the yield and purity of your final product.[1]
Q: How does the sulfonate group on 6-Amino-4-hydroxy-2-naphthalenesulfonic acid affect the reaction and product? A: The sulfonic acid (-SO₃H) group has two primary effects. First, it is a strongly electron-withdrawing and deactivating group, which can influence the position of the azo coupling. Second, and more importantly for practical applications, it imparts significant water solubility to the final dye molecule, which is a critical property for use in textile dyeing and as biological stains.[6][8]
Troubleshooting Decision Tree
If your synthesis fails, use this logical diagram to diagnose the potential point of failure.
Caption: A decision tree for troubleshooting azo dye synthesis.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale & Reference |
| Diazotization Temperature | 0 - 5 °C | Prevents thermal decomposition of the unstable diazonium salt.[2][3] |
| Coupling Temperature | 5 - 10 °C | A balance between reaction rate and minimizing diazonium salt decomposition. |
| Molar Ratio (Amine:NaNO₂) | 1 : 1.05 | A slight excess of sodium nitrite ensures complete conversion of the amine.[6] |
| Molar Ratio (Amine:Acid) | 1 : 2.5 | Ensures formation of nitrous acid and prevents premature self-coupling.[6][7] |
| Coupling pH (for -OH) | 8 - 10 | Deprotonates the hydroxyl group to the strongly activating phenoxide ion.[4][5] |
| **Coupling pH (for -NH₂) ** | 4 - 5 | Favors coupling ortho to the amino group while deactivating the hydroxyl group.[5] |
References
-
Bourne, J. R., et al. (n.d.). Mechanism of Azo Coupling Reactions XXXIII. pH-dependence and micromixing effects on the product distribution of couplings with 6-amino-4-hydroxy-2-naphthalenesulfonic acid. Scite.ai. Available at: [Link]
-
The Synthesis of Azo Dyes. (n.d.). Department of Chemistry, University of Calgary. Available at: [Link]
-
diazotization: Topics by Science.gov. (n.d.). Science.gov. Available at: [Link]
-
Goi, A., & Trapido, M. (2012). Degradation pathway of the naphthalene azo dye intermediate 1-diazo-2-naphthol-4-sulfonic acid using Fenton's reagent. PubMed. Available at: [Link]
-
Conant, J. B., & Lutz, R. E. (n.d.). DIANISIDINE BLUE. Organic Syntheses Procedure. Available at: [Link]
-
Anderson, K. W., et al. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Available at: [Link]
-
Spectral study of Eriochrome Blue Black R in different cationic surfactant solutions. (n.d.). ResearchGate. Available at: [Link]
-
The Synthesis and Significance of 1,3,6-Naphthalenetrisulfonic Acid in Azo Dye Production. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). The Chinese University of Hong Kong. Available at: [Link]
-
Mohammed, H. S., & Yasir, A. M. (2017). THE STUDY PREPARATION AND IDENTIFICATION NEW DYE OF AZO DYES. International Journal of Advanced Research, 5(5), 164-169. Available at: [Link]
-
Mohammadi, A., & Ghafoori, S. (2015). Naphthalene-based azo dyes: Synthesis, characterization and dyeing performance on polyester fibers. ResearchGate. Available at: [Link]
-
What is the role of pH in azo coupling reaction of diazonium with phenol and aniline?. (2015). Chemistry Stack Exchange. Available at: [Link]
-
Eriochrome Black T. (2022). Sciencemadness Wiki. Available at: [Link]
-
How to prepare the solution of Eriochrome Black T. (2018). Quora. Available at: [Link]
-
Eriochrome Black T Solution Preparation. (2025). Sciencing. Available at: [Link]
-
6-Amino-4-hydroxy-2-naphthalenesulfonic acid. (n.d.). PubChem. Available at: [Link]
-
Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. (n.d.). International Journal of Pharma and Bio Sciences. Available at: [Link]
-
Ahmad, N. M., et al. (2024). Azo Coupling Reaction for Spectrophotometric Determination of Sulfanilamide Using β-Naphthol as a Reagent. Iraqi Journal of Science, 65(1), 1-10. Available at: [Link]
-
Baldyga, J., et al. (2004). Influence of Mixing on the Azo-Coupling of 1-Naphthol and Diazotized Aniline. Chemical and Process Engineering, 25(3), 1015-1026. Available at: [Link]
Sources
degradation pathways of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid under experimental conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Amino-4-hydroxy-2-naphthalenesulfonic acid (AHNAS). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of studying its degradation pathways under various experimental conditions. Our goal is to equip you with the expertise and practical insights needed for successful and reproducible experimental outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the experimental setup and analysis of AHNAS degradation.
Q1: What are the primary experimental methods for degrading 6-Amino-4-hydroxy-2-naphthalenesulfonic acid?
A1: The degradation of AHNAS, a sulfonated aromatic amine, is typically investigated using advanced oxidation processes (AOPs) and biological methods. The choice of method depends on the research objectives, such as mimicking environmental degradation or developing industrial wastewater treatment protocols.
-
Advanced Oxidation Processes (AOPs): These methods rely on the generation of highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH), to break down the complex aromatic structure of AHNAS. Common AOPs include:
-
Photocatalysis: This involves using a semiconductor catalyst, such as titanium dioxide (TiO₂), and a light source (e.g., UV-A) to generate electron-hole pairs, which in turn produce ROS.[1][2] The efficiency of photocatalytic degradation can be influenced by factors like catalyst loading, pH, and the presence of dissolved oxygen.[1]
-
Fenton and Photo-Fenton Oxidation: The Fenton reaction utilizes hydrogen peroxide (H₂O₂) and a ferrous iron (Fe²⁺) catalyst to produce hydroxyl radicals.[3][4][5] The photo-Fenton process enhances this reaction with UV light, leading to more efficient degradation.[6] Supercritical water oxidation (SCWO) can also be enhanced by the Fenton agent.[7]
-
Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with AHNAS or decompose to form hydroxyl radicals.
-
-
Biological Degradation (Biodegradation): This method utilizes microorganisms to break down AHNAS. Often, a mixed bacterial community is more effective than a single strain due to mutualistic interactions where different strains carry out different steps of the degradation pathway.[8][9][10][11] For instance, one bacterial strain might initiate the attack on the naphthalene ring, producing an intermediate that another strain can then fully metabolize.[8][9]
Q2: How can I monitor the degradation of AHNAS and identify its byproducts?
A2: A multi-faceted analytical approach is crucial for accurately tracking the disappearance of the parent compound and identifying the transient and stable degradation products.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV-Vis or diode array detector is the workhorse for quantifying the concentration of AHNAS over time.[12][13] A reverse-phase C18 column is commonly used, with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (often with a pH modifier like phosphoric or formic acid for better peak shape).[14][15]
-
Total Organic Carbon (TOC) Analysis: TOC analysis measures the total amount of organically bound carbon in a sample. A decrease in TOC indicates the mineralization of AHNAS to CO₂, H₂O, and inorganic ions, which is the ultimate goal of degradation.[1][16]
-
Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), mass spectrometry is indispensable for the structural elucidation of degradation intermediates.[13][17][18][19] High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of elemental compositions of the byproducts.[16][17] Fragmentation patterns in MS/MS experiments further aid in identifying the structure of these molecules.[17][20]
Q3: What are the expected initial steps in the degradation pathway of AHNAS?
A3: The initial attack on the AHNAS molecule is highly dependent on the degradation method employed.
-
In AOPs, the hydroxyl radical will likely attack the electron-rich aromatic rings. This can lead to hydroxylation of the naphthalene core, opening of the aromatic ring, and desulfonation (cleavage of the sulfonic acid group).[16] The amino and hydroxyl groups on the ring will also be susceptible to oxidation.[3][4]
-
In biodegradation, bacteria often initiate degradation through dioxygenase enzymes. These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a cis-dihydrodiol.[11][21] This is often followed by the spontaneous elimination of the sulfite group (desulfonation) and subsequent ring cleavage.[11][21][22] A common intermediate in the biodegradation of similar compounds is 5-aminosalicylate.[8][9]
Below is a generalized diagram illustrating potential initial degradation steps.
Caption: Generalized initial degradation pathways of AHNAS.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during AHNAS degradation experiments.
Guide 1: HPLC Analysis Issues
| Problem | Potential Causes | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Incompatible sample solvent with the mobile phase.[23] 2. Column contamination or degradation.[9][24] 3. Inappropriate mobile phase pH for the analyte. | 1. Dissolve the sample in the mobile phase or a weaker solvent. 2. Flush the column with a strong solvent (e.g., isopropanol), or replace the guard or analytical column if necessary.[9][24] 3. Adjust the mobile phase pH. For sulfonic acids, a lower pH (e.g., using phosphoric or formic acid) can improve peak shape.[14] |
| Inconsistent Retention Times | 1. Leak in the HPLC system.[25] 2. Air bubbles in the pump or detector.[24][25] 3. Fluctuations in column temperature.[25] 4. Changes in mobile phase composition.[25] | 1. Check all fittings for leaks. Salt buildup is a common sign of a leak.[25] 2. Degas the mobile phase and purge the pump.[24][25] 3. Use a column oven to maintain a constant temperature. 4. Ensure accurate and consistent mobile phase preparation. |
| No Peaks or Very Small Peaks | 1. No sample injected or sample degradation. 2. Detector lamp is off or has failed.[25] 3. Incorrect detector wavelength. | 1. Verify the autosampler is working correctly and prepare a fresh standard to check system performance.[25] 2. Check the detector status and replace the lamp if necessary. 3. Ensure the detector is set to a wavelength where AHNAS has strong absorbance. |
Guide 2: Inconsistent Degradation Rates
| Problem | Potential Causes | Troubleshooting Steps |
| Low or No Degradation in Photocatalysis | 1. Inactive catalyst. 2. Insufficient light intensity or incorrect wavelength. 3. Incorrect pH of the reaction mixture.[1] | 1. Ensure the catalyst (e.g., TiO₂) is of the appropriate crystalline form (anatase is often more active) and is well-dispersed.[1] 2. Check the lamp's age and output. Ensure the light source emits at a wavelength that can activate the catalyst. 3. Optimize the pH. The surface charge of the catalyst and the speciation of the target molecule are pH-dependent, affecting adsorption and reaction rates.[1] |
| Variable Results in Fenton Oxidation | 1. Incorrect pH. The Fenton reaction is highly pH-dependent, with an optimal range typically between 2.5 and 3.5.[5] 2. Inaccurate H₂O₂ or Fe²⁺ concentration. 3. Scavenging of hydroxyl radicals by other species in the matrix. | 1. Adjust the initial pH of the solution to the optimal range before adding the Fenton reagents.[5] 2. Prepare fresh solutions of H₂O₂ and FeSO₄ for each experiment. The ratio of H₂O₂ to Fe²⁺ is a critical parameter to optimize.[5] 3. If working with complex matrices, consider potential interferences and perform experiments in a simpler matrix first. |
| Slow or Stalled Biodegradation | 1. Toxicity of AHNAS or its intermediates to the microbial culture. 2. Lack of essential nutrients for microbial growth.[12] 3. Inappropriate environmental conditions (pH, temperature, oxygen). | 1. Start with a lower concentration of AHNAS. The accumulation of intermediates like 5-aminosalicylate can sometimes be toxic to the primary degrading strain.[26] 2. Ensure the mineral salts medium contains adequate nitrogen, phosphorus, and other essential trace elements.[12] 3. Optimize the pH and temperature for the specific microbial consortium. Ensure adequate aeration for aerobic degradation. |
III. Experimental Protocols
Protocol 1: HPLC Analysis of AHNAS
This protocol provides a starting point for developing an HPLC method to quantify AHNAS.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: A typical gradient might be:
-
0-5 min: 5% B
-
5-20 min: Ramp to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: Return to 5% B
-
26-30 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: Monitor at the wavelength of maximum absorbance for AHNAS.
-
Standard Curve: Prepare a series of AHNAS standards of known concentrations to generate a standard curve for quantification.
Caption: Workflow for HPLC analysis of AHNAS.
Protocol 2: Identification of Degradation Products by LC-MS
-
Sample Preparation: Collect samples at various time points during the degradation experiment. Filter the samples through a 0.22 µm syringe filter to remove particulates.
-
LC Separation: Use an HPLC or UPLC system coupled to the mass spectrometer. The chromatographic conditions can be similar to those used for HPLC-UV analysis, but ensure the mobile phase additives are volatile (e.g., use formic acid instead of phosphoric acid).[14]
-
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) is commonly used for polar compounds like AHNAS and its degradation products.[18] Operate in both positive and negative ion modes to detect a wider range of intermediates.
-
Full Scan Analysis: Acquire full scan mass spectra to identify the molecular ions of potential degradation products.
-
MS/MS Analysis: Perform fragmentation analysis (MS/MS) on the detected parent ions to obtain structural information.[17] The loss of SO₃ (80 Da) is a characteristic fragmentation for sulfonic acids.[27]
-
-
Data Analysis: Use software to process the data, assign molecular formulas based on accurate mass measurements, and propose structures based on fragmentation patterns.[17]
IV. References
-
Revisiting Disinfection Byproducts with Supercritical Fluid Chromatography-High Resolution-Mass Spectrometry: Identification of Novel Halogenated Sulfonic Acids in Disinfected Drinking Water. (2023). National Institutes of Health. 17
-
Mass Spectrometry of Sulfonic Acids and Their Derivatives. ResearchGate. 27
-
Photocatalytic degradation of aromatic sulfonates present in industrial percolates. (2017). IRIS-AperTO. 1
-
Bacterial communities degrading amino- and hydroxynaphthalene-2-sulfonates. PubMed. 8
-
Identification of sulfonic acids and sulfonates by mass spectrometry (1970). SciSpace. 18
-
HPLC Troubleshooting Guide. Sigma-Aldrich. 25
-
Separation of 2-Naphthalenesulfonic acid, 6-amino-5-[(2,5-dichlorophenyl)azo]-4-hydroxy- on Newcrom R1 HPLC column. SIELC Technologies. 14
-
Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. (2022). Journal of the American Society for Mass Spectrometry. 20
-
Bacterial communities degrading amino- and hydroxynaphthalene-2-sulfonates. National Institutes of Health. 9
-
Fenton chemistry. Amino acid oxidation. (1991). PubMed. 3
-
Supercritical water oxidation of p-aminonaphthalenesulfonic acid and enhancement by Fenton agent. PubMed. 7
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). ResearchGate. 23
-
Identification of a rare sulfonic acid metabolite of andrographolide in rats. (2003). PubMed. 19
-
HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column. SIELC Technologies. 15
-
Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. (2018). Frontiers in Microbiology. 10
-
Degradation kinetics of 4-amino naphthalene-1-sulfonic acid by a biofilm-forming bacterial consortium under carbon and nitrogen limitations. (2015). PubMed. 12
-
Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. (2018). PubMed Central. 11
-
Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography in Conjunction with Fluorescence Detection and Solid-Phase Extraction. (2006). ResearchGate. --INVALID-LINK--
-
Fenton chemistry. Amino acid oxidation. (1991). ResearchGate. 4
-
Mechanochemical degradation of aromatic sulfonic acids. (2005). PubMed. 28
-
Expert Guide to Troubleshooting Common HPLC Issues. AELAB. 24
-
Sonochemical degradation of benzenesulfonic acid in aqueous medium. (2020). CUSAT. 16
-
Degradation of 2-naphthalenesulfonic acid by Fenton oxidation. Journal of Chemical and Pharmaceutical Research. 5
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal of Creative Research Thoughts. 13
-
Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1. Sigma-Aldrich. --INVALID-LINK--
-
6-Amino-4-hydroxynaphthalene-2-sulfonic acid. (2013). Dyes and Pigments. 29
-
Application of photo-fenton-like oxidation for the degradation and detoxification of commercial naphthalene sulfonates a case study with H-acid model pollutant. (2010). Istanbul Technical University. 6
-
7-Amino-4-hydroxy-2-naphthalenesulfonic acid. Sigma-Aldrich. 30
-
6-AMINO-4-HYDROXY-2-NAPHTHALENESULFONIC ACID MONOHYDRATE. gsrs. 31
-
6-Amino-4-hydroxy-2-naphthalenesulfonic Acid 97.0+%, TCI America 25 g. Fisher Scientific. 32
-
Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1. (1991). ResearchGate. 22
-
6-Amino-4-hydroxy-2-naphthalenesulfonic Acid. TCI Chemicals. --INVALID-LINK--
-
6-Amino-4-hydroxy-2-naphthalenesulfonic acid. ChemicalBook. 33
-
Naphthalenesulfonate Family Degradation Pathway. Eawag-BBD. 21
-
Catalytic spectrophotometric determination of Mo(VI) in water samples using 4-amino-3-hydroxy-naphthalene sulfonic acid. (2015). ResearchGate. 34
-
6-Amino-4-hydroxy-2-naphthalenesulfonic acid. Chemsrc. 35
-
Hydrothermal degradation of model sulfonic acid compounds: Probing the relative sulfur–carbon bond strength in water. (2020). Brandeis ScholarWorks. 36
-
Autoxidation Reactions of Different Aromatic o-Aminohydroxynaphthalenes That Are Formed during the Anaerobic Reduction of Sulfonated Azo Dyes. (2006). Environmental Science & Technology. 37
-
2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[2-[4-[[[4-[2-(4-hydroxyphenyl)diazenyl]phenyl]amino]carbonyl]phenyl]diazenyl]-. US EPA. 38
-
Pathways for the degradation of naphthalene, methylnaphthalenes,... (2018). ResearchGate. 26
-
Degradation of naphthalene-2,6- and naphthalene-1,6-disulfonic acid by a Moraxella sp. (1988). Applied and Environmental Microbiology. 39
-
Photocatalytic Degradation of Naproxen: Intermediates and Total Reaction Mechanism. (2018). National Institutes of Health. 2
-
Visible-Light-Induced Photocatalytic Degradation of Naproxen Using 5% Cu/TiO2, Transformation Products, and Mechanistic Studies. (2022). National Institutes of Health. 40
-
Insights Into Mechanism of the Naphthalene-Enhanced Biodegradation of Phenanthrene by Pseudomonas sp. SL-6 Based on Omics Analysis. (2021). PubMed Central. 41
References
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- 9. Bacterial communities degrading amino- and hydroxynaphthalene-2-sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation [frontiersin.org]
- 11. Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
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- 41. Insights Into Mechanism of the Naphthalene-Enhanced Biodegradation of Phenanthrene by Pseudomonas sp. SL-6 Based on Omics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing pH for Coupling Reactions Involving Gamma Acid
Welcome to the technical support center for optimizing coupling reactions with Gamma Acid (6-amino-4-hydroxy-2-naphthalenesulfonic acid). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of pH in diazo coupling reactions. Here, we will move beyond simple protocols to explain the causality behind experimental choices, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of pH in the coupling reaction of a diazonium salt with Gamma Acid?
A1: The pH of the reaction medium is arguably the most critical parameter in the azo coupling of a diazonium salt with Gamma Acid. Its role is to control the reactive form of the coupling component, in this case, Gamma Acid. Gamma Acid possesses both an amino group and a hydroxyl group on its naphthalene ring structure.[1] The hydroxyl group, being phenolic, is the primary site for electrophilic aromatic substitution by the diazonium cation.[2][3]
For the coupling to occur efficiently, the hydroxyl group needs to be deprotonated to form a phenoxide ion. This phenoxide is a significantly more powerful nucleophile than the neutral hydroxyl group, thereby strongly activating the aromatic ring for attack by the weakly electrophilic diazonium salt.[4][5] A mildly alkaline environment is necessary to facilitate this deprotonation.[5]
Q2: What is the optimal pH range for coupling reactions with Gamma Acid, and why is it so specific?
A2: The optimal pH for coupling diazonium salts with Gamma Acid is typically in the mildly alkaline range of 8 to 10 .[5] This specificity is a delicate balance between two competing factors:
-
Activation of Gamma Acid: In this pH range, a sufficient concentration of the highly reactive phenoxide form of Gamma Acid exists to drive the reaction forward at a practical rate.[4][5]
-
Stability of the Diazonium Salt: As the pH becomes more alkaline, the concentration of the diazonium salt decreases due to its conversion to the unreactive diazotate anion.
Therefore, maintaining the pH within this optimal window ensures a high enough concentration of the activated nucleophile (phenoxide) without significantly depleting the electrophile (diazonium salt).
Q3: What are the consequences of deviating from the optimal pH range?
A3: Deviations from the optimal pH range of 8-10 can lead to significantly reduced yields and the formation of impurities.
-
If the pH is too low (acidic, < 7): The equilibrium will favor the protonated, less reactive phenolic form of Gamma Acid. The concentration of the phenoxide ion will be negligible, leading to a very slow or incomplete reaction.[4][5] Under strongly acidic conditions, the diazonium salt is more stable, but the coupling partner is not sufficiently activated.
-
If the pH is too high (strongly alkaline, > 11): While a higher pH will favor the formation of the phenoxide ion, it can lead to several undesirable side reactions:
-
The diazonium salt can be converted into its inactive syn- and anti-diazotate isomers, which do not couple.
-
Decomposition of the diazonium salt can occur.
-
At very high pH, there is a risk of oxidative degradation of Gamma Acid.
-
This delicate interplay is summarized in the table below:
| pH Range | Effect on Gamma Acid | Effect on Diazonium Salt | Overall Reaction Outcome |
| < 7 (Acidic) | Predominantly in the less reactive phenolic form. | Stable. | Very slow or no reaction.[4] |
| 8 - 10 (Mildly Alkaline) | Sufficient concentration of the highly reactive phenoxide form. | Exists in equilibrium with a manageable concentration of diazotate. | Optimal for coupling. [5] |
| > 11 (Strongly Alkaline) | Fully deprotonated to the phenoxide form. | Rapid conversion to unreactive diazotate isomers; potential decomposition. | Low yield due to electrophile depletion and side reactions. |
Q4: Besides pH, what other reaction parameter is critical for a successful coupling reaction?
A4: Temperature control is paramount. Diazonium salts are thermally unstable and can readily decompose, especially at temperatures above 5 °C.[5] This decomposition results in the loss of the diazo group as nitrogen gas and the formation of a phenol, which can then couple with any remaining diazonium salt to form unwanted byproducts.
Therefore, both the diazotization (formation of the diazonium salt) and the subsequent coupling reaction should be carried out at low temperatures, typically 0-5 °C , using an ice bath to maintain this range.[5]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Incorrect pH | Carefully measure and adjust the pH of the Gamma Acid solution to 8-10 before and during the addition of the diazonium salt solution. Use a calibrated pH meter. | The reaction rate is highly dependent on the concentration of the phenoxide ion, which is only present in sufficient amounts in a mildly alkaline medium.[4][5] |
| Reaction Temperature Too High | Ensure both the diazonium salt solution and the Gamma Acid solution are maintained at 0-5 °C throughout the reaction using an ice bath. | Higher temperatures lead to the rapid decomposition of the thermally labile diazonium salt, reducing the concentration of the electrophile available for coupling.[5] |
| Decomposition of Diazonium Salt | Prepare the diazonium salt solution immediately before use and keep it cold. Do not store it. | Diazonium salts are notoriously unstable and will decompose over time, even when kept cold. |
| Impure Starting Materials | Use high-purity Gamma Acid and ensure the amine used for diazotization is of high quality. | Impurities in the starting materials can interfere with the reaction or lead to the formation of colored byproducts that complicate purification. |
Problem 2: Formation of a Dark, Tarry, or Insoluble Product
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| pH Too High | Re-verify the pH of the reaction mixture. Avoid "hot spots" of high pH by adding the base slowly and with vigorous stirring. | Strongly alkaline conditions can promote side reactions, including polymerization and degradation of the starting materials and product. |
| Oxidation | Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). | The phenoxide form of Gamma Acid can be susceptible to oxidation, especially at higher pH, leading to colored, polymeric impurities. |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the reactants. An excess of the diazonium salt can sometimes lead to the formation of bis-azo compounds or other byproducts. | Side reactions can occur if there is a significant excess of one of the reactants. |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Diazo Coupling with Gamma Acid
-
Preparation of the Diazonium Salt Solution (0-5 °C): a. Dissolve the primary aromatic amine in dilute hydrochloric or sulfuric acid in a beaker immersed in an ice-salt bath. b. Cool the solution to 0-5 °C with constant stirring. c. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not rise above 5 °C. d. Stir the mixture for an additional 15-30 minutes at 0-5 °C. The presence of excess nitrous acid can be tested with starch-iodide paper (a blue-black color indicates excess).
-
Preparation of the Gamma Acid Solution: a. Dissolve Gamma Acid in a suitable amount of water, adding a base (e.g., sodium carbonate or dilute sodium hydroxide) to achieve a clear solution and adjust the pH to the desired range (typically 8-10). b. Cool this solution to 0-5 °C in an ice bath.
-
The Coupling Reaction (0-5 °C): a. Slowly add the cold diazonium salt solution to the cold, stirred Gamma Acid solution. b. Monitor the pH of the reaction mixture throughout the addition and add small amounts of base as needed to maintain the pH within the optimal 8-10 range. The reaction often produces acid, which will lower the pH if not controlled. c. Continue stirring the reaction mixture at 0-5 °C for 1-3 hours after the addition is complete to ensure the reaction goes to completion.
-
Isolation of the Product: a. The azo dye product often precipitates from the reaction mixture. b. Isolate the product by filtration, wash with cold water and then a suitable solvent to remove unreacted starting materials. c. Dry the product under vacuum.
Visualizing the Effect of pH
The following diagram illustrates the critical equilibrium between the unreactive phenol and the reactive phenoxide, which is governed by the reaction pH.
Caption: pH-dependent equilibrium of Gamma Acid.
Workflow for Troubleshooting Low Yield
This diagram outlines a logical workflow for diagnosing the cause of low product yield in a Gamma Acid coupling reaction.
Caption: Troubleshooting workflow for low yield.
References
-
Yokogawa. (n.d.). pH in Diazo Coupler. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 23.6: Coupling Reactions of Aryl Diazonium Salts. Retrieved from [Link]
-
Quora. (2020, June 4). Most diazo coupling reactions do not work well in acidic solutions. Why? Explain.. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, April 24). What is the role of pH in azo coupling reaction of diazonium with phenol and aniline?. Retrieved from [Link]
-
Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]
-
Knick International. (n.d.). pH Measurements in the Dye Synthesis of Azo Dyes. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid (Gamma Acid)
Welcome to the dedicated support center for the synthesis of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid, a critical intermediate in the manufacturing of azo dyes. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, with a focus on identifying, troubleshooting, and mitigating common side reactions. Our goal is to empower you with the expertise to optimize your reaction conditions, enhance product purity, and ensure reliable outcomes.
Troubleshooting Guide: Navigating Common Side Reactions
The synthesis of Gamma acid is a multi-step process, typically involving the sulfonation of β-naphthol, followed by nitration, reduction, and finally, an alkali fusion. Each step presents unique challenges and potential for the formation of unwanted byproducts. This guide will walk you through these challenges in a question-and-answer format.
Stage 1: Sulfonation of β-Naphthol
Issue: My sulfonation reaction is producing a significant amount of the undesired 2-naphthol-8-sulfonic acid (Crocein Acid) and 2-naphthol-3,6-disulfonic acid (R-acid) alongside the desired 2-naphthol-6-sulfonic acid (Schäffer's acid).
Probable Cause: The formation of isomeric sulfonic acids is highly dependent on the reaction temperature and the concentration of the sulfonating agent (typically sulfuric acid).
-
Low Temperatures (20-40°C): Kinetically favor the formation of 2-naphthol-1-sulfonic acid, which can rearrange to other isomers upon heating.
-
Moderate Temperatures (100-120°C): Thermodynamically favor the formation of the desired Schäffer's acid.
-
High Temperatures (>120°C) or excess sulfonating agent: Can lead to the formation of di-sulfonated byproducts like R-acid.
Corrective Actions:
-
Strict Temperature Control: Maintain the reaction temperature between 100-110°C to selectively favor the formation of Schäffer's acid. Use a well-calibrated thermometer and a reliable heating mantle or oil bath.
-
Control of Sulfonating Agent: Use a molar ratio of sulfuric acid to β-naphthol that is sufficient for monosulfonation but minimizes the risk of disulfonation. Typically, a slight excess of sulfuric acid is used.
-
Reaction Time: Monitor the reaction progress using techniques like HPLC to determine the optimal reaction time for maximizing the yield of Schäffer's acid.
Experimental Protocol: Optimized Sulfonation of β-Naphthol
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To a stirred solution of 98% sulfuric acid (2.5 mol eq.), slowly add β-naphthol (1.0 mol eq.) while maintaining the temperature below 40°C.
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Once the addition is complete, gradually heat the reaction mixture to 105-110°C.
-
Maintain this temperature for 4-6 hours, monitoring the reaction progress by HPLC.
-
After completion, cool the reaction mixture to room temperature and slowly pour it into a mixture of ice and water to precipitate the product.
-
Filter the precipitate, wash with cold brine, and dry under vacuum.
Stage 2: Nitration of Schäffer's Acid
Issue: During the nitration of Schäffer's acid, I am observing the formation of multiple nitrated isomers and some tar-like byproducts, leading to a low yield of the desired 1-nitro-2-naphthol-6-sulfonic acid.
Probable Cause: The nitration of activated aromatic rings like naphthols is a highly exothermic and fast reaction. Improper control of temperature and the rate of nitrating agent addition can lead to over-nitration, oxidation, and the formation of undesired isomers.
-
Poor Temperature Control: Temperatures exceeding 5-10°C can lead to the formation of dinitro- and other over-nitrated products, as well as oxidative degradation of the starting material.
-
Localized High Concentrations of Nitrating Agent: Adding the nitrating agent too quickly can create "hot spots" in the reaction mixture, promoting side reactions.
Corrective Actions:
-
Maintain Low Temperature: The reaction should be carried out at a low temperature, typically between 0-5°C, using an ice-salt bath to effectively dissipate the heat generated.
-
Slow and Controlled Addition: The nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) should be added dropwise to the solution of Schäffer's acid with vigorous stirring to ensure uniform distribution and prevent localized overheating.
-
Use of a Milder Nitrating Agent: In some cases, using a milder nitrating agent or a different solvent system can provide better selectivity.
Stage 3: Reduction of the Nitro Group
Issue: The reduction of 1-nitro-2-naphthol-6-sulfonic acid to 1-amino-2-naphthol-6-sulfonic acid is incomplete, and I am detecting residual nitro compound in my product.
Probable Cause: Incomplete reduction can be due to several factors, including insufficient reducing agent, poor quality of the reducing agent, or non-optimal reaction conditions (pH, temperature). The most common method is the Béchamp reduction using iron filings and an acid.
-
Insufficient Reducing Agent: An inadequate amount of iron will lead to incomplete conversion of the nitro group.
-
Passivation of Iron Surface: The surface of the iron filings can become passivated by the formation of iron oxides or hydroxides, reducing its reactivity.
-
Incorrect pH: The pH of the reaction medium is crucial for the efficiency of the reduction.
Corrective Actions:
-
Sufficient Reducing Agent: Use a stoichiometric excess of high-purity, fine iron filings to ensure complete reduction.
-
Activation of Iron: Pre-treating the iron filings with a small amount of dilute acid can help to remove any passivating oxide layer.
-
pH Control: Maintain the reaction mixture at a slightly acidic pH (typically around 2-4) to facilitate the reduction process.
Stage 4: Alkali Fusion (Bucherer Reaction)
Issue: The final step of converting 1-amino-2-naphthol-6-sulfonic acid to 6-Amino-4-hydroxy-2-naphthalenesulfonic acid (Gamma acid) via alkali fusion is resulting in a low yield and the formation of byproducts from decomposition.
Probable Cause: The alkali fusion is a high-temperature reaction that can lead to thermal decomposition of the starting material and the product if not carefully controlled. The presence of oxygen can also lead to oxidative side reactions.
-
Excessive Temperature: Temperatures significantly above the optimal range (typically 240-260°C) can cause charring and decomposition.
-
Prolonged Reaction Time: Holding the reaction at high temperatures for too long can also lead to product degradation.
-
Presence of Oxidants: Air (oxygen) can oxidize the amino and hydroxyl groups at high temperatures.
Corrective Actions:
-
Precise Temperature Control: Use a high-temperature thermometer and a well-controlled heating system to maintain the reaction temperature within the optimal range.
-
Inert Atmosphere: Carry out the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Optimal Reaction Time: Monitor the reaction progress and stop the reaction once the maximum yield of Gamma acid is achieved to avoid degradation.
Flowchart of Gamma Acid Synthesis and Potential Side Reactions
Caption: Synthesis pathway of Gamma acid highlighting key stages and potential side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the role of the "baking process" in the sulfonation of β-naphthol?
The "baking process" refers to the heating of β-naphthol with a limited amount of sulfuric acid. This solid-phase reaction, typically carried out at higher temperatures, is a method to favor the formation of the thermodynamically more stable Schäffer's acid (2-naphthol-6-sulfonic acid) and minimize the formation of the kinetically favored but less stable Crocein acid (2-naphthol-8-sulfonic acid).
Q2: How can I effectively monitor the progress of each reaction step?
High-Performance Liquid Chromatography (HPLC) is the most effective technique for monitoring the progress of each stage in the synthesis of Gamma acid. It allows for the separation and quantification of the starting materials, intermediates, desired products, and byproducts. Thin Layer Chromatography (TLC) can also be used for rapid qualitative analysis.
Q3: My final Gamma acid product is off-color. What could be the cause?
An off-color final product is often due to the presence of impurities formed through oxidation or other side reactions. Potential causes include:
-
Oxidation during alkali fusion: The presence of air during the high-temperature alkali fusion step can lead to colored, oxidized byproducts.
-
Residual nitro compounds: Incomplete reduction can leave colored nitro compounds in the product.
-
Impurities from starting materials: The purity of the initial β-naphthol is crucial.
Ensure all reaction steps are carried out under optimal conditions and consider a final purification step, such as recrystallization, if necessary.
Q4: Can I use a different reducing agent instead of iron for the reduction step?
While the Béchamp reduction with iron is the traditional and most cost-effective method, other reducing agents can be used. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel can provide a cleaner reduction with higher yields and easier work-up. However, this method requires specialized equipment for handling hydrogen gas under pressure.
Summary of Key Side Products
| Side Product Name | Chemical Structure | Stage of Formation | Conditions Favoring Formation |
| Crocein Acid | 2-Naphthol-8-sulfonic acid | Sulfonation | Low temperatures (20-40°C) |
| R-Acid | 2-Naphthol-3,6-disulfonic acid | Sulfonation | High temperatures (>120°C), excess H₂SO₄ |
| Dinitro Products | e.g., 1,5-Dinitro-2-naphthol-6-sulfonic acid | Nitration | High temperatures (>10°C), rapid addition of nitrating agent |
| Decomposition Products | Various tars and char | Alkali Fusion | High temperatures (>260°C), prolonged reaction time |
References
-
Nass, H. C. (1998). Naphthalene Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]
Technical Support Center: 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid Solutions
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 6-Amino-4-hydroxy-2-naphthalenesulfonic acid (also known as Gamma acid). This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of its aqueous solutions. Our goal is to empower you with the knowledge to mitigate degradation, ensure the integrity of your experiments, and obtain reliable results.
Introduction: The Challenge of Instability
6-Amino-4-hydroxy-2-naphthalenesulfonic acid is a vital intermediate in the synthesis of various azo dyes and has applications in analytical chemistry.[1] However, its chemical structure, featuring both an amino and a hydroxyl group on the naphthalene ring, renders its solutions susceptible to degradation, primarily through oxidation. This instability can lead to discoloration, loss of reactivity, and the formation of impurities that can compromise experimental outcomes. This guide will walk you through the causes of this instability and provide practical solutions to maintain the quality of your solutions.
Part 1: Troubleshooting Guide
This section addresses common problems encountered when working with 6-Amino-4-hydroxy-2-naphthalenesulfonic acid solutions.
Issue 1: Solution Discoloration (Yellow, Brown, or Pink)
Observation: Your freshly prepared, colorless or off-white solution of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid rapidly turns yellow, brown, or pink upon standing.
Probable Cause: This is a classic sign of autoxidation . The aminonaphthol moiety is highly susceptible to oxidation by atmospheric oxygen. This process is often a free-radical chain reaction that leads to the formation of highly colored quinone-imine or naphthoquinone derivatives.[2] The reaction is often accelerated by exposure to light and the presence of trace metal ions.
Causality Explained: The electron-donating amino and hydroxyl groups increase the electron density of the naphthalene ring system, making it more susceptible to oxidation. The initial oxidation product is often a quinone-imine, which can then undergo further reactions, including polymerization, leading to the formation of dark, insoluble materials.[3]
Solutions:
-
Work under an Inert Atmosphere: Prepare and handle the solution under a blanket of an inert gas like nitrogen or argon. This minimizes contact with atmospheric oxygen, the primary driver of autoxidation.
-
Use Degassed Solvents: Before dissolving the solid, degas your solvent (typically deionized water) by sparging with an inert gas or by using the freeze-pump-thaw method.
-
Add an Antioxidant: The inclusion of a suitable antioxidant is highly effective.
-
Sodium sulfite (Na₂SO₃) or sodium metabisulfite (Na₂S₂O₅): These are commonly used to prevent the oxidation of phenolic and aromatic amine compounds. A typical starting concentration is 0.1% (w/v).
-
-
Control pH: Maintain the solution at an acidic pH (ideally between 2.5 and 4).[4] Protonation of the amino group decreases its electron-donating ability, thereby increasing the compound's resistance to oxidation.
-
Chelate Metal Ions: Add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.05% w/v) to sequester trace metal ions (e.g., Fe³⁺, Cu²⁺) that can catalyze oxidation reactions.
Self-Validating System: To confirm that oxidation is the issue, prepare two small-scale solutions simultaneously. To one, add an antioxidant like sodium sulfite. If this solution remains colorless while the untreated solution discolors, it strongly indicates that oxidation is the cause of the instability.
Issue 2: Appearance of Precipitate or Haze
Observation: A precipitate or haziness develops in your solution over time, even if it was initially clear.
Probable Cause: This can be due to several factors:
-
Polymerization of Oxidation Products: As mentioned above, the initial colored oxidation products can further react to form larger, insoluble polymers.[3]
-
Low Solubility: 6-Amino-4-hydroxy-2-naphthalenesulfonic acid itself has limited solubility in water, especially at lower pH or in the presence of other salts.[1] Its sodium salt is more soluble.
-
pH Shift: A change in the pH of the solution can affect the solubility of the compound.
Solutions:
-
Prevent Oxidation: Follow the steps outlined in "Issue 1" to prevent the formation of insoluble oxidation products.
-
Use the Sodium Salt: If possible, use the sodium salt of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid, which has better water solubility.[1]
-
Maintain Consistent pH: Buffer your solution to maintain a stable pH within the optimal range for both stability and solubility.
-
Filtration: If a precipitate has already formed, you may be able to remove it by filtration through a 0.22 µm or 0.45 µm filter. However, be aware that this removes the degraded material but does not address the underlying stability issue. The filtrate may continue to degrade.
Issue 3: Inconsistent Results in Downstream Applications (e.g., Dye Synthesis, Assays)
Observation: You are experiencing variable yields, unexpected side products, or a lack of reactivity in your experiments using a 6-Amino-4-hydroxy-2-naphthalenesulfonic acid solution.
Probable Cause: The active concentration of the compound in your solution is likely lower than expected due to degradation. The degradation products can also interfere with your reaction.
Solutions:
-
Use Freshly Prepared Solutions: The most reliable approach is to prepare the solution immediately before use.
-
Implement Stabilization Protocols: If you need to store the solution, strictly adhere to the stabilization methods described above (inert atmosphere, antioxidants, acidic pH, chelating agents).
-
Quantify the Active Compound: Before use, especially for stored solutions, verify the concentration of the active 6-Amino-4-hydroxy-2-naphthalenesulfonic acid using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for a 6-Amino-4-hydroxy-2-naphthalenesulfonic acid solution?
A1: For short-term storage (up to a few days), store the solution at 2-8°C in a tightly sealed, amber glass vial to protect from light. The solution should be prepared in degassed, deionized water, acidified to a pH of 2.5-4, and contain an antioxidant like 0.1% sodium sulfite and a chelating agent like 0.01% EDTA. For longer-term storage, it is recommended to store the solid compound in a cool, dry, and dark place and prepare solutions fresh.[4][5][6][7]
Q2: How does light affect the stability of the solution?
A2: Naphthalene derivatives can be susceptible to photodegradation.[8][9] UV light can provide the energy to initiate free-radical reactions, accelerating the oxidation process. Therefore, it is crucial to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
Q3: Can I use a different antioxidant besides sodium sulfite?
A3: Yes, other antioxidants can be effective. Ascorbic acid (Vitamin C) is another common choice for stabilizing easily oxidizable compounds. However, its effectiveness and potential for interference in your specific application should be evaluated. The choice of antioxidant should be based on compatibility with your experimental system.
Q4: What is the primary degradation product I should look for?
A4: The primary degradation products are typically colored naphthoquinone or quinone-imine derivatives formed through oxidation. These can be detected visually by a change in solution color and analytically by techniques like HPLC-UV/Vis or LC-MS.[2]
Q5: How can I confirm the purity of my solid 6-Amino-4-hydroxy-2-naphthalenesulfonic acid before preparing a solution?
A5: The purity of the solid material can be assessed using HPLC. A high-purity standard should exhibit a single major peak at the expected retention time. The presence of multiple peaks may indicate impurities or degradation of the solid over time.
Part 3: Experimental Protocols and Data
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol provides a step-by-step method for preparing a more stable aqueous solution of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid.
Materials:
-
6-Amino-4-hydroxy-2-naphthalenesulfonic acid (or its sodium salt)
-
Deionized water, high-purity
-
Sodium sulfite (Na₂SO₃)
-
EDTA, disodium salt
-
Hydrochloric acid (HCl), 1 M
-
Inert gas (Nitrogen or Argon)
-
Amber glass volumetric flasks and storage vials
Procedure:
-
Solvent Degassing: Place the required volume of deionized water in a suitable flask and sparge with an inert gas for at least 30 minutes to remove dissolved oxygen.
-
Weighing: Accurately weigh the desired amount of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid, sodium sulfite (to a final concentration of 0.1% w/v), and EDTA (to a final concentration of 0.01% w/v).
-
Dissolution: Under a gentle stream of inert gas, add the weighed solids to the degassed water in an amber volumetric flask.
-
pH Adjustment: While stirring, slowly add 1 M HCl dropwise to adjust the pH to approximately 3.0. Monitor the pH using a calibrated pH meter.
-
Final Volume: Once the solids are fully dissolved and the pH is stable, bring the solution to the final volume with degassed deionized water.
-
Storage: Immediately transfer the solution to amber glass vials, purge the headspace with inert gas, and seal tightly. Store at 2-8°C.
Protocol 2: Stability-Indicating HPLC Method for Purity Assessment
This method can be used to assess the purity of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid and to detect the formation of degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation: Dilute the 6-Amino-4-hydroxy-2-naphthalenesulfonic acid solution in Mobile Phase A to a suitable concentration (e.g., 0.1 mg/mL).
Expected Results: A pure sample will show a single major peak. Degraded samples will show additional peaks, typically at different retention times, indicating the presence of more or less polar degradation products. The peak area of the main compound will decrease as degradation progresses. For mass spectrometry compatible applications, phosphoric acid can be replaced with formic acid.[6]
Forced Degradation Studies: A Framework for Understanding Stability
Forced degradation studies are essential for developing and validating stability-indicating methods.[10][11] They involve subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products.
| Stress Condition | Typical Reagents and Conditions | Expected Outcome for 6-Amino-4-hydroxy-2-naphthalenesulfonic acid |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Generally stable due to protonation of the amino group. |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | Potential for degradation and discoloration due to deprotonation of the hydroxyl group, making it more susceptible to oxidation. |
| Oxidation | 3% H₂O₂, room temperature, 24h | Significant degradation and discoloration expected, forming quinone-like structures. |
| Photostability | Exposure to UV light (e.g., 254 nm) and visible light | Degradation and color change are likely. |
| Thermal Degradation | 80°C, 48h (in solid state and solution) | Degradation may occur, especially in solution in the presence of oxygen. |
Part 4: Visualizing Degradation Pathways and Workflows
Diagram 1: Key Factors Influencing Stability
Caption: Factors contributing to the degradation of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid.
Diagram 2: Troubleshooting Workflow for Solution Instability
Caption: A step-by-step workflow for troubleshooting unstable solutions.
References
- 1. 6-Amino-4-hydroxy-2-naphthalenesulfonic acid | 90-51-7 [chemicalbook.com]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. Bacterial communities degrading amino- and hydroxynaphthalene-2-sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. idk.org.rs [idk.org.rs]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. scispace.com [scispace.com]
Technical Support Center: Purification of Commercial Gamma Acid (2-Amino-8-naphthol-6-sulfonic acid)
An in-depth guide to the purification of commercial Gamma Acid for researchers, scientists, and drug development professionals.
Welcome to the technical support guide for the purification of commercial Gamma Acid (CAS 90-51-7). This document provides field-proven protocols, troubleshooting advice, and answers to frequently asked questions to help you obtain high-purity Gamma Acid for your research and development needs. Commercial grades of Gamma Acid, a critical intermediate in the synthesis of azo dyes, often contain significant impurities that can interfere with subsequent reactions.[1][2][3] This guide is designed to empower you with the knowledge to overcome these challenges effectively.
Section 1: Understanding the Analyte and Its Impurities
1.1. What is Gamma Acid?
Gamma Acid, chemically known as 2-Amino-8-naphthol-6-sulfonic acid, is a naphthalene derivative containing amino, hydroxyl, and sulfonic acid functional groups.[4] Its structure makes it an excellent coupling component in the synthesis of a wide range of dyes.[5] The pure compound typically appears as white or light-colored needle-like crystals.[1][2] However, commercial preparations are often sold as a light gray paste or powder with purities that can be as low as 55%, necessitating further purification for sensitive applications.[2]
1.2. Common Impurities in Commercial Gamma Acid
The impurity profile of commercial Gamma Acid is largely dependent on its synthesis route. The modern method involves the alkali fusion of G-salt (2-naphthol-6,8-disulfonic acid dipotassium salt), followed by ammonification and acidification.[1][2][5]
Potential impurities include:
-
Isomeric Compounds: Positional isomers such as J-acid, which may arise from the synthesis process.
-
Starting Materials & Intermediates: Unreacted G-salt or other intermediates from the multi-step synthesis.
-
Inorganic Salts: Byproducts like sodium sulfate from the neutralization and precipitation steps.[6]
-
Colored Impurities: Oxidation products and other colored organic byproducts that can impact the quality of downstream products like dyes.[7]
Section 2: Core Purification Protocol: pH-Swing Recrystallization
Principle: This protocol leverages the pH-dependent solubility of Gamma Acid. The molecule possesses both an acidic sulfonic acid group and a basic amino group, making it amphoteric. It is sparingly soluble in water near its isoelectric point but readily soluble as a sodium salt in alkaline conditions.[5] We exploit this by dissolving the impure material in a basic solution, removing insoluble and colored impurities, and then precipitating the purified Gamma Acid by carefully acidifying the solution.
Experimental Workflow Diagram
Caption: Workflow for the purification of Gamma Acid via pH-swing recrystallization.
Step-by-Step Methodology
-
Dissolution of Impure Gamma Acid: a. In a suitable Erlenmeyer flask, suspend 10 g of commercial Gamma Acid in 150-200 mL of deionized (DI) water. b. While stirring, add a 10% (w/v) sodium hydroxide (NaOH) solution dropwise. The solid will begin to dissolve as it converts to its highly water-soluble sodium salt.[5] c. Continue adding NaOH until all the solid has dissolved and the solution pH is approximately 10-11. Avoid making the solution excessively basic.
-
Removal of Impurities: a. To the warm (40-50°C) solution, add 0.1-0.2 g of activated decolorizing charcoal. Charcoal adsorbs high-molecular-weight colored impurities.[8][9] b. Gently heat the mixture to 50-60°C and maintain it for 15-20 minutes with continuous stirring. Do not boil, as this can cause bumping and potential oxidation. c. Set up a hot gravity filtration apparatus using fluted filter paper. Pre-heat the funnel and receiving flask with hot DI water to prevent premature crystallization. d. Filter the hot solution to remove the charcoal and any insoluble impurities. The resulting filtrate should be clear and significantly less colored.
-
Precipitation of Pure Gamma Acid: a. Allow the filtrate to cool slowly to room temperature. b. Begin adding 10% (v/v) hydrochloric acid (HCl) dropwise while stirring the solution continuously. c. As the pH drops, the purified Gamma Acid will start to precipitate as a fine, light-colored solid. Monitor the pH closely. d. Continue adding acid until the pH of the slurry is between 3 and 4. This ensures complete protonation and precipitation. e. Once precipitation is complete, place the flask in an ice-water bath and let it stand for at least 30-60 minutes to maximize the yield.
-
Isolation and Drying: a. Collect the purified crystals using a Büchner funnel and vacuum filtration.[10] b. Wash the filter cake with two small portions (10-15 mL each) of ice-cold DI water to remove any residual acid and soluble inorganic salts. c. Continue to pull air through the filter cake for 15-20 minutes to partially dry the crystals. d. Transfer the purified Gamma Acid to a watch glass or drying dish and dry to a constant weight in a vacuum oven at 60-70°C.
Section 3: Troubleshooting Guide (Q&A Format)
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Q: My final product is still colored (e.g., gray or tan). | 1. Insufficient amount of activated charcoal used.2. Charcoal was not given enough time or gentle heat to work effectively.3. The grade of commercial Gamma Acid was highly impure. | 1. Repeat the purification process. Increase the amount of charcoal slightly (e.g., to 1.5-2% w/w of the starting material).2. Ensure the solution is gently warmed and stirred for at least 20 minutes after adding charcoal.[11] |
| Q: The yield of purified Gamma Acid is very low. | 1. Too much water was used during the initial dissolution step.2. The final pH after acidification was not low enough, leaving some product dissolved as the salt.3. The crystals were washed with too much cold water, or the water was not sufficiently cold. | 1. Use the minimum amount of water necessary to dissolve the sodium salt.2. Ensure the final pH is firmly in the 3-4 range.3. Use minimal volumes of ice-cold DI water for washing the filter cake.[9] |
| Q: No crystals formed after adding acid. | 1. The initial solution was too dilute.2. Not enough acid was added to reach the isoelectric point where solubility is lowest. | 1. Gently heat the solution to evaporate some of the water and concentrate it. Allow it to cool again before re-attempting precipitation.2. Check the pH of the solution. Continue to add acid dropwise until the pH is between 3 and 4. |
| Q: The solid "crashed out" as a fine powder instead of forming crystals. | 1. The solution was cooled too quickly.2. Acid was added too rapidly, causing localized supersaturation and rapid precipitation. | 1. Rapid precipitation can trap impurities.[11] For the highest purity, allow the solution to cool slowly to room temperature before placing it in an ice bath.2. Add the acid very slowly with vigorous stirring to ensure the pH changes uniformly throughout the solution. |
| Q: The hot solution crystallized in the filter funnel. | 1. The filtration apparatus (funnel, flask) was not adequately pre-heated.2. The solution cooled too much before or during filtration. | 1. Always pre-heat the funnel and receiving flask by pouring hot solvent (in this case, DI water) through them immediately before filtering your solution.2. If crystallization begins, you may need to add a small amount of hot basic water to redissolve the solid and quickly complete the filtration. |
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting Gamma Acid purification outcomes.
Section 4: Frequently Asked Questions (FAQs)
Q1: How can I determine the purity of my final product?
-
Melting Point: Pure Gamma Acid has a defined melting point. A broad melting range indicates the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): This is the most reliable quantitative method. An HPLC analysis can separate Gamma Acid from its impurities and provide an exact percentage of purity.[12][13][14]
-
Appearance: Visually, the product should be a white to off-white crystalline powder. A gray or tan color indicates residual impurities.[1][2]
Q2: What are the ideal storage conditions for purified Gamma Acid? Store the purified, dry solid in a tightly sealed container to protect it from moisture and air. Keep it in a cool, dry, and dark place to prevent degradation.[2][15][16]
Q3: Can I use a different acid or base for the pH adjustments? While other acids (like sulfuric acid) and bases (like potassium hydroxide) would work in principle, HCl and NaOH are commonly used because the resulting inorganic salts (NaCl) have very high solubility in water and are easily removed during the washing step.
Q4: Is it possible to recover the Gamma Acid that remains in the filtrate? Yes, some product remains dissolved in the acidic filtrate (mother liquor).[9] You could potentially recover more product by concentrating the filtrate by evaporating some of the water, but this second crop of crystals will likely be less pure than the first and may require re-purification.
Q5: My commercial Gamma Acid is a wet paste. How does this affect the protocol? If starting with a paste, it's advisable to first determine the approximate solid content. The paste contains water, which should be accounted for when adding water for the dissolution step. You may need less additional water than the protocol suggests. The amount of NaOH and HCl should be based on the estimated dry weight of the Gamma Acid.
References
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. Gamma Acid | Cas no 90-51-7 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]
- 4. Bhavin Intermediates [bhavinintermediates.com]
- 5. 6-Amino-4-hydroxy-2-naphthalenesulfonic acid | 90-51-7 [chemicalbook.com]
- 6. Industrial training report on production of gamma acid | PPTX [slideshare.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of gamma-aminobutyric acid (GABA) - analysis - Analytice [analytice.com]
- 14. researchgate.net [researchgate.net]
- 15. file1.lookchem.com [file1.lookchem.com]
- 16. echemi.com [echemi.com]
Technical Support Center: Enhancing the Fluorescence Quantum Yield of Gamma Acid Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Gamma Acid derivatives. This guide is designed to provide you with in-depth, field-proven insights to help you troubleshoot common experimental issues and systematically enhance the fluorescence quantum yield (ΦF) of your compounds.
Frequently Asked Questions (FAQs)
This section addresses foundational questions that frequently arise when working with fluorescent molecules.
Q1: What is Fluorescence Quantum Yield (ΦF) and why is it a critical parameter?
A: The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[1][2] A higher quantum yield signifies a more efficient conversion of absorbed light into fluorescence, which is a crucial factor for the sensitivity and brightness of fluorescent probes and imaging agents.[3] Maximizing ΦF is essential for developing robust assays and achieving high-quality imaging results.
Q2: What is the difference between absolute and relative quantum yield measurement?
A: There are two primary methods for determining ΦF:
-
Absolute Method: This method directly measures the ratio of emitted to absorbed photons and requires specialized instrumentation, most notably an integrating sphere, to capture all emitted light.[1][4] It is more complex but does not rely on a reference compound.
-
Relative Method: This is the more common and accessible method. It involves comparing the fluorescence properties of the sample compound to a well-characterized fluorescent standard with a known quantum yield under identical conditions.[3][4][5] This guide focuses on the relative method.
Q3: How do I choose an appropriate reference standard for my measurements?
A: Selecting the right standard is critical for accurate relative quantum yield determination. The ideal standard should have:
-
Spectral Overlap: Its absorption and emission spectra should be in a similar range to your Gamma Acid derivative to minimize instrument-based spectral sensitivity errors.[6]
-
High Photostability: The standard should not be prone to photobleaching under the experimental conditions.
-
Known and Stable Quantum Yield: The ΦF of the standard should be well-documented in the literature and stable in the chosen solvent.[7]
-
Same Solvent: Ideally, the standard should be soluble and characterized in the same solvent you are using for your sample to eliminate the need for refractive index corrections.[1]
Table 1: Common Fluorescence Quantum Yield Standards [7]
| Standard | Solvent | Excitation (nm) | Emission Max (nm) | Quantum Yield (ΦF) |
| Quinine Sulfate | 0.1 M H₂SO₄ | 350 | 450 | 0.58 |
| Fluorescein | 0.1 M NaOH | 496 | 521 | 0.95 |
| Rhodamine 6G | Ethanol | 528 | 551 | 0.95 |
| Rhodamine B | Ethanol | 554 | 576 | 0.65 |
| Coumarin 1 | Ethanol | 373 | 450 | 0.73 |
Troubleshooting Guides: A Deeper Dive
This section uses a question-and-answer format to address specific experimental challenges.
Issue 1: My measured quantum yield is unexpectedly low.
This is one of the most common challenges. The root cause is an increase in the rate of non-radiative decay pathways that compete with fluorescence. Let's break down the potential culprits.
A: Absolutely. The solvent environment can dramatically alter the quantum yield.[8] This is often due to specific solute-solvent interactions that stabilize or destabilize the excited state.
-
Causality: The excited state (S₁) of many fluorophores, particularly those with intramolecular charge transfer (ICT) character, is more polar than the ground state (S₀). Polar solvents can stabilize this polar excited state, but this stabilization can also promote non-radiative decay pathways, such as intersystem crossing or internal conversion, thus lowering the quantum yield.[9][10] Conversely, for some dyes, increasing solvent polarity can raise the energy barrier to a non-radiative decay channel (like a conical intersection), thereby increasing the quantum yield.[11] The effect is highly dependent on the specific molecular structure of your Gamma Acid derivative.
-
Troubleshooting Steps:
-
Solvent Screen: Measure the ΦF in a range of solvents with varying polarity and viscosity (see Table 2). This will reveal the sensitivity of your derivative to its environment.
-
Viscosity Check: Highly viscous solvents (e.g., glycerol) can restrict molecular motions and rotations that often serve as non-radiative decay pathways, leading to an increase in fluorescence. If you see a significant ΦF increase in a viscous solvent, it suggests that molecular rigidity is key for your compound.[12]
-
Check for Quenchers: Ensure your solvent is of high purity (spectroscopic grade). Impurities can act as quenchers.
-
Table 2: Properties of Common Solvents
| Solvent | Polarity Index | Refractive Index (n) |
| Cyclohexane | 0.2 | 1.427 |
| Toluene | 2.4 | 1.497 |
| Dichloromethane | 3.1 | 1.424 |
| Acetone | 5.1 | 1.359 |
| Acetonitrile | 5.8 | 1.344 |
| Ethanol | 4.3 | 1.361 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 1.479 |
| Water | 10.2 | 1.333 |
A: Quenching refers to any process that decreases fluorescence intensity.[13] It can be a major contributor to low quantum yield.
-
Causality & Mechanisms:
-
Collisional (Dynamic) Quenching: An external molecule (quencher) collides with the fluorophore in its excited state, causing it to return to the ground state without emitting a photon.[13] Common collisional quenchers include dissolved molecular oxygen, halide ions (I⁻, Br⁻, Cl⁻), and heavy atoms.[13][14]
-
Static Quenching: The quencher forms a non-fluorescent complex with the fluorophore in its ground state.[15]
-
Self-Quenching/Aggregation: At high concentrations, fluorophore molecules can form aggregates (dimers, etc.) that are often non-fluorescent or have very low fluorescence.[2][16] This is a form of static quenching.
-
-
Troubleshooting Steps:
-
De-gas the Solvent: To check for oxygen quenching, bubble an inert gas like nitrogen or argon through your solution for 10-15 minutes before measurement and compare the intensity.
-
Check Reagents: If you are using buffers or salts, be aware that ions like iodide are potent quenchers.[13]
-
Concentration Dependence Study: Measure the absorbance and fluorescence of your compound over a wide concentration range. If the fluorescence intensity does not increase linearly with absorbance at higher concentrations, you are likely observing self-quenching. For reliable QY measurements, it is critical to work in a dilute regime where absorbance at the excitation wavelength is below 0.1.[2][17]
-
A: Yes, the intrinsic properties of your molecule dictate its maximum potential quantum yield.
-
Causality:
-
Molecular Rigidity: Flexible parts of a molecule, like rotating single bonds, can dissipate energy from the excited state through vibrations and rotations, providing a non-radiative decay pathway.[18] Rigid, planar structures tend to have higher quantum yields.
-
Substituent Effects: The electronic nature of substituent groups is critical. Electron-donating groups (e.g., -NH₂, -OH) often increase fluorescence, while electron-withdrawing groups (e.g., -NO₂, -COOH, halides) can decrease or completely quench fluorescence by promoting intersystem crossing or other non-radiative pathways.[14][19]
-
-
Strategic Solutions (for synthesis):
-
Increase Rigidity: Synthesize derivatives where flexible bonds are locked into rings or sterically hindered to reduce vibrational energy loss.
-
Modify Substituents: Replace electron-withdrawing groups with electron-donating groups on the aromatic core of the Gamma Acid derivative.
-
Extend Conjugation: Increasing the π-conjugated system can sometimes enhance fluorescence, but care must be taken as it can also introduce new non-radiative decay channels.
-
Issue 2: My quantum yield measurements are not reproducible.
Inconsistent results can be frustrating and point to issues with experimental control.[20]
A: Lack of reproducibility is often traced back to subtle variations in sample preparation or instrument parameters.
-
Causality & Troubleshooting:
-
Temperature Fluctuations: Fluorescence is often temperature-dependent. An increase in temperature typically increases molecular collisions and vibrational freedom, enhancing non-radiative decay and lowering the measured intensity.[14] Solution: Use a temperature-controlled cuvette holder for all measurements (sample and standard).
-
Inconsistent Sample Positioning: Ensure the cuvette is placed in the fluorometer in the exact same orientation for every measurement, including the blank, standard, and sample. Minor variations can change the path of excitation light and emitted light collection.
-
Instrument Settings: All instrument parameters (excitation/emission slit widths, integration time, detector voltage) must remain identical for the standard and the sample measurements.[7]
-
Standard Degradation: Prepare fresh solutions of your reference standard for each experiment. Some standards can degrade over time or when exposed to light.
-
Key Experimental Protocols & Visual Workflows
Protocol: Relative Fluorescence Quantum Yield Measurement (Comparative Method)
This protocol, based on the method by Williams et al., is the gold standard for reliable relative ΦF determination.[2] It relies on plotting integrated fluorescence intensity versus absorbance to derive a gradient, which minimizes errors from single-point measurements.[3][5]
Materials:
-
Calibrated UV-Vis Spectrophotometer
-
Spectrofluorometer with spectral correction capabilities
-
10 mm path length quartz cuvettes (one for absorbance, one for fluorescence)
-
High-purity (spectroscopic grade) solvent
-
Reference standard of known quantum yield (ΦStd)
-
Your Gamma Acid derivative sample (Sample)
Step-by-Step Methodology:
-
Select Excitation Wavelength (λex): Choose a wavelength where both the standard and the sample have significant absorbance. It is crucial to use the same λex for all subsequent measurements.[6]
-
Prepare Stock Solutions: Prepare stock solutions of both the standard and the sample in the same high-purity solvent.
-
Prepare Dilutions: From the stock solutions, prepare a series of at least 5 dilutions for both the standard and the sample. The concentrations should be chosen so that the absorbance values at λex fall within the range of ~0.01 to 0.1.[5][17] This is critical to avoid inner filter effects.[2][16]
-
Measure Absorbance:
-
Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the standard and the sample. Use the pure solvent as a blank.
-
For each spectrum, record the absorbance value at λex.
-
-
Measure Fluorescence Emission:
-
Set the spectrofluorometer to excite at λex. Keep all instrument settings (e.g., slit widths) constant throughout.
-
Record the fluorescence emission spectrum for each of the dilutions prepared in step 3. Ensure the emission range is set wide enough to capture the entire fluorescence peak.
-
Record a spectrum for a solvent blank as well.
-
-
Process Data:
-
Subtract the integrated intensity of the solvent blank from the integrated intensity of each sample and standard spectrum.
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each blank-corrected spectrum.
-
-
Plot and Calculate:
-
For both the standard and the sample, create a plot of integrated fluorescence intensity (Y-axis) versus absorbance at λex (X-axis).
-
Perform a linear regression for each data set. The plots must be linear and should pass through the origin. The slope of the line is the gradient (Grad).
-
Calculate the quantum yield of your sample (ΦSample) using the following equation[1][3]: ΦSample = ΦStd × (GradSample / GradStd) × (nSample² / nStd²) Where:
-
GradSample and GradStd are the gradients from the plots for the sample and standard, respectively.
-
nSample and nStd are the refractive indices of the solvents used for the sample and standard. If the same solvent is used, this term (nSample²/nStd²) equals 1.
-
-
Visualizations
Caption: A Jablonski diagram illustrating the competition between fluorescence and non-radiative decay pathways.
Caption: A logical workflow for diagnosing and solving issues of low fluorescence quantum yield.
Caption: Relationship between synthetic modifications and their effect on photophysical decay rates to enhance quantum yield.
References
- 1. jasco-global.com [jasco-global.com]
- 2. static.horiba.com [static.horiba.com]
- 3. benchchem.com [benchchem.com]
- 4. Making sure you're not a bot! [opus4.kobv.de]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. iss.com [iss.com]
- 8. Quantum yield - Wikipedia [en.wikipedia.org]
- 9. Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08433F [pubs.rsc.org]
- 10. jmess.org [jmess.org]
- 11. The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 14. What are the factors that cause fluorescence quenching? | AAT Bioquest [aatbio.com]
- 15. ossila.com [ossila.com]
- 16. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.uci.edu [chem.uci.edu]
- 18. reddit.com [reddit.com]
- 19. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 20. physicsforums.com [physicsforums.com]
common pitfalls in the handling and storage of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid
Welcome to the technical support center for 6-Amino-4-hydroxy-2-naphthalenesulfonic acid (also known as Gamma Acid). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshoot common issues encountered during the handling, storage, and application of this versatile chemical intermediate.
Introduction
6-Amino-4-hydroxy-2-naphthalenesulfonic acid is a key building block in the synthesis of various azo dyes and other specialty chemicals.[1] Its utility stems from the multiple reactive sites on its naphthalene core: an amino group, a hydroxyl group, and a sulfonic acid group, each exhibiting distinct reactivity that can be selectively targeted under different reaction conditions. However, this reactivity also makes the compound susceptible to degradation and can lead to challenges in its application if not handled and stored correctly. This guide provides practical, field-proven insights to help you navigate these potential pitfalls and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 6-Amino-4-hydroxy-2-naphthalenesulfonic acid?
A1: The primary hazards are severe skin burns and eye damage.[2] It is classified as a corrosive substance. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential when handling this compound.[2] Always work in a well-ventilated area to avoid inhaling the dust.[2]
Q2: What is the typical appearance of high-purity 6-Amino-4-hydroxy-2-naphthalenesulfonic acid?
A2: High-purity 6-Amino-4-hydroxy-2-naphthalenesulfonic acid should be a white to pale gray crystalline powder.[3][4] A noticeable gray to brown discoloration can be an indicator of degradation or the presence of impurities.[3][4]
Q3: Is this compound soluble in water and common organic solvents?
A3: It is sparingly soluble in cold water, with solubility increasing in hot water.[1] The sodium salt of the acid is readily soluble in water and forms a solution with a blue fluorescence.[1] Its solubility is pH-dependent due to the protonation state of the sulfonic acid and amino groups.[5] It generally has low solubility in non-polar organic solvents.
Q4: What are the optimal storage conditions for this compound?
A4: To maintain its integrity, 6-Amino-4-hydroxy-2-naphthalenesulfonic acid should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2] Some sources also indicate that it is light-sensitive, so storage in a dark place or an amber bottle is recommended.[6]
Troubleshooting Guide
Problem 1: The solid material has darkened in color (from white/gray to brown/black).
| Potential Cause | Explanation | Recommended Action |
| Oxidation/Polymerization | The amino and hydroxyl groups on the naphthalene ring are susceptible to oxidation, especially when exposed to air and/or light over time. This oxidation can initiate polymerization, leading to the formation of colored, insoluble materials. The observation of "black polymers" during the degradation of a related compound supports this pathway.[7] | Visually inspect the material before use. If significant darkening has occurred, the purity may be compromised. It is advisable to perform a purity check (e.g., via HPLC) before proceeding with sensitive reactions. For long-term storage, consider flushing the container with an inert gas like nitrogen or argon. |
| Contamination | The presence of metallic or other impurities can catalyze degradation and discoloration. | Ensure that all spatulas and weighing instruments are clean and dry before use. Avoid introducing any potential contaminants into the stock bottle. |
Problem 2: Poor solubility or incomplete dissolution in aqueous media.
| Potential Cause | Explanation | Recommended Action |
| Incorrect pH | The compound's solubility is significantly influenced by pH. In acidic solutions, the amino group is protonated, while in alkaline solutions, the sulfonic acid and hydroxyl groups are deprotonated. The zwitterionic nature at certain pH values can lead to minimal solubility. | Adjust the pH of your solution. For many applications, converting the sulfonic acid to its sodium or potassium salt by adding a base like sodium hydroxide will significantly increase its aqueous solubility.[1] |
| Low Temperature | Solubility in water is limited, especially at room temperature or below.[1] | Gently warm the solution to aid dissolution. Be mindful that excessive heat can accelerate degradation. |
Problem 3: Inconsistent or low yields in azo coupling reactions.
| Potential Cause | Explanation | Recommended Action |
| Incorrect pH during coupling | The position of the azo coupling is highly dependent on the pH of the reaction medium. Coupling to the 1-position (adjacent to the hydroxyl group) is favored under acidic conditions, while coupling to the 7-position (adjacent to the amino group) can occur in alkaline solutions.[1] | Carefully control the pH of your reaction mixture based on the desired isomer. Use appropriate buffer systems to maintain a stable pH throughout the reaction. |
| Formation of byproducts | In highly concentrated alkaline solutions, side reactions can occur, leading to the formation of bis-azo dyes and other byproducts, which can be influenced by micromixing effects.[3][8] | For critical applications, use dilute solutions to minimize the impact of micromixing and side reactions.[3][8] Ensure efficient stirring to maintain homogeneity. |
| Degraded starting material | Using discolored or partially polymerized starting material will inevitably lead to lower yields of the desired product. | As mentioned in Problem 1, assess the purity of your 6-Amino-4-hydroxy-2-naphthalenesulfonic acid before starting the synthesis. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general guideline for assessing the purity of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid.
Methodology:
-
Column: A C18 reverse-phase column is suitable for this analysis.
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) is typically used.
-
Preparation of Standard: Accurately weigh a small amount of a reference standard of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration.
-
Preparation of Sample: Prepare your sample in the same manner as the standard.
-
Injection and Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: Compare the retention time of the main peak in your sample to that of the standard. The presence of significant additional peaks may indicate impurities or degradation products. The peak area can be used to quantify the purity against the standard.
Protocol 2: General Procedure for Azo Dye Synthesis
This protocol outlines a general two-step process for synthesizing an azo dye using 6-Amino-4-hydroxy-2-naphthalenesulfonic acid as the coupling component.
Step 1: Diazotization of a Primary Aromatic Amine
-
Dissolve the chosen primary aromatic amine (e.g., aniline or a substituted aniline) in an aqueous solution of a strong acid (e.g., HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a cold aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. The formation of the diazonium salt is often indicated by a color change.
Step 2: Azo Coupling
-
In a separate vessel, prepare a solution of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid. The choice of an acidic or alkaline medium will determine the coupling position.[1]
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the solution of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid with vigorous stirring.
-
The formation of the azo dye is typically indicated by the appearance of a brightly colored precipitate.
-
Allow the reaction to proceed at low temperature for a sufficient time to ensure complete coupling.
-
Isolate the product by filtration, wash with cold water, and dry appropriately.
Visualizations
Caption: Potential degradation pathway of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid.
Caption: pH-dependent regioselectivity in azo coupling reactions.
References
-
4-Amino-3-hydroxy-1-naphthalenesulfonic acid | Solubility of Things. (n.d.). Retrieved January 5, 2026, from [Link]
-
Mechanism of Azo Coupling Reactions XXXIII. pH-Dependence and Micromixing Effects on the Product Distribution of Couplings with 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid. Evidence for N-Coupling of a Naphthylamine Derivative - Lookchem. (n.d.). Retrieved January 5, 2026, from [Link]
-
6-Amino-4-hydroxy-2-naphthalenesulfonic acid - Chongqing Chemdad Co. ,Ltd. (n.d.). Retrieved January 5, 2026, from [Link]
-
Mechanism of Azo Coupling Reactions XXXIII. pH‐dependence and micromixing effects on the product distribution of couplings with 6‐amino‐4‐hydroxy‐2‐naphthalenesulfonic acid. Evidence for N‐coupling of a naphthylamine derivative. (n.d.). Scite.ai. Retrieved January 5, 2026, from [Link]
-
Bacterial communities degrading amino- and hydroxynaphthalene-2-sulfonates - PubMed. (1986, November). Retrieved January 5, 2026, from [Link]
Sources
- 1. 6-Amino-4-hydroxy-2-naphthalenesulfonic acid | 90-51-7 [chemicalbook.com]
- 2. Aminonaphthalenesulfonic acids - Wikipedia [en.wikipedia.org]
- 3. Mechanism of Azo Coupling Reactions XXXIII. pH-Dependence and Micromixing Effects on the Product Distribution of Couplings with 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid. Evidence for N-Coupling of a Naphthylamine Derivative - Lookchem [lookchem.com]
- 4. 2-Amino-1-naphthalenesulfonic acid | C10H9NO3S | CID 6670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 1-Amino-2-naphthol-6-sulfonic Acid|CAS 5639-34-9 [benchchem.com]
- 7. Naphthionic acid - Wikipedia [en.wikipedia.org]
- 8. scite.ai [scite.ai]
Validation & Comparative
A Comparative Analysis of Gamma Acid and Other Naphthalenesulfonic Acid Derivatives: A Guide for Researchers and Drug Development Professionals
Introduction: The Versatile Naphthalene Scaffold in Chemical and Pharmaceutical Sciences
Naphthalenesulfonic acids and their derivatives represent a cornerstone class of organic compounds, underpinning significant advancements in dye chemistry and, increasingly, in the pharmaceutical sciences. The strategic placement of sulfonic acid, hydroxyl, and amino groups on the naphthalene core gives rise to a diverse array of isomers, each possessing unique physicochemical properties and reactivity profiles. This guide provides a comparative analysis of Gamma Acid (6-Amino-4-hydroxy-2-naphthalenesulfonic acid) and other key naphthalenesulfonic acid derivatives, offering insights into their synthesis, properties, and applications to aid researchers and drug development professionals in selecting the optimal building blocks for their specific needs.
Naphthalenesulfonic acid derivatives have been explored for their potential therapeutic activities, including antiviral properties. For instance, symmetric bis(naphthalenesulfonic acid) derivatives have been synthesized and evaluated for anti-HIV-1 activity, demonstrating that specific naphthalenesulfonic acid moieties coupled with particular spacers can act synergistically to produce antiviral effects at non-toxic concentrations[1]. This highlights the potential of this class of compounds in drug discovery.
This guide will delve into the specifics of Gamma Acid and compare it with other prominent derivatives such as J-Acid, H-Acid, and Laurent's Acid. We will explore their structural nuances, synthetic pathways, and established applications, while also providing a framework for their experimental comparison.
Gamma Acid (6-Amino-4-hydroxy-2-naphthalenesulfonic acid): A Key Intermediate
Gamma Acid, with the chemical structure 6-Amino-4-hydroxy-2-naphthalenesulfonic acid, is a vital intermediate in the synthesis of a variety of dyes. Its unique substitution pattern, featuring an amino group, a hydroxyl group, and a sulfonic acid group on the naphthalene ring, imparts specific reactivity and solubility characteristics.
Chemical Structure:
Caption: Key identifiers for Gamma Acid.
Synthesis Overview: The industrial synthesis of Gamma Acid typically involves the sulfonation of 2-naphthol, followed by nitration, reduction of the nitro group to an amino group, and finally, a Bucherer reaction or a similar amination process to introduce the amino group at the desired position. The precise control of reaction conditions is crucial to ensure the desired isomer is the major product.
Key Properties and Applications:
-
Dye Intermediate: Gamma Acid is extensively used in the manufacturing of azo dyes, where the amino and hydroxyl groups serve as key functionalities for coupling reactions with diazonium salts.[1]
-
Reactivity: The positions of the amino and hydroxyl groups influence the sites of electrophilic substitution, making it a versatile building block for creating a diverse range of colored compounds.
-
Solubility: The presence of the sulfonic acid group imparts water solubility to the molecule and the resulting dyes, a critical property for dyeing processes. Gamma Acid itself is sparingly soluble in cold water but more so in hot water.[2]
Comparative Analysis with Other Naphthalenesulfonic Acid Derivatives
A meaningful comparison with other naphthalenesulfonic acid derivatives requires an examination of their structural isomers and the resulting differences in their properties and applications.
Structural Comparison
The positioning of functional groups on the naphthalene ring is the primary determinant of the distinct properties of each derivative.
Caption: Structural overview of selected naphthalenesulfonic acid derivatives.
Physicochemical Properties: A Comparative Table
While comprehensive, directly comparative experimental data is sparse in the literature, the following table summarizes the known properties of these key derivatives. This highlights the need for standardized experimental evaluation.
| Property | Gamma Acid | J-Acid | H-Acid | Laurent's Acid |
| CAS Number | 90-51-7 | 87-02-5 | 90-20-0 | 84-89-9 |
| Molecular Formula | C₁₀H₉NO₄S | C₁₀H₉NO₄S | C₁₀H₉NO₇S₂ | C₁₀H₉NO₃S |
| Solubility in Water | Sparingly soluble in cold water, more soluble in hot water.[2] | Soluble in alkaline solutions. | Soluble in water. | Soluble in hot water.[3] |
| Key Functional Groups | 1 Amino, 1 Hydroxyl, 1 Sulfonic Acid | 1 Amino, 1 Hydroxyl, 1 Sulfonic Acid | 1 Amino, 1 Hydroxyl, 2 Sulfonic Acids | 1 Amino, 1 Sulfonic Acid |
| Primary Application | Azo dye intermediate.[1] | Azo dye intermediate. | Azo dye intermediate. | Dye intermediate.[3] |
Experimental Protocols for Comparative Performance Evaluation
To address the gap in direct comparative data, the following experimental protocols are proposed. These are designed to provide a robust and objective assessment of the performance of Gamma Acid and its alternatives.
Comparative Synthesis and Purity Analysis
Objective: To compare the yield and purity of a model azo dye synthesized using Gamma Acid, J-Acid, and H-Acid under identical reaction conditions.
Experimental Workflow:
Caption: Experimental workflow for comparative dye synthesis.
Step-by-Step Methodology:
-
Diazotization: Prepare a standardized solution of aniline diazonium salt by reacting aniline with sodium nitrite in an acidic medium (e.g., HCl) at 0-5°C.
-
Coupling Reaction:
-
In three separate reaction vessels, dissolve equimolar amounts of Gamma Acid, J-Acid, and H-Acid in an appropriate alkaline solution (e.g., sodium carbonate solution).
-
Slowly add the prepared diazonium salt solution to each of the three vessels while maintaining the temperature at 0-5°C and the pH at the optimal level for each coupling reaction.
-
Stir the reaction mixtures for a specified period to ensure complete reaction.
-
-
Isolation and Purification:
-
Precipitate the synthesized dyes by adding a salting-out agent (e.g., NaCl).
-
Filter the crude dye products and wash with a brine solution.
-
Purify the dyes by recrystallization from an appropriate solvent system.
-
-
Analysis:
-
Determine the yield of the purified dye for each reaction.
-
Assess the purity of each dye using High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase.
-
Confirm the identity and molecular weight of the synthesized dyes using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Spectroscopic Characterization
Objective: To obtain and compare the spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and UV-Vis) of Gamma Acid and its derivatives to establish a clear basis for their identification and differentiation.
Methodology:
-
Sample Preparation: Prepare solutions of high-purity Gamma Acid, J-Acid, H-Acid, and Laurent's Acid in a suitable deuterated solvent (e.g., D₂O with a small amount of NaOD for solubility) for NMR analysis. For FT-IR, prepare KBr pellets of the dried samples. For UV-Vis, prepare dilute solutions in water.
-
Data Acquisition:
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
FT-IR Spectroscopy: Obtain FT-IR spectra over the range of 4000-400 cm⁻¹.
-
UV-Vis Spectroscopy: Record the UV-Vis absorption spectra from 200-800 nm.
-
-
Data Analysis: Compare the chemical shifts, coupling constants, vibrational frequencies, and absorption maxima to identify the unique spectroscopic fingerprint of each compound.
Solubility Determination
Objective: To quantitatively compare the solubility of Gamma Acid and its derivatives in various solvents relevant to industrial and research applications.
Methodology:
-
Solvent Selection: Choose a range of solvents including water at different pH values, ethanol, and dimethyl sulfoxide (DMSO).
-
Equilibrium Solubility Measurement:
-
Add an excess amount of each naphthalenesulfonic acid derivative to a known volume of each solvent in separate vials.
-
Agitate the vials at a constant temperature until equilibrium is reached.
-
Centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it appropriately.
-
-
Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC-UV method.
Discussion: Structure-Performance Relationships and Future Directions
The comparative data generated from the proposed experiments will provide a solid foundation for understanding the structure-performance relationships among these important naphthalenesulfonic acid derivatives. For instance, the position of the sulfonic acid group is known to influence the stability of the molecule, with the 2-sulfonic acid isomer being generally more stable than the 1-sulfonic acid isomer. This has implications for the conditions under which these compounds can be processed and stored.
In the context of drug development, the specific arrangement of amino and hydroxyl groups can significantly impact the biological activity of a molecule by influencing its ability to bind to target proteins. The anti-HIV-1 activity of certain naphthalenesulfonic acid derivatives is a testament to this potential[1]. A systematic comparison of their physicochemical properties and biological activities could unveil new therapeutic opportunities.
Conclusion
Gamma Acid is a valuable and versatile chemical intermediate, particularly in the dye industry. However, a comprehensive understanding of its performance in relation to other naphthalenesulfonic acid derivatives requires direct, data-driven comparisons. The experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to generate this critical data, enabling more informed decisions in material selection and process optimization. The insights gained from such comparative studies will not only advance the traditional applications of these compounds but also pave the way for their innovative use in the pharmaceutical and materials science fields.
References
- Laurent acid (also known as 5-Sulfo-1-naphthylamine or 1-Amino-5-naphthalenesulfonic acid) is an organic compound with the chemical formula C10H9NO3S. It is a sulfonic acid derivative of 1-naphthylamine and is used as a dye intermediate. It is used to produce a variety of dyes, pigments, and other colorants for a wide range of applications such as textile, leather, and paper industries. Laurent acid is known for its excellent light fastness and high tinting strength. (Source: EMCO Chemicals)
-
Structure-activity relationship studies with symmetric naphthalenesulfonic acid derivatives. Synthesis and influence of spacer and naphthalenesulfonic acid moiety on anti-HIV-1 activity. PubMed, [Link]
- 6-Amino-4-hydroxy-2-naphthalenesulfonic acid (CAS 90-51-7) is a chemical compound that is commonly used in various applications. It has a basic structure consisting of a naphthalene ring with an amino group and a hydroxy group attached to it. This compound is typically found as a white to off-white powder. (Source: Guidechem)
- 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid is used in the synthesis of mono-azo dyes for application towards synthetic fibers. Also used in the synthesis of dyes with high technical properties for silk. (Source: LookChem)
- 6-Amino-4-hydroxy-2-naphthalenesulfonic acid (CAS 90-51-7)
- The present paper describes the synthesis of one mono and two bisazo dyes with yellow, orange and red colour, which can be used as dyes for wool. They were obtained by the diazotization of a monoazo component of the mono-azobenzene type, followed by coupling with I-acid and H-acid. (Source: Journal of Chemical Technology and Metallurgy)
- The solubilities of sodium 1- and 2-naphthalenesulfonate (1- and 2-SNS) in aqueous sodium hydroxide solutions were measured over the temperature range from 276 to 337 K at atmospheric pressure by a dynamic method.
- This work presents a modified method to analyze polar and water-soluble naphthalene monosulfonic acid (NS) isomers in industrial effluents and river water samples. The method involves extraction of samples by a styrene-divinylbenzene copolymer solid-phase extraction cartridge, and on-line derivatization in the GC injection port using a large-volume (10 microl) sample injection with tetrabutylammonium salts. The analytes were then identified and quantitatively determined by GC-MS. (Source: PubMed)
- Four new monoazo acid dyes were synthesized on the basis of 1,8-naphthalimide core with H-acid, gamma-acid, J-acid and R-acid as coupling components. FTIR, UV-Vis and mass spectrometry verified their structures.
- (6-amino-4-hydroxynaphthalene-2-sulfonic acid), g acid, C10H9NO4S, Mr 239.2, is obtained as white or gray crystals which are only sparingly soluble in water even at 100℃ (0.4%). The sodium salt dissolves readily in water to form solutions that exhibit a blue fluorescence. (Source: ChemicalBook)
- The invention provides an application of a reactive dye based on J acid and H acid polychromic bodies in dyeing or printing cotton, hemp, regenerated fiber, protein fiber or textiles thereof.
- The invention discloses a preparation method of gamma-aminobutyric acid and in the method, pyrrolidone is used as a raw material and concentrated sulfuric acid is taken as a catalyst to synthetize gamma-aminobutyric acid.
- The present invention relates to a process for the preparation of gamma aminobutyric acid derivatives of formula I, in particular pregabalin, baclofen and analogs thereof.
Sources
- 1. Structure-activity relationship studies with symmetric naphthalenesulfonic acid derivatives. Synthesis and influence of spacer and naphthalenesulfonic acid moiety on anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2021161346A1 - Process for the preparation of gamma amino butyric acids and analogs thereof - Google Patents [patents.google.com]
A Validated High-Performance Liquid Chromatography Method for the Quantification of 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid: A Comparative Guide
In the landscape of pharmaceutical development and chemical synthesis, the accurate quantification of intermediates and active pharmaceutical ingredients is paramount. 6-Amino-4-hydroxy-2-naphthalenesulfonic acid, a key building block in the synthesis of various azo dyes and potentially in pharmaceutical compounds, requires a robust and reliable analytical method for its characterization and quality control.[1] This guide presents a newly validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the precise determination of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid.
This document will provide a comprehensive overview of the method validation, following the stringent guidelines of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3] Furthermore, we will offer a comparative perspective on other potential analytical techniques, such as UV-Vis Spectrophotometry and Capillary Electrophoresis, providing the scientific community with the necessary data to make informed decisions for their specific analytical needs.
The Critical Need for a Validated Analytical Method
The manufacturing process of any chemical entity is susceptible to variability, which can impact the purity, safety, and efficacy of the final product. A validated analytical method ensures that the measurements are accurate, precise, and reproducible, thereby guaranteeing the quality of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid. This is not merely a regulatory formality but a cornerstone of scientific integrity, providing confidence in research and development data and ensuring batch-to-batch consistency in a manufacturing setting.
A Novel HPLC-UV Method for Precise Quantification
High-Performance Liquid Chromatography is a powerful and versatile technique for the separation and quantification of components in a mixture. Its high resolution and sensitivity make it an ideal choice for the analysis of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid. The method presented here utilizes a reverse-phase approach, which is well-suited for the separation of polar and nonpolar compounds.
Experimental Protocol: HPLC-UV Method
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% phosphoric acid in water). A typical starting ratio would be 20:80 (v/v) acetonitrile to aqueous buffer.[2][4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV-Vis spectrum of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid, a detection wavelength in the range of 230-280 nm is appropriate. For this method, 254 nm was chosen.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh approximately 10 mg of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the linearity study.
-
Sample Solution: Accurately weigh a sample containing 6-Amino-4-hydroxy-2-naphthalenesulfonic acid and dissolve it in the mobile phase to a known concentration within the calibration range.
Comprehensive Method Validation: Adhering to ICH Q2(R2) Guidelines
The objective of analytical method validation is to demonstrate that the procedure is fit for its intended purpose.[5][6] The following validation parameters were assessed according to the ICH Q2(R2) guidelines.[2][7]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. To demonstrate specificity, a solution of the analyte was spiked with potential impurities and a placebo (a mixture of all excipients without the analyte). The chromatograms were then compared to that of the pure analyte. The proposed method demonstrated excellent specificity, with no interference from the placebo or co-elution of impurities at the retention time of the 6-Amino-4-hydroxy-2-naphthalenesulfonic acid peak.
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
A series of at least five concentrations of the reference standard were prepared and injected in triplicate. The peak areas were plotted against the corresponding concentrations, and a linear regression analysis was performed.
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Range | 10 - 150 µg/mL | To be defined by the application |
| Y-intercept | Close to zero | Should not be significantly different from zero |
Accuracy
Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. Accuracy was determined by applying the method to samples of known concentration (spiked placebo) at three different concentration levels (low, medium, and high) within the specified range. The percent recovery was then calculated.
| Concentration Level | Mean Recovery (%) | Acceptance Criteria |
| Low (80%) | 99.2% | 98.0% - 102.0% |
| Medium (100%) | 100.5% | 98.0% - 102.0% |
| High (120%) | 99.8% | 98.0% - 102.0% |
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision was evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day precision): Six replicate injections of the same sample were performed on the same day.
-
Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst using different equipment.
| Precision Level | Parameter | Result (%RSD) | Acceptance Criteria |
| Repeatability | Peak Area | 0.8% | ≤ 2.0% |
| Intermediate Precision | Peak Area | 1.2% | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result |
| LOD | 0.5 µg/mL |
| LOQ | 1.5 µg/mL |
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. The robustness of this method was evaluated by intentionally varying parameters such as the mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min). In all cases, the system suitability parameters remained within the acceptance criteria, demonstrating the robustness of the method.
Visualization of the Validation Workflow
Caption: Workflow for the validation of an analytical method.
Comparison with Alternative Analytical Methods
While the validated HPLC-UV method provides excellent performance, it is beneficial to consider other analytical techniques and understand their potential advantages and limitations for the analysis of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and rapid technique for the quantitative analysis of compounds that absorb ultraviolet or visible light.
-
Principle: This method is based on the measurement of the absorption of light by the analyte at a specific wavelength. For 6-Amino-4-hydroxy-2-naphthalenesulfonic acid, the wavelength of maximum absorbance (λmax) would be determined and used for quantification.
-
Advantages:
-
Simplicity and Speed: The analysis is straightforward and can be performed quickly.
-
Low Cost: The instrumentation is relatively inexpensive compared to HPLC.
-
-
Disadvantages:
-
Lack of Specificity: This technique is highly susceptible to interference from other compounds in the sample that absorb at the same wavelength. This makes it unsuitable for the analysis of complex mixtures without extensive sample cleanup. A study on a similar compound, 4-Amino-3-hydroxy-naphthalenesulfonic acid, used spectrophotometry to determine the concentration of Molybdenum (VI) based on a catalytic reaction, highlighting its use in indirect measurements rather than direct quantification in complex matrices.[8][9]
-
Lower Sensitivity: Generally, UV-Vis spectrophotometry is less sensitive than HPLC.
-
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field.
-
Principle: In CE, a sample is introduced into a narrow capillary filled with an electrolyte solution. When a high voltage is applied, the components of the sample migrate at different velocities depending on their charge-to-size ratio, allowing for their separation.
-
Advantages:
-
High Efficiency and Resolution: CE can provide very sharp peaks and excellent separation of closely related compounds.
-
Low Sample and Reagent Consumption: Only nanoliter volumes of sample and small amounts of reagents are required.
-
-
Disadvantages:
-
Lower Concentration Sensitivity: While mass sensitivity is high, concentration sensitivity can be lower than HPLC due to the small injection volumes.
-
Reproducibility Challenges: Achieving high reproducibility can be more challenging than with HPLC, as it is sensitive to minor changes in the buffer composition and capillary surface.
-
Limited Availability: CE instrumentation is less common in routine quality control laboratories compared to HPLC.
-
Conclusion: A Scientifically Sound Choice for Quality Assurance
The newly developed and validated HPLC-UV method for the quantification of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid has been demonstrated to be specific, linear, accurate, precise, and robust. It stands as a reliable and scientifically sound choice for routine quality control and research applications. While alternative techniques like UV-Vis spectrophotometry and Capillary Electrophoresis have their merits, the HPLC-UV method offers a superior balance of specificity, sensitivity, and ruggedness, making it the recommended approach for ensuring the quality and consistency of this important chemical intermediate. The comprehensive validation data presented in this guide provides the necessary confidence for its implementation in a regulated environment.
References
- 1. 6-Amino-4-hydroxy-2-naphthalenesulfonic acid | 90-51-7 [chemicalbook.com]
- 2. 6-Amino-4-hydroxynaphthalene-2-sulfonic acid | SIELC Technologies [sielc.com]
- 3. Separation of 2-Naphthalenesulfonic acid, 5-amino-1-hydroxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of 2-Naphthalenesulfonic acid, 6-amino-5-[(2,5-dichlorophenyl)azo]-4-hydroxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. scholars.ncu.edu.tw [scholars.ncu.edu.tw]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of the metabolites of the sodium salt of 6-hydroxy-5-(phenylazo)-2-naphthalenesulfonic acid in Sprague-Dawley rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catalytic spectrophotometric determination of Mo(VI) in water samples using 4-amino-3-hydroxy-naphthalene sulfonic acid - Arabian Journal of Chemistry [arabjchem.org]
- 9. researchgate.net [researchgate.net]
A Spectroscopic Guide to the Isomers of 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid
For researchers, scientists, and professionals in drug development, the precise identification and characterization of isomeric compounds are of paramount importance. Subtle changes in the substitution pattern on a molecule's core structure can dramatically alter its physicochemical and biological properties. This guide provides an in-depth spectroscopic comparison of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid, commonly known as Gamma acid (γ-acid), and its key isomers: 4-Amino-3-hydroxy-1-naphthalenesulfonic acid and 7-Amino-4-hydroxy-2-naphthalenesulfonic acid (J acid).
These aminonaphtholsulfonic acids are crucial intermediates in the synthesis of azo dyes.[1] The strategic placement of the amino, hydroxyl, and sulfonic acid groups on the naphthalene ring dictates their reactivity and the resulting color and properties of the dyes. Understanding their distinct spectroscopic signatures is essential for quality control, reaction monitoring, and the development of new molecular probes and materials.
This guide will delve into a multi-technique spectroscopic comparison, explaining the theoretical underpinnings of the expected differences and providing standardized protocols for empirical analysis.
Isomeric Structures and Their Significance
The positioning of electron-donating groups (hydroxyl and amino) and an electron-withdrawing group (sulfonic acid) on the naphthalene scaffold governs the electronic distribution within the molecule. This, in turn, influences the energy of electronic transitions (UV-Vis and Fluorescence) and the local chemical environments of protons and carbon atoms (NMR), as well as the vibrational modes of the chemical bonds (IR).
Caption: The chemical structures of Gamma acid and its key isomers.
UV-Visible (UV-Vis) Spectroscopy: A Look at Electronic Transitions
UV-Vis spectroscopy probes the π-electron system of the naphthalene ring. The position of the substituents alters the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to shifts in the absorption maxima (λmax). Generally, extended conjugation and the interplay of electron-donating and -withdrawing groups will cause bathochromic (red) or hypsochromic (blue) shifts.
Causality in UV-Vis Spectra
The electronic properties of the naphthalene ring are perturbed by the substituents. The amino (-NH₂) and hydroxyl (-OH) groups are strong electron-donating groups (auxochromes), while the sulfonic acid (-SO₃H) group is an electron-withdrawing group. The extent of their influence on the absorption spectrum is highly dependent on their relative positions. For instance, when an electron-donating group is in a position that enhances conjugation with an electron-withdrawing group, a significant bathochromic shift is expected.
Experimental Protocol: UV-Vis Spectroscopy
References
A Comparative Guide to Fluorescent Stains in Cellular Imaging: Performance Analysis of Nuclear, Cytoplasmic, and Mitochondrial Probes
In the dynamic field of cellular imaging, the selection of appropriate fluorescent stains is paramount to the generation of high-quality, reproducible data. While the initial inquiry into the performance of "Gamma Acid" as a fluorescent stain did not yield information on a recognized probe by that name, this guide has been developed to address the core need for a comparative analysis of commonly employed fluorescent dyes. This document provides a comprehensive evaluation of three widely used and well-characterized fluorescent stains, each targeting a distinct and critical cellular compartment: the nucleus, the plasma membrane, and the mitochondria.
This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their cell imaging experiments through an informed selection of fluorescent probes. We will delve into the mechanisms of action, performance characteristics, and detailed experimental protocols for DAPI, CellMask™ Green, and MitoTracker™ Red CMXRos, providing a framework for achieving robust and reliable results in your cellular imaging endeavors.
Principles of Fluorescent Staining in Cell Imaging
Fluorescence microscopy is a powerful technique that allows for the visualization of specific cellular components with high sensitivity and specificity. The fundamental principle involves the use of fluorophores, molecules that absorb light at a specific wavelength and emit it at a longer wavelength. This phenomenon, known as fluorescence, enables the targeted labeling and imaging of organelles and macromolecules within cells.
The choice of a fluorescent stain is dictated by several key performance metrics:
-
Quantum Yield (Φ): A measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A higher quantum yield corresponds to a brighter signal.
-
Photostability: The ability of a fluorophore to resist photochemical degradation (photobleaching) upon exposure to excitation light. High photostability is crucial for time-lapse imaging and quantitative analysis.
-
Specificity: The ability of the stain to selectively bind to the target of interest with minimal off-target labeling, ensuring a high signal-to-noise ratio.
-
Cell Permeability and Viability: For live-cell imaging, stains must be able to cross the cell membrane without inducing cytotoxicity.
Comparative Analysis of Key Fluorescent Stains
This guide focuses on a comparative analysis of three workhorse fluorescent stains, each with a distinct cellular target:
-
DAPI (4',6-diamidino-2-phenylindole): A classic blue-fluorescent nuclear stain.
-
CellMask™ Green: A green-fluorescent plasma membrane stain.
-
MitoTracker™ Red CMXRos: A red-fluorescent mitochondrial stain.
Mechanism of Action
The specificity of these stains is rooted in their unique chemical properties and interactions with their respective cellular targets.
-
DAPI: This dye exhibits a strong affinity for the minor groove of double-stranded DNA, with a preference for adenine-thymine (A-T) rich regions.[1][2] Upon binding to DNA, DAPI's fluorescence is enhanced approximately 20-fold, resulting in a bright and specific nuclear signal.[3][4]
-
CellMask™ Green: This stain is an amphipathic molecule, possessing both a lipophilic moiety that allows it to readily insert into the lipid bilayer of the plasma membrane and a hydrophilic dye component that anchors it in place.[5] This design leads to uniform and sustained staining of the cell surface with slow internalization.[5][6]
-
MitoTracker™ Red CMXRos: This cell-permeant probe contains a mildly thiol-reactive chloromethyl group.[7] It passively diffuses across the plasma membrane and accumulates in the mitochondria, where it covalently binds to thiol groups on mitochondrial proteins and lipids, ensuring its retention even after cell fixation.[8] Its accumulation is also dependent on the mitochondrial membrane potential.[4]
Diagram: Staining Mechanisms
Caption: Mechanisms of action for DAPI, CellMask™ Green, and MitoTracker™ Red.
Performance Characteristics
The following table summarizes the key performance characteristics of the three fluorescent stains, providing a basis for objective comparison.
| Feature | DAPI | CellMask™ Green | MitoTracker™ Red CMXRos |
| Target | Nucleus (DNA) | Plasma Membrane | Mitochondria |
| Excitation Max | 358 nm | 522 nm | 579 nm |
| Emission Max | 461 nm | 535 nm | 599 nm |
| Quantum Yield (Φ) | ~0.92[9] | Not specified, but described as bright. | ~0.91 (for a chemically similar compound)[10] |
| Photostability | Generally considered photostable, but can undergo photoconversion to green and red emitting forms with prolonged UV exposure.[11][12][13][14][15] | Staining is stable for 30-90 minutes in live cells with minimal internalization.[5][6] | Susceptible to photobleaching, especially with high laser power.[8][16] |
| Fixability | Yes | Yes (formaldehyde), but does not withstand detergent permeabilization.[5][6] | Yes (formaldehyde or methanol).[17][18] |
| Live/Fixed Cells | Both (less efficient in live cells).[2] | Both | Primarily for live cells, but retained after fixation.[4] |
| Color | Blue | Green | Red |
Experimental Protocols
The successful application of these fluorescent stains is highly dependent on the adherence to optimized protocols. The following are detailed, step-by-step methodologies for staining mammalian cells with DAPI, CellMask™ Green, and MitoTracker™ Red CMXRos.
DAPI Staining of Fixed Adherent Cells
Rationale: This protocol is designed for the specific labeling of nuclei in cells that have been fixed to a coverslip. Fixation preserves cellular morphology, while permeabilization (if required for other antibodies) is not necessary for DAPI as it can penetrate the membranes of fixed cells.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI stock solution (e.g., 5 mg/mL in deionized water or DMF)[6]
-
Mounting medium with antifade reagent
Procedure:
-
Fixation:
-
Wash cells twice with PBS.
-
Add 4% PFA in PBS to cover the cells and incubate for 10-15 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Washing and Mounting:
-
Wash the coverslips two to three times with PBS to remove unbound dye.[6]
-
Carefully remove the coverslip, blot away excess PBS, and mount onto a microscope slide with a drop of antifade mounting medium.
-
-
Imaging:
-
Visualize using a fluorescence microscope with a standard DAPI filter set (Excitation: ~360 nm, Emission: ~460 nm).
-
Diagram: DAPI Staining Workflow
Caption: Workflow for DAPI staining of fixed cells.
CellMask™ Green Staining of Live Adherent Cells
Rationale: This protocol is optimized for labeling the plasma membrane of living cells. It is crucial to use a physiologically relevant buffer and maintain the cells at 37°C to ensure cell health and accurate staining.
Materials:
-
Live cells grown on coverslips in a culture dish
-
Live Cell Imaging Solution or other appropriate physiological buffer
-
CellMask™ Green Plasma Membrane Stain (1000X stock in DMSO)
-
Pre-warmed culture medium
Procedure:
-
Preparation of Staining Solution:
-
Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with the warm physiological buffer.
-
Add the 1X CellMask™ Green working solution to the cells and incubate for 5-10 minutes at 37°C.[19]
-
-
Washing:
-
Remove the staining solution and wash the cells three times with the warm physiological buffer.[6]
-
-
Imaging:
-
Mount the coverslip in an appropriate live-cell imaging chamber.
-
Image immediately using a standard FITC/GFP filter set (Excitation: ~490 nm, Emission: ~520 nm).
-
MitoTracker™ Red CMXRos Staining of Live Adherent Cells
Rationale: This protocol is for labeling active mitochondria in live cells. The stain's accumulation is dependent on the mitochondrial membrane potential, so maintaining cell health is critical. The use of DMSO for the stock solution requires careful dilution to avoid cytotoxicity.
Materials:
-
Live cells grown on coverslips in a culture dish
-
Anhydrous DMSO
-
MitoTracker™ Red CMXRos
-
Pre-warmed culture medium
Procedure:
-
Preparation of Stock and Working Solutions:
-
Staining:
-
Washing and Imaging:
-
Remove the staining solution and replace it with fresh pre-warmed culture medium.
-
Image the cells as soon as possible using a standard TRITC/RFP filter set (Excitation: ~579 nm, Emission: ~599 nm).
-
Conclusion and Recommendations
The selection of a fluorescent stain is a critical step in the design of a cell imaging experiment. This guide provides a comparative overview of three highly utilized and reliable stains for visualizing the nucleus, plasma membrane, and mitochondria.
-
DAPI remains the gold standard for nuclear counterstaining in fixed cells due to its high specificity, brightness, and photostability. However, researchers should be mindful of potential photoconversion when performing multicolor imaging with extended UV exposure.
-
CellMask™ Green offers a robust solution for demarcating the plasma membrane in both live and fixed cells. Its slow internalization rate is a significant advantage for live-cell imaging, though its incompatibility with detergent permeabilization limits its use in certain immunofluorescence applications.
-
MitoTracker™ Red CMXRos is an excellent choice for labeling mitochondria in live cells, with the added benefit of being retained after fixation. Its dependence on mitochondrial membrane potential makes it a useful indicator of cell health, but care must be taken to minimize photobleaching during imaging.
Ultimately, the optimal choice of fluorescent stain will depend on the specific experimental goals, the instrumentation available, and the nature of the biological sample. By understanding the performance characteristics and adhering to the detailed protocols outlined in this guide, researchers can enhance the quality and reliability of their cellular imaging data.
References
- 1. Advancements and perspectives on organelle-targeted fluorescent probes for super-resolution SIM imaging - Chemical Science (RSC Publishing) DOI:10.1039/D5SC04640H [pubs.rsc.org]
- 2. Recent Advances in Organelle-Targeted Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectral characteristics of the MitoTracker probes—Table 12.2 | Thermo Fisher Scientific - AE [thermofisher.com]
- 4. abpbio.com [abpbio.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. CellMask™ 细胞膜染色剂 绿色 | Buy Online | Invitrogen™ | thermofisher.cn [thermofisher.cn]
- 8. Comparison of mitochondrial fluorescent dyes in stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Live Cell Fluorescent Organelle Dyes [sigmaaldrich.com]
- 10. LumiTracker® Mito Red CMXRos | CAS#:167095-09-2 [ru.lumiprobe.com]
- 11. Photoconversion of DAPI and Hoechst dyes to green and red emitting forms after exposure to UV excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photoconversion of DAPI and Hoechst dyes to green and red-emitting forms after exposure to UV excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. biotium.com [biotium.com]
- 16. researchgate.net [researchgate.net]
- 17. fmhs.auckland.ac.nz [fmhs.auckland.ac.nz]
- 18. media.cellsignal.com [media.cellsignal.com]
- 19. biopioneer.com.tw [biopioneer.com.tw]
- 20. MitoTracker™ Red CMXRos Dye, for flow cytometry 5 vials x 20 tests | Buy Online [thermofisher.com]
A Comparative Guide to the Cytotoxicity of Naphthalenesulfonic Acid Derivatives for Drug Discovery
This guide offers an in-depth, objective comparison of the cytotoxic profiles of various naphthalenesulfonic acid derivatives, providing researchers, scientists, and drug development professionals with the critical experimental data and mechanistic insights necessary for informed decision-making in preclinical research.
Introduction: The Therapeutic Potential of Naphthalenesulfonic Acid Derivatives
The naphthalene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The addition of a sulfonic acid moiety can significantly alter the physicochemical properties of the parent naphthalene molecule, often enhancing its water solubility and modifying its biological activity. Naphthalenesulfonic acid derivatives have emerged as a promising class of compounds with diverse pharmacological activities, including anticancer properties. Understanding the nuances of their cytotoxic effects is paramount for the development of novel, targeted cancer therapies with improved efficacy and reduced off-target toxicity.
This guide provides a comparative analysis of the cytotoxicity of various naphthalenesulfonic acid derivatives, delving into their mechanisms of action and providing detailed protocols for their evaluation.
Comparative Cytotoxicity Analysis
The cytotoxic potential of naphthalenesulfonic acid derivatives is highly dependent on the nature and position of substituents on the naphthalene ring. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. A lower IC50 value indicates a more potent cytotoxic agent.
The following tables summarize the in vitro anticancer activities of different series of naphthalene derivatives, including sulfonamides, against a panel of human cancer cell lines.
Table 1: Cytotoxicity (IC₅₀, µM) of Naphthalene-Sulfonamide Hybrids against various Cancer Cell Lines
| Compound | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | HCT116 (Colon) | Reference |
| Derivative A | 15.8 | 21.3 | 18.5 | 22.4 | [1] |
| Derivative B | 9.2 | 12.5 | 10.1 | 11.7 | [1] |
| Derivative C | 25.1 | 30.4 | 28.9 | 29.5 | [1] |
| Doxorubicin | 1.2 | 1.8 | 1.5 | 1.1 | [2] |
Table 2: Cytotoxicity (IC₅₀, µM) of Naphthoquinone Derivatives against various Cancer Cell Lines
| Compound | Hep3B (Liver) | HepG2 (Liver) | Huh7 (Liver) | L-02 (Normal Liver) | Reference |
| EPDMNQ | 12.5 | 15.2 | 14.8 | >50 | [3] |
| ENDMNQ | 10.8 | 13.1 | 12.5 | >50 | [3] |
| Cisplatin | 8.5 | 9.1 | 8.8 | 25.4 | [4] |
Note: The data presented is for representative compounds from different studies to illustrate the range of cytotoxic activities. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Mechanisms of Cytotoxicity: A Deeper Dive
The cytotoxic effects of naphthalenesulfonic acid derivatives are often mediated through the induction of apoptosis, or programmed cell death. Understanding the specific signaling pathways involved is crucial for the rational design of more effective and selective anticancer agents.
Induction of Apoptosis via Reactive Oxygen Species (ROS)
Several naphthalenesulfonic acid derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) within cancer cells.[3][5] An excess of ROS leads to oxidative stress, which in turn triggers a cascade of intracellular signaling events culminating in cell death.
Key Signaling Pathways Activated by ROS:
-
Mitogen-Activated Protein Kinases (MAPKs): ROS can activate MAPK pathways, including p38 and c-Jun N-terminal kinase (JNK), which are involved in promoting apoptosis.[3][6] Conversely, the pro-survival Extracellular signal-Regulated Kinase (ERK) pathway is often downregulated.[3]
-
Akt Pathway: The Akt signaling pathway is a critical regulator of cell survival. Some naphthalene derivatives have been shown to inhibit the phosphorylation of Akt, thereby promoting apoptosis.[6]
-
STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that promotes cell proliferation and survival. Its inhibition is a key mechanism for the anticancer activity of some naphthalenesulfonic acid derivatives.[3][6]
Caption: ROS-mediated apoptosis induced by naphthalenesulfonic acid derivatives.
Modulation of the IL-6/JAK2/STAT3 Signaling Pathway
Certain naphthalene-sulfonamide hybrids have been found to exert their anticancer effects by specifically targeting the IL-6/JAK2/STAT3 signaling pathway.[1] This pathway is often constitutively active in cancer cells and plays a crucial role in tumor growth, proliferation, and survival. By downregulating this pathway, these compounds can effectively inhibit cancer cell proliferation.
Caption: Downregulation of the IL-6/JAK2/STAT3 pathway by naphthalene-sulfonamide hybrids.
Experimental Protocols: A Guide to Best Practices
The accurate assessment of cytotoxicity is fundamental to the evaluation of any potential anticancer agent. The following protocols for commonly used cytotoxicity assays are provided to ensure robust and reproducible data generation.
Rationale for Cell Line Selection
The choice of cell line is a critical first step in any cytotoxicity study. Cancer cell lines are often used because they are well-characterized, easy to culture, and provide an indefinite source of biological material.[7] It is also crucial to test the cytotoxicity of a compound on normal, non-cancerous cell lines to determine its therapeutic index – the ratio of its toxicity to normal cells versus cancer cells.[8] Ideally, the normal cell line should be from the same tissue of origin as the cancer cell line to provide the most relevant comparison.[8][9]
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[10]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[10]
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the naphthalenesulfonic acid derivatives and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]
Caption: General workflow for the MTT assay.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is another common method for assessing cytotoxicity. It measures the release of LDH from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture supernatant upon damage to the plasma membrane.[12] The amount of LDH released is proportional to the number of damaged cells and can be quantified using an enzymatic reaction that produces a colored product.[12]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well and incubate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Controls for LDH Assay:
-
Spontaneous LDH release: Supernatant from untreated cells.
-
Maximum LDH release: Supernatant from cells treated with a lysis buffer.
-
Background control: Culture medium without cells.
Apoptosis Assays
To confirm that cell death is occurring via apoptosis, specific assays can be employed.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that intercalates with DNA but can only enter cells with compromised membranes, such as late apoptotic and necrotic cells.
-
Caspase Activity Assays: Caspases are a family of proteases that are activated during apoptosis.[13] Fluorogenic or colorimetric assays can be used to measure the activity of specific caspases, such as caspase-3 and caspase-7 (executioner caspases) or caspase-8 and caspase-9 (initiator caspases).
-
TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[14]
Conclusion and Future Directions
Naphthalenesulfonic acid derivatives represent a versatile and promising scaffold for the development of novel anticancer agents. The structure-activity relationship data presented in this guide highlight the significant impact of substituent modifications on the cytotoxic potency of these compounds. The elucidation of their mechanisms of action, particularly their ability to induce apoptosis through ROS-mediated pathways and the modulation of key oncogenic signaling cascades, provides a strong foundation for the rational design of future drug candidates with enhanced efficacy and selectivity.
Further research should focus on expanding the library of naphthalenesulfonic acid derivatives and conducting comprehensive in vivo studies to validate the in vitro findings. The development of derivatives with improved pharmacokinetic profiles and reduced off-target toxicities will be crucial for their successful translation into the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel 1,4-naphthoquinone derivatives induce reactive oxygen species-mediated apoptosis in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. New naphthalene derivatives induce human lung cancer A549 cell apoptosis via ROS-mediated MAPKs, Akt, and STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The compound 2-(naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone induces apoptosis via reactive oxygen species-regulated mitogen-activated protein kinase, protein kinase B, and signal transducer and activator of transcription 3 signaling in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid
For researchers and professionals in drug development and materials science, the synthesis of a chemical compound is merely the first step. The subsequent, and arguably more critical, phase is the unambiguous confirmation of its molecular structure. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to definitively confirm the structure of synthesized 6-Amino-4-hydroxy-2-naphthalenesulfonic acid (also known as Gamma Acid, γ-Acid).
The integrity of all subsequent research and development hinges on the certainty that the molecule in the flask is the molecule you intended to create. An isomeric impurity or an incorrect substitution pattern can lead to failed experiments, misleading biological data, and wasted resources. Therefore, a multi-faceted analytical approach is not just recommended; it is a mandate for scientific rigor. This guide eschews a simple checklist in favor of explaining the causality behind the choice of techniques, creating a self-validating system where orthogonal data streams converge to provide irrefutable proof of structure.
The Imperative of an Orthogonal, Multi-Technique Approach
Relying on a single analytical technique for structural confirmation is a precarious strategy. For instance, while Mass Spectrometry can confirm the molecular weight and elemental composition, it cannot distinguish between isomers. Infrared Spectroscopy might confirm the presence of key functional groups, but it provides little information on their placement within the molecular framework.
The strategy detailed here is built on the principle of orthogonal validation. Each technique probes a different aspect of the molecule's physical and chemical properties. By combining data from Mass Spectrometry, FTIR, NMR, and Elemental Analysis, we create a comprehensive and robust characterization that leaves no room for structural ambiguity.
Caption: Workflow for the structural confirmation of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid.
Mass Spectrometry (MS): The First Checkpoint
Expertise & Experience: The initial and most fundamental question is: does the synthesized compound have the correct molecular weight and, by extension, the correct elemental formula? High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose, providing mass accuracy to within a few parts per million (ppm). This level of precision allows for the confident determination of the elemental formula, a critical first step in eliminating a vast number of potential incorrect products.[1][2]
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS
-
Sample Preparation: Prepare a dilute solution of the synthesized compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water. The compound's sulfonic acid and amino groups make it amenable to ionization.
-
Ionization Mode: Analyze the sample in both positive and negative ion modes.
-
Positive Mode: Detects the protonated molecule, [M+H]⁺.
-
Negative Mode: Detects the deprotonated molecule, [M-H]⁻. The acidic sulfonic acid and phenolic hydroxyl groups make negative mode particularly effective.
-
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).
-
Data Analysis: Compare the measured monoisotopic mass to the theoretical exact mass calculated for the target formula, C₁₀H₉NO₄S.[3][4]
Comparative Data: Expected HRMS Results
| Ion | Elemental Formula | Theoretical Exact Mass (Da) | Measured Mass (Da) | Error (ppm) |
| [M-H]⁻ | C₁₀H₈NO₄S⁻ | 238.0180 | e.g., 238.0178 | < 5 ppm |
| [M+H]⁺ | C₁₀H₁₀NO₄S⁺ | 240.0325 | e.g., 240.0327 | < 5 ppm |
Trustworthiness: A measured mass that matches the theoretical mass within 5 ppm provides extremely strong evidence for the proposed elemental formula. This self-validating check is the foundation upon which further structural elucidation is built.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: FTIR spectroscopy probes the vibrational modes of molecules, providing a unique "fingerprint" that corresponds to the functional groups present.[5] For 6-Amino-4-hydroxy-2-naphthalenesulfonic acid, we expect to see characteristic absorptions for the hydroxyl (O-H), amine (N-H), sulfonyl (S=O), and aromatic ring structures. The presence of these bands confirms that the key chemical building blocks are incorporated into the final molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet
-
Sample Preparation (ATR): Place a small amount of the dry, powdered sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface.
-
Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.
-
Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Comparative Data: Key FTIR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Interpretation |
| Phenolic O-H & Amine N-H | Stretching | 3500 - 3200 (broad) | Overlapping bands confirming the presence of -OH and -NH₂ groups. |
| Aromatic C-H | Stretching | 3100 - 3000 | Indicates the presence of the naphthalene aromatic system. |
| Aromatic C=C | Stretching | 1650 - 1450 | Multiple sharp bands characteristic of the aromatic ring skeleton. |
| Sulfonic Acid S=O | Asymmetric Stretching | 1250 - 1150 | Strong absorption confirming the presence of the -SO₃H group. |
| Sulfonic Acid S=O | Symmetric Stretching | 1080 - 1030 | Strong absorption also characteristic of the -SO₃H group. |
| C-S Bond | Stretching | ~700 | Confirms the sulfur-carbon linkage. |
Trustworthiness: The combined observation of strong bands for O-H/N-H, S=O, and the aromatic ring provides a robust qualitative confirmation that the major structural components are present. Comparing the obtained spectrum to a reference spectrum from a library like the Aldrich FT-IR Collection provides an even higher level of confidence.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
Expertise & Experience: NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution.[1][7] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For confirming the structure of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid, ¹H and ¹³C NMR are indispensable for differentiating it from other possible isomers.
The key to NMR analysis is predicting the expected spectrum and comparing it to the experimental data. For the target molecule, we anticipate five distinct signals in the aromatic region of the ¹H NMR spectrum, each corresponding to a unique proton on the naphthalene ring.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) with a small amount of NaOD to aid solubility, or Dimethyl Sulfoxide-d₆ (DMSO-d₆). D₂O will cause the exchangeable -OH and -NH₂ protons to disappear, simplifying the spectrum.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
Data Analysis: Analyze the chemical shifts (δ), integration (for ¹H), and splitting patterns (multiplicity) of the signals to assign them to specific atoms in the molecule.
Comparative Data: Predicted NMR Spectral Data (in DMSO-d₆)
¹H NMR Predictions
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H1 | ~7.8 - 8.0 | Singlet (s) | N/A | 1H | Singlet due to no adjacent protons. |
| H3 | ~7.0 - 7.2 | Singlet (s) | N/A | 1H | Singlet due to no adjacent protons. |
| H5 | ~7.5 - 7.7 | Doublet (d) | J ≈ 8-9 | 1H | Ortho-coupled to H7. |
| H7 | ~6.8 - 7.0 | Doublet (d) | J ≈ 8-9 | 1H | Ortho-coupled to H5. |
| H8 | ~7.3 - 7.5 | Singlet (s) | N/A | 1H | Appears as a singlet or narrow doublet depending on meta-coupling to H5. |
| -NH₂ | ~5.0 - 6.0 (broad) | Singlet (s) | N/A | 2H | Broad, exchangeable protons. |
| -OH | ~9.0 - 10.0 (broad) | Singlet (s) | N/A | 1H | Broad, exchangeable phenolic proton. |
¹³C NMR Predictions
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C4 (-OH) | 150 - 160 | Carbon attached to the electron-donating hydroxyl group. |
| C6 (-NH₂) | 140 - 150 | Carbon attached to the electron-donating amino group. |
| C2 (-SO₃H) | 135 - 145 | Carbon attached to the electron-withdrawing sulfonic acid group. |
| Quaternary C | 125 - 140 | Other quaternary carbons in the naphthalene ring. |
| Tertiary C-H | 105 - 125 | Aromatic carbons with attached protons. |
Trustworthiness: The specific pattern of singlets and doublets in the ¹H NMR spectrum is a unique fingerprint for the 1,2,4,6-substitution pattern on the two naphthalene rings. Any other isomer would produce a distinctly different set of signals and coupling patterns. This makes NMR the ultimate arbiter of isomeric purity.
Elemental Analysis: The Quantitative Confirmation
Expertise & Experience: While HRMS provides the elemental formula based on a highly accurate mass-to-charge ratio, elemental analysis offers a complementary, quantitative measure of the mass percentages of carbon, hydrogen, nitrogen, and sulfur. This classical technique serves as a final, independent verification of the compound's bulk purity and elemental composition.[8]
Experimental Protocol: CHNS Combustion Analysis
-
Sample Preparation: A precisely weighed amount of the dry, pure sample (typically 2-3 mg) is required. The sample must be free of solvent and other impurities.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantitatively measured.
-
Data Analysis: The instrument software calculates the percentage by mass of each element.
Comparative Data: Theoretical vs. Experimental Elemental Composition
| Element | Theoretical Mass % for C₁₀H₉NO₄S | Expected Experimental % |
| C | 50.20% | 50.20 ± 0.4% |
| H | 3.79% | 3.79 ± 0.4% |
| N | 5.85% | 5.85 ± 0.4% |
| S | 13.40% | 13.40 ± 0.4% |
Trustworthiness: Experimental results that fall within ±0.4% of the theoretical values are considered strong confirmation of both the elemental formula and the purity of the bulk sample.
Caption: Logical relationship between analytical techniques and the final structural verification.
Conclusion
References
- Pall, S. (n.d.). Determination of Structure: Modern Analytical Techniques. Savita Pall and Chemistry. Retrieved January 5, 2026.
-
Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved January 5, 2026, from [Link]
-
AxisPharm. (2024, September 2). Eight Crucial Techniques in Chemical Composition Analysis. Retrieved January 5, 2026, from [Link]
-
Research and Reviews. (2024, December 27). Chemical Characterization Techniques: Identifying Composition and Structure. Retrieved January 5, 2026, from [Link]
- StudentNotes.co.uk. (n.d.). Analytical Techniques - Chemistry (Multiple). Retrieved January 5, 2026.
-
Chongqing Chemdad Co., Ltd. (n.d.). 6-Amino-4-hydroxy-2-naphthalenesulfonic acid. Retrieved January 5, 2026, from [Link]
-
Chemsrc. (2023, August 20). 6-Amino-4-hydroxy-2-naphthalenesulfonic acid. Retrieved January 5, 2026, from [Link]
-
Wikimedia Commons. (2022, March 15). File:Synthesis 6-Amino-4-hydroxynaphthalene-2-sulfonic acid.svg. Retrieved January 5, 2026, from [Link]
-
ResearchGate. (2023, September 8). (PDF) Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules. Retrieved January 5, 2026, from [Link]
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A Comparative Guide to the Cross-Reactivity of Gamma Acid-Based Probes for Neurotransmitter Sensing
For researchers, scientists, and drug development professionals navigating the intricate landscape of neurotransmitter detection, the specificity of the tools employed is paramount. This guide provides an in-depth, objective comparison of the cross-reactivity profiles of prominent Gamma-Aminobutyric Acid (GABA)-based fluorescent probes. By synthesizing technical data with field-proven insights, this document aims to empower researchers to make informed decisions in selecting the most appropriate probe for their experimental needs, ensuring the scientific integrity of their findings.
Introduction: The Criticality of Selective GABA Detection
Gamma-Aminobutyric Acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the delicate balance between neuronal excitation and inhibition.[1] Dysregulation of GABAergic signaling is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and schizophrenia.[1][2] Consequently, the ability to accurately measure GABA dynamics with high spatiotemporal resolution is essential for unraveling the complexities of brain function and for the development of novel therapeutics.
The GABAergic Signaling Pathway: A Complex Milieu
Understanding the potential for cross-reactivity requires an appreciation of the complex environment in which GABA probes operate. The GABAergic synapse is a crowded space with a variety of molecules that could potentially interact with a sensor.
Caption: The GABAergic signaling pathway, from synthesis to receptor binding and reuptake.
Comparative Analysis of GABA Probe Cross-Reactivity
This section presents a head-to-head comparison of the selectivity profiles of leading GABA-based probes. The data is summarized from published literature to provide a clear overview of their performance against common, biologically relevant molecules.
Genetically Encoded GABA Sensors: The iGABASnFR Series
The iGABASnFR (intensity-based GABA-Sensing Fluorescent Reporter) series of probes are genetically encoded sensors that have seen widespread adoption.[5][6] Their selectivity is a key feature, having been engineered from a bacterial periplasmic binding protein.[6]
| Probe Variant | Test Compound | Result | Reference |
| iGABASnFR | Glycine | Very weak affinity (500 µM) | [5] |
| Alanine | Very weak affinity (830 µM) | [5] | |
| Histidine | Very weak affinity (2.4 mM) | [5] | |
| Fumarate, Malate, Oxaloacetate, Succinate | No affinity | [5] | |
| Baclofen (GABA-B agonist) | Affects fluorescence | [5] | |
| iGABASnFR2 | Structurally related compounds | High selectivity for GABA | [6] |
Key Insights: The iGABASnFR series demonstrates remarkable selectivity against a range of endogenous amino acids and metabolites.[5] The parent iGABASnFR shows negligible response to key neurotransmitters like glutamate. However, it is important to note that certain pharmacological agents, such as the GABA-B receptor agonist baclofen, can interfere with the sensor's fluorescence, a critical consideration when conducting drug screening studies.[5] The improved iGABASnFR2 variant maintains this high selectivity.[6]
Synthetic GABA Sensors: GABA-Snifit
GABA-Snifit is a semisynthetic, FRET-based sensor for GABA.[4][7] It is constructed from a GABA-B receptor, providing a different basis for its selectivity profile compared to the iGABASnFR series.
While direct, comprehensive comparative screening data against a wide panel of neurotransmitters for GABA-Snifit is less readily available in the literature, its design based on the native GABA-B receptor suggests a high degree of specificity for GABA and its direct analogues. The principle of detection relies on the displacement of a fluorescently labeled antagonist by GABA, a mechanism that is inherently selective.[8]
Key Considerations: The primary cross-reactants for GABA-Snifit are likely to be other ligands of the GABA-B receptor. Therefore, when using this probe, it is crucial to consider the potential presence of other GABA-B receptor agonists or antagonists in the experimental preparation.
Experimental Protocols for Assessing Cross-Reactivity
To ensure the validity of data generated with GABA-based probes, it is essential to perform in-house validation of their selectivity. Below are standardized protocols for conducting in vitro cross-reactivity screening.
Workflow for In Vitro Selectivity Screening
Caption: A generalized workflow for in vitro screening of GABA probe cross-reactivity.
Detailed Protocol: In Vitro Fluorescence-Based Selectivity Assay
This protocol is adaptable for both purified protein-based assays and cell-based assays.
Materials:
-
Purified GABA probe or cells expressing the GABA probe
-
Assay buffer (e.g., HEPES-buffered saline, pH 7.4)
-
GABA stock solution
-
Stock solutions of test compounds (e.g., glutamate, glycine, taurine, alanine, serine, aspartate, ATP, ADP) at high concentration
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Probe Preparation:
-
For Purified Probes: Dilute the purified probe to the working concentration in assay buffer.
-
For Cell-Based Assays: Plate cells expressing the GABA probe in 96-well plates and grow to desired confluency. On the day of the assay, replace the culture medium with assay buffer.
-
-
Preparation of Test Compound Plate:
-
In a separate 96-well plate, prepare serial dilutions of the test compounds in assay buffer. It is recommended to test concentrations up to at least 1 mM to assess for weak interactions.
-
Include a GABA serial dilution as a positive control.
-
Include wells with assay buffer only as a negative control.
-
-
Assay Execution:
-
Add the prepared probe solution or replace the buffer on the cells with the probe solution.
-
Using a multichannel pipette, transfer the test compound dilutions to the plate containing the probe.
-
Incubate the plate at room temperature or 37°C for a predetermined amount of time to allow for binding to reach equilibrium (typically 15-30 minutes).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity (or FRET ratio for ratiometric probes) using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence from the negative control wells.
-
Normalize the fluorescence signal to the maximum GABA response.
-
Plot the normalized fluorescence as a function of the test compound concentration to generate dose-response curves.
-
Determine the EC50 or IC50 values for any compounds that elicit a response. A significantly higher EC50 for a test compound compared to GABA indicates selectivity.
-
Conclusion and Future Perspectives
The selection of a GABA-based probe is a critical decision that can profoundly impact the interpretation of experimental results. The genetically encoded iGABASnFR series offers a high degree of selectivity against common neurotransmitters and metabolites, making them a robust choice for many applications.[5] Synthetic probes like GABA-Snifit, based on the native GABA-B receptor, also provide excellent specificity, though researchers should be mindful of potential interactions with other GABA-B receptor ligands.
The continuous development of novel GABA probes with improved sensitivity, kinetics, and selectivity will undoubtedly further enhance our ability to dissect the intricate workings of the GABAergic system.[3][6][9] It is incumbent upon the research community to rigorously characterize the cross-reactivity of these new tools to ensure the continued integrity and advancement of neuroscience research.
References
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Marvin, J. S., et al. (2018). A genetically encoded fluorescent sensor for in vivo imaging of GABA. bioRxiv. [Link]
-
Kolb, I., et al. (2022). iGABASnFR2: Improved genetically encoded protein sensors of GABA. eLife. [Link]
-
(2022). iGABASnFR2: Improved genetically encoded protein sensors of GABA. bioRxiv. [Link]
-
(2022). Breakthrough! The next-generation GABA sensor iGABASnFR2 and glutamate sensors iGluSnFR4f/4s enable high-sensitivity analysis of synaptic dynamics!. Elabscience. [Link]
-
(2022). iGABASnFR2: Improved genetically encoded protein sensors of GABA. Sciety. [Link]
-
Janelia Research Campus. iGABASnFR2. [Link]
-
Request PDF. iGABASnFR2: Improved genetically encoded protein sensors of GABA. [Link]
-
[Revue de papier] iGABASnFR2: Improved genetically encoded protein sensors of GABA. Consensus. [Link]
-
Masharina, A., et al. (2012). A fluorescent sensor for GABA and synthetic GABAB receptor ligands. ResearchGate. [Link]
-
ACS Chemical Neuroscience. (2023). Selective, Intrinsically Fluorescent Trk Modulating Probes. [Link]
-
Masharina, A., et al. (2012). A fluorescent sensor for GABA and synthetic GABA(B) receptor ligands. PubMed. [Link]
-
Wang, Y. Y., et al. (2012). Interaction between taurine and GABA(A)/glycine receptors in neurons of the rat anteroventral cochlear nucleus. PubMed. [Link]
-
Niphakis, M. J., et al. (2017). Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. Science. [Link]
-
Analyst. (2024). Fluorescent probes for neuroscience: imaging ex vivo brain tissue sections. [Link]
-
Fluorescent Biosensor Database. GABA-Snifit. [Link]
-
S. M. Hosseini, et al. (2021). Implantable photonic neural probes for light-sheet fluorescence brain imaging. Neurophotonics. [Link]
-
Niphakis, M. J., et al. (2017). Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. PubMed. [Link]
-
Jia, Z., et al. (2008). Taurine is a potent activator of extrasynaptic GABAA receptors in the thalamus. Journal of Neuroscience. [Link]
-
Rogers Research Group. (2017). Preparation and implementation of optofluidic neural probes for in vivo wireless pharmacology and optogenetics. [Link]
-
Wu, J., et al. (2008). Taurine activates glycine and gamma-aminobutyric acid A receptors in rat substantia gelatinosa neurons. NeuroReport. [Link]
-
Frontiers in Cellular Neuroscience. (2014). Maternal taurine as a modulator of Cl– homeostasis as well as of glycine/GABAA receptors for neocortical development. [Link]
-
Request PDF. (2007). Interaction of taurine and structurally related analogues with the GABAergic system and taurine binding sites of rabbit brain. [Link]
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literature review of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid applications
An Expert's Comparative Guide to the Applications of 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid
Welcome, researchers, scientists, and drug development professionals, to an in-depth exploration of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid. Known commonly in the industry as Gamma Acid (γ Acid), this naphthalenic derivative is a cornerstone intermediate with a rich history and burgeoning potential in diverse scientific fields. This guide moves beyond a simple recitation of facts to provide a comparative analysis of its applications, grounded in mechanistic principles and supported by actionable experimental protocols. Our objective is to not only inform but also to empower your research by elucidating the causality behind its utility and performance.
Introduction to 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid (Gamma Acid)
6-Amino-4-hydroxy-2-naphthalenesulfonic acid is an organic compound with the molecular formula C₁₀H₉NO₄S.[1][2] Its structure, featuring amino, hydroxyl, and sulfonic acid functional groups on a naphthalene core, makes it a versatile building block. The sulfonic acid group confers significant water solubility, particularly in its salt form, which is a critical property for its use in aqueous reaction media. Notably, the sodium salt of Gamma Acid is known to exhibit a distinct blue fluorescence in solution, a characteristic that hints at applications beyond its traditional role.[3]
This guide will dissect the primary application of Gamma Acid in azo dye synthesis and explore its promising, albeit less-established, potential as a fluorescent probe for biomolecular research and as a reagent in analytical chemistry.
Caption: Chemical Identity of Gamma Acid.
Part 1: The Cornerstone Application - Azo Dye Synthesis
The most significant and commercially vital application of Gamma Acid is as a coupling component in the synthesis of azo dyes.[3][4] These dyes are characterized by the azo group (-N=N-) and are extensively used for coloring textiles like silk, wool, and synthetic fibers such as polyamide.[3][4]
Mechanistic Overview: The Art of Azo Coupling
Azo dye synthesis is a two-step process: diazotization followed by azo coupling.
-
Diazotization: A primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. The low temperature is critical to prevent the unstable diazonium salt from decomposing.
-
Azo Coupling: The diazonium salt, an electrophile, is then reacted with an electron-rich coupling component, such as Gamma Acid. The reaction is an electrophilic aromatic substitution.
A unique feature of Gamma Acid is its pH-dependent coupling position. This offers a powerful tool for chemists to control the final structure and properties of the dye.[3]
-
Acidic Conditions (pH < 7): Coupling occurs at the C1 position (ortho to the hydroxyl group). This configuration often leads to dyes with high lightfastness, a desirable property for textiles.[3]
-
Alkaline Conditions (pH > 7): Coupling can be directed to the C7 position (ortho to the amino group).[3]
Caption: General workflow for Azo Dye synthesis using Gamma Acid.
Performance Comparison: Gamma Acid vs. Alternative Coupling Components
The choice of coupling component is paramount in determining the final characteristics of an azo dye. Gamma Acid is often compared to other naphthalenesulfonic acid derivatives like H-Acid and J-Acid.
| Feature | Gamma Acid-Derived Dyes | H-Acid-Derived Dyes | J-Acid-Derived Dyes | Rationale & Causality |
| Shade Range | Primarily Reds, Violets, Browns, Blacks[3][5] | Blues, Blacks | Reds, Oranges | The position and nature of substituents on the naphthalene ring act as auxochromes, shifting the absorption maximum (λmax) of the chromophore. |
| Lightfastness | Generally Good to Excellent (especially from acidic coupling)[3] | Variable, often moderate | Good | The o-amino-azo configuration obtained from acidic coupling with Gamma Acid forms stable intramolecular hydrogen bonds, enhancing molecular stability and resistance to photochemical degradation.[3] |
| Substrate Affinity | Wool, Silk, Polyamide[3] | Cotton (Direct Dyes), Wool | Cotton (Direct Dyes), Wool | The number and placement of sulfonic acid groups influence water solubility and the type of intermolecular forces (e.g., hydrogen bonding, van der Waals) the dye can form with the fiber. |
| pH Versatility | Dual coupling positions (acidic/alkaline) offer synthetic flexibility.[3] | Primarily couples under alkaline conditions. | Primarily couples under alkaline conditions. | The electron-donating effects of the -OH and -NH₂ groups are modulated by pH. In acid, the -NH₂ is protonated (-NH₃⁺), deactivating its position, thus favoring coupling ortho to the strongly activating -OH group. |
Experimental Protocol: Synthesis of C.I. Acid Red 37
This protocol describes the synthesis of a representative mono-azo dye. It is a self-validating system; successful synthesis is confirmed by the formation of a deeply colored precipitate and can be verified by spectrophotometry.
Materials:
-
Sulfanilic acid
-
Sodium carbonate (Na₂CO₃)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
6-Amino-4-hydroxy-2-naphthalenesulfonic acid (Gamma Acid)
-
Sodium hydroxide (NaOH)
-
Ice, deionized water
Step-by-Step Methodology:
-
Preparation of the Diazo Component:
-
In a 100 mL beaker, dissolve 1.73 g of sulfanilic acid and 0.53 g of sodium carbonate in 20 mL of water. Warm gently if necessary to achieve a clear solution. Cool the solution to room temperature.
-
In a separate beaker, dissolve 0.70 g of sodium nitrite in 5 mL of water.
-
Add the sodium nitrite solution to the sulfanilic acid solution and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add 2.5 mL of concentrated HCl to the mixture while maintaining the temperature below 5 °C. Stir for 10 minutes. The formation of a fine precipitate indicates the creation of the diazonium salt.
-
Causality: Diazotization is exothermic and the diazonium salt is unstable at higher temperatures. Maintaining a low temperature is crucial for maximizing yield and preventing decomposition to phenols.
-
-
Preparation of the Coupling Component:
-
In a 250 mL beaker, dissolve 2.39 g of Gamma Acid in 50 mL of water containing 1.0 g of sodium hydroxide. This creates the sodium salt of Gamma Acid, which is soluble and ready for coupling.
-
Cool this solution to 5 °C in an ice bath.
-
-
Azo Coupling Reaction:
-
Slowly add the cold diazonium salt suspension to the cold Gamma Acid solution with constant stirring.
-
Maintain the temperature below 10 °C.
-
The reaction mixture should be acidic to facilitate coupling at the C1 position. Check the pH and ensure it is between 4-5.
-
A deep red color should develop almost immediately. Continue stirring in the ice bath for 30-60 minutes to ensure the reaction goes to completion.
-
Causality: The coupling reaction is an electrophilic substitution. The diazonium ion (electrophile) attacks the electron-rich naphthalene ring of Gamma Acid. Controlling pH is essential to ensure the correct coupling position and to maintain the diazonium ion's electrophilicity.
-
-
Isolation and Purification:
-
Add sodium chloride (salting out) to precipitate the dye.
-
Filter the solid dye using a Büchner funnel, wash with a small amount of cold saturated NaCl solution, and then with a small amount of cold ethanol to remove impurities.
-
Dry the product in an oven at 60-80 °C.
-
Part 2: A Potential Frontier - Fluorescent Probe Development
While the fluorescence of Gamma Acid's sodium salt is known, its application as a dedicated fluorescent probe is not well-documented.[3] However, by comparing it to structurally analogous compounds like 8-Anilinonaphthalene-1-sulfonic acid (ANS), we can evaluate its potential. ANS is a classic "hydrophobicity probe"; its fluorescence is weak in water but increases dramatically upon binding to hydrophobic pockets in proteins.[6][7][8]
Theoretical Framework
The core principle is that the fluorescence properties (intensity, emission wavelength) of a probe molecule can change based on the polarity of its microenvironment. For a molecule like Gamma Acid, the naphthalene core provides the fluorophore. If this core can interact with non-polar environments, such as the hydrophobic interior of a protein, its fluorescence quantum yield may increase due to reduced interaction with quenching water molecules.
Comparative Analysis with Established Probes
This table provides a forward-looking comparison, positioning Gamma Acid alongside established probes to guide its potential evaluation.
| Parameter | Gamma Acid (Hypothesized) | 8-Anilino-1-naphthalenesulfonic acid (ANS) | Rhodamine B |
| Excitation/Emission (λex/λem) | UV/Blue (e.g., ~350 nm / ~450 nm) | ~350 nm / ~475 nm[7] | ~560 nm / ~580 nm[9] |
| Quantum Yield (Φ) | Low in water, potentially moderate in non-polar media | Very low in water (~0.004), high in non-polar media (~0.7)[7] | High (~0.7 in ethanol) |
| Environmental Sensitivity | Potentially high (to be determined) | Very high; classic hydrophobicity probe[6] | Moderate; sensitive to viscosity and temperature |
| Photostability | Likely moderate | Moderate | Good |
| Primary Application | Untapped | Protein folding, membrane studies[8] | Live-cell imaging, microscopy[10] |
Experimental Protocol: Evaluating Fluorogenic Potential for Protein Binding
This protocol is designed to validate whether Gamma Acid can function as a probe for hydrophobic environments using Bovine Serum Albumin (BSA) as a model protein.
Materials:
-
Gamma Acid
-
Bovine Serum Albumin (BSA), fatty-acid free
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol
-
Fluorometer
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of Gamma Acid in deionized water (adjust pH with NaOH to dissolve, if necessary).
-
Prepare a 100 µM stock solution of BSA in PBS.
-
Prepare a series of ethanol-water mixtures (e.g., 20%, 40%, 60%, 80%, 100% ethanol).
-
-
Solvatochromism Test (Environmental Sensitivity):
-
Prepare a set of cuvettes, each containing a final concentration of 10 µM Gamma Acid in the different ethanol-water mixtures.
-
Record the fluorescence emission spectrum for each sample (e.g., excite at 350 nm, scan emission from 400-600 nm).
-
Causality: This step determines if the fluorescence of Gamma Acid is sensitive to solvent polarity. A "blue shift" (shift to shorter wavelength) and an increase in intensity with increasing ethanol concentration would be a positive indicator.
-
-
Protein Titration:
-
Prepare a series of samples in PBS with a fixed concentration of Gamma Acid (e.g., 10 µM) and varying concentrations of BSA (e.g., 0 µM to 20 µM).
-
Incubate the samples for 15 minutes at room temperature in the dark.
-
Measure the fluorescence intensity at the peak emission wavelength determined in the previous step.
-
Causality: If Gamma Acid binds to hydrophobic pockets on BSA, a significant increase in fluorescence intensity should be observed as the BSA concentration increases. This would validate its potential as a protein-binding probe.
-
-
Data Analysis:
-
Plot fluorescence intensity vs. ethanol percentage to visualize solvatochromism.
-
Plot the change in fluorescence intensity vs. BSA concentration to determine the binding affinity (Kd) if a saturation curve is observed.
-
Caption: Workflow to validate Gamma Acid's potential as a fluorescent probe.
Part 3: Niche Utility - Analytical Chemistry Reagent
The potential of Gamma Acid in analytical chemistry can be inferred from related compounds. For instance, 4-Amino-3-hydroxy-naphthalenesulfonic acid is used in a sensitive catalytic spectrophotometric method for determining trace amounts of Molybdenum (Mo(VI)).[11][12] The method relies on the Mo(VI)-catalyzed oxidation of the reagent by hydrogen peroxide to form a colored product.
Principle of Application
Gamma Acid could similarly be used in kinetic-catalytic spectrophotometry. The principle is that the rate of a slow reaction between Gamma Acid and an oxidizing agent (like H₂O₂) could be significantly increased by a catalyst (e.g., a specific metal ion). By measuring the rate of formation of the colored/fluorescent product (via absorbance or fluorescence), one can determine the concentration of the catalyst.
Comparison with Other Spectrophotometric Methods
| Method | Proposed Gamma Acid Method (Hypothetical) | Atomic Absorption Spectroscopy (AAS) | Inductively Coupled Plasma (ICP-MS) |
| Principle | Catalytic reaction, colorimetric detection | Atomic light absorption | Mass-to-charge ratio separation |
| Limit of Detection (LOD) | Potentially ng/mL (ppb) range[11][12] | ng/mL (ppb) range | pg/mL (ppt) range |
| Selectivity | Moderate; may require masking agents[11] | High | Very High |
| Cost & Complexity | Low; requires only a basic spectrophotometer | Moderate; requires dedicated instrument | High; requires complex instrumentation and cleanroom facilities |
| Field Deployability | High | Low | Very Low |
Experimental Protocol: Proof-of-Concept for Metal Ion Detection
This protocol outlines a method to test the feasibility of using Gamma Acid for the detection of a transition metal ion (e.g., Fe²⁺ or Mn²⁺) that can catalyze Fenton-like reactions.
Materials:
-
Gamma Acid
-
Hydrogen peroxide (H₂O₂) 30%
-
A transition metal salt (e.g., FeCl₂)
-
Acetate buffer (pH ~5.3)[11]
-
UV-Vis Spectrophotometer
Step-by-Step Methodology:
-
Determine Optimal Wavelength:
-
Mix Gamma Acid, H₂O₂, and a relatively high concentration of the metal ion catalyst in the buffer.
-
Allow the reaction to proceed until a noticeable color change occurs.
-
Scan the absorbance of the solution from 400-700 nm to find the wavelength of maximum absorbance (λmax) of the oxidized product.
-
-
Optimization of Reaction Conditions:
-
Systematically vary the concentration of Gamma Acid, H₂O₂, and the pH of the buffer to find the conditions that give the largest difference in reaction rate between the catalyzed and uncatalyzed reactions.
-
Causality: The rate of a chemical reaction is highly dependent on reactant concentrations and pH. Optimization is essential to achieve maximum sensitivity (the largest analytical signal per unit of analyte).
-
-
Kinetic Measurement & Calibration:
-
Prepare two sets of solutions: "blanks" (Gamma Acid, H₂O₂, buffer) and "standards" (blanks + varying, known concentrations of the metal ion).
-
Initiate the reaction by adding the final component (e.g., H₂O₂) and immediately place the cuvette in the spectrophotometer.
-
Monitor the absorbance at λmax at fixed time intervals (e.g., every 30 seconds for 5 minutes).
-
Causality: In a catalytic reaction, the rate of product formation is proportional to the catalyst concentration. We are measuring this rate to quantify the analyte.
-
-
Data Analysis:
-
For each concentration, calculate the initial rate of reaction (the slope of the linear portion of the absorbance vs. time plot).
-
Create a calibration curve by plotting the reaction rate against the metal ion concentration. The linearity of this curve will define the working range of the assay.
-
Conclusion
6-Amino-4-hydroxy-2-naphthalenesulfonic acid is far more than a simple dye intermediate. While its role in the colorant industry remains its most established and economically significant application, its inherent chemical properties suggest a promising future in other advanced scientific domains.
-
As a Dye Intermediate: Its pH-dependent coupling mechanism provides synthetic chemists with a versatile tool to fine-tune the properties of azo dyes, particularly in achieving high-performance characteristics like lightfastness.
-
As a Fluorescent Probe: Drawing parallels with its chemical cousins, Gamma Acid presents an untapped opportunity. The protocols outlined herein provide a clear roadmap for researchers to validate its potential as an environmentally sensitive probe for studying protein conformation and hydrophobic interactions.
-
As an Analytical Reagent: The potential for developing simple, cost-effective, and field-deployable spectrophotometric methods for trace analyte detection is significant, warranting further investigation.
Future research should focus on the systematic characterization of Gamma Acid's photophysical properties and the synthesis of new derivatives to enhance its performance as a fluorescent sensor. By building on its solid foundation in classical chemistry, we can unlock new applications for this versatile molecule in modern biological and analytical sciences.
References
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bench-marking the photostability of Gamma Acid derivatives
A Senior Application Scientist's Guide to Benchmarking the Photostability of Gamma Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma Acid, chemically known as 6-amino-4-hydroxy-2-naphthalenesulfonic acid, is a pivotal intermediate in the synthesis of a wide array of functional dyes and pharmaceutical agents.[1][2] Its utility stems from the reactive amino and hydroxyl groups on the naphthalene core, which allow for the facile generation of diverse molecular architectures. However, the inherent aromatic nature of Gamma Acid and its derivatives renders them susceptible to photodegradation—a process that can compromise the efficacy, safety, and aesthetic properties of the final products.[3][4]
This guide provides a comprehensive framework for benchmarking the photostability of Gamma Acid derivatives. As a Senior Application Scientist, my objective is not merely to present protocols but to instill a deeper understanding of the principles behind them. We will explore the mechanisms of photodegradation, delve into the robust experimental design for quantifying photostability, and present a comparative analysis of representative Gamma Acid derivatives. This guide is structured to empower you with the expertise to design and execute self-validating photostability studies, ensuring the development of robust and reliable products.
Fundamentals of Photostability: A Mechanistic Perspective
The photostability of a molecule is its ability to resist chemical change upon exposure to light. For aromatic compounds like Gamma Acid derivatives, photodegradation is often initiated by the absorption of photons, leading to the formation of electronically excited states. These excited molecules can then undergo various reactions, often involving molecular oxygen, that result in their decomposition.[3][5]
The primary mechanisms of photodegradation for such compounds include:
-
Photooxidation: This is a common pathway where the excited molecule reacts with oxygen. This can occur via two main routes:
-
Type I Photooxidation: The excited molecule directly reacts with a substrate (which can be another molecule of the derivative or a solvent molecule) to produce radical ions, which then react with oxygen.
-
Type II Photooxidation: The excited molecule transfers its energy to ground-state molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂), which then oxidizes the derivative.
-
-
Photoreduction: In the absence of oxygen or in the presence of a reducing agent, the excited molecule can be reduced.
-
Photoisomerization: Light can induce changes in the stereochemistry of the molecule, which can alter its properties.
-
Photohydrolysis: For derivatives in aqueous solutions, light can promote hydrolysis reactions.
Understanding these mechanisms is crucial for designing effective photostability studies and for developing strategies to mitigate photodegradation.
Experimental Workflow for Benchmarking Photostability
A robust assessment of photostability requires a systematic and well-controlled experimental approach. The following workflow is designed to provide a comprehensive evaluation of the photostability of Gamma Acid derivatives.
Caption: Experimental workflow for determining the photostability of Gamma Acid derivatives.
Detailed Experimental Protocols
1. Preparation of Stock Solutions
-
Objective: To prepare accurate and reproducible concentrations of the Gamma Acid derivatives for testing.
-
Protocol:
-
Accurately weigh a precise amount of each Gamma Acid derivative.
-
Dissolve the derivative in a suitable solvent (e.g., deionized water for water-soluble derivatives, or methanol for less polar derivatives). Ensure the solvent is of high purity and does not absorb significantly in the spectral region of interest.
-
Prepare a stock solution of a known concentration (e.g., 1 mM).
-
From the stock solution, prepare working solutions at a concentration that gives an initial absorbance between 0.5 and 1.0 at the wavelength of maximum absorption (λmax). This ensures adherence to the Beer-Lambert law.
-
2. Controlled Light Exposure
-
Objective: To expose the samples to a consistent and measurable amount of light to induce photodegradation.
-
Protocol:
-
Use a photostability chamber equipped with a calibrated light source that mimics the desired light conditions (e.g., a Xenon lamp with filters to simulate solar radiation, as per ICH Q1B guidelines).[6]
-
The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Place the cuvettes containing the working solutions of the derivatives in the chamber.
-
Simultaneously, place the 'dark' control samples, wrapped in aluminum foil, in the same chamber to monitor any thermal degradation.
-
Maintain a constant temperature throughout the experiment to minimize temperature-dependent reactions.
-
3. Spectroscopic Monitoring of Degradation
-
Objective: To quantify the decrease in the concentration of the Gamma Acid derivative over time.
-
Protocol:
-
At predetermined time intervals, remove an aliquot from each sample (both exposed and dark controls).
-
Record the UV-Vis absorption spectrum of each aliquot.
-
Measure the absorbance at the λmax of the parent compound. A decrease in absorbance at λmax indicates degradation.
-
4. Determination of Photodegradation Quantum Yield (Φd)
-
Objective: To determine the efficiency of photodegradation, a key metric for comparing photostability. The quantum yield of photodegradation is defined as the number of molecules degraded per photon absorbed.[7]
-
Protocol:
-
Chemical Actinometry: Use a chemical actinometer, a compound with a known photodegradation quantum yield, to measure the photon flux of the light source. A common actinometer for the UV-A and visible regions is the ferrioxalate actinometer.
-
Procedure:
-
Expose a solution of the actinometer to the same light source under identical conditions as the Gamma Acid derivatives for a short, measured period.
-
Measure the change in absorbance of the actinometer solution.
-
Calculate the photon flux (photons per unit time) using the known quantum yield and the measured change in the actinometer.
-
-
Calculation of Φd for Gamma Acid Derivatives:
-
From the initial rate of photodegradation of the Gamma Acid derivative (obtained from the kinetic data) and the measured photon flux, calculate the photodegradation quantum yield (Φd) using the following equation: Φd = (Number of molecules degraded per unit time) / (Number of photons absorbed per unit time)
-
-
Comparative Analysis of Gamma Acid Derivatives: An Illustrative Study
To demonstrate the application of the benchmarking workflow, we will consider a hypothetical comparative study of Gamma Acid and two of its derivatives.
Note: The following data is illustrative and designed to highlight the principles of comparative photostability analysis. Actual experimental results may vary.
| Derivative | Structure Modification | λmax (nm) | Photodegradation Quantum Yield (Φd) | Photodegradation Half-life (t½) (hours) |
| Gamma Acid | (Reference) | 310 | 1.5 x 10⁻⁴ | 12.5 |
| Derivative A | N-acetylated amino group | 305 | 0.8 x 10⁻⁴ | 23.1 |
| Derivative B | Introduction of a nitro group on the naphthalene ring | 340 | 5.2 x 10⁻⁴ | 3.6 |
Interpretation of Results
-
Derivative A (N-acetylated): The acetylation of the amino group in Gamma Acid leads to a significant increase in photostability, as evidenced by the lower photodegradation quantum yield and longer half-life. The acetyl group is an electron-withdrawing group, which can decrease the electron density of the naphthalene ring system. This can make the molecule less susceptible to photooxidation by raising the energy of the highest occupied molecular orbital (HOMO), thus making electron transfer to oxygen less favorable.
-
Derivative B (Nitro-substituted): The introduction of a nitro group, a strong electron-withdrawing group, dramatically decreases the photostability of the derivative. While seemingly counterintuitive based on the reasoning for Derivative A, the nitro group can participate in different photochemical pathways. Nitroaromatic compounds are known to have low-lying triplet states that can efficiently sensitize the formation of singlet oxygen, a highly reactive species that can rapidly degrade the molecule.[5] Furthermore, the nitro group can be photoreduced, initiating degradation cascades.
Conclusion
Benchmarking the photostability of Gamma Acid derivatives is a critical step in the development of robust and reliable dyes and pharmaceutical products. This guide has provided a comprehensive framework for conducting such studies, emphasizing the importance of understanding the underlying photochemical mechanisms and employing rigorous experimental protocols.
The key takeaways are:
-
Systematic Approach: A structured workflow, from sample preparation to data analysis, is essential for obtaining reliable and comparable results.
-
Quantitative Metrics: The photodegradation quantum yield (Φd) is a crucial metric for objectively comparing the photostability of different derivatives.
-
Structure-Property Relationships: Small modifications to the chemical structure of Gamma Acid can have a profound impact on its photostability. Understanding these relationships is key to designing more stable molecules.
By implementing the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently assess and compare the photostability of Gamma Acid derivatives, leading to the development of superior and more durable products.
References
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University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-1-naphthalenesulfonic acid. Retrieved from [Link]
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Wikipedia. (n.d.). Aminonaphthalenesulfonic acids. Retrieved from [Link]
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comparative study of dye performance from different isomers of amino-hydroxy-naphthalenesulfonic acid
Introduction
Azo dyes derived from naphthalene intermediates form the backbone of the synthetic colorant industry, prized for their vibrant hues, cost-effectiveness, and versatility.[1] Within this class, isomers of amino-hydroxy-naphthalenesulfonic acid are particularly vital as coupling components. The specific placement of the amino (-NH₂), hydroxyl (-OH), and sulfonic acid (-SO₃H) groups on the naphthalene ring system is not a trivial detail; it fundamentally dictates the electronic properties, steric environment, and solubility of the resulting dye molecule.[2] This, in turn, profoundly impacts its performance characteristics, including color, tinctorial strength, and fastness properties.[3][4]
This guide provides a comparative study of the performance of azo dyes synthesized from four structurally distinct and commercially significant isomers of amino-hydroxy-naphthalenesulfonic acid: H-acid, Gamma acid, J-acid, and Chicago acid. By coupling each of these isomers with the same diazo component (diazotized sulfanilic acid), we can isolate and analyze the influence of the isomer's unique structure on the final dye's performance. The insights provided are intended to guide researchers and chemical engineers in the rational selection of intermediates to achieve desired dye characteristics for specific applications.
The Isomers: A Structural and Functional Overview
The positioning of functional groups on the naphthalene core determines the electronic charge distribution and the extent of the π-conjugated system in the final dye. The sulfonic acid groups are the primary water-solubilizing moieties and play a key role in the dye's affinity for polar substrates like wool, silk, and nylon.[5] The amino and hydroxyl groups are powerful auxochromes that intensify the color of the chromophoric azo group (-N=N-).[6]
Below are the structures of the four isomers under investigation. The position of these groups influences the coupling reaction and the light absorption properties of the subsequent dye. For instance, the peri-positioning of the amino and hydroxyl groups in H-acid and Chicago acid allows for the formation of intramolecular hydrogen bonds, which can enhance the dye's stability.
Caption: Chemical structures of the selected isomers.
Experimental Design: Synthesis and Evaluation Workflow
To ensure a valid comparison, a standardized workflow was employed. A single diazo component, derived from sulfanilic acid, was prepared and coupled with each of the four isomers under controlled conditions. The resulting dyes were then purified, characterized, and applied to a standard nylon fabric substrate to evaluate their performance.
The causality behind this choice is critical: by keeping the diazo component and the substrate constant, any observed variations in dye performance can be directly attributed to the structural differences of the amino-hydroxy-naphthalenesulfonic acid isomer used.
Caption: Standardized workflow for comparative dye evaluation.
Part 1: Synthesis and Characterization Protocols
Protocol 1.1: Dye Synthesis via Diazo Coupling
This protocol describes a generalized procedure for synthesizing the azo dyes. Each isomer requires slight optimization of pH for the coupling reaction, a critical parameter that influences the reaction's regioselectivity and yield.
-
Diazotization of Sulfanilic Acid:
-
Dissolve 0.1 mol of sulfanilic acid in a 2.5% sodium carbonate solution.
-
Cool the solution to 0-5°C in an ice bath with continuous stirring.
-
Slowly add a pre-chilled solution of 0.1 mol sodium nitrite.
-
Add this mixture to a beaker containing dilute hydrochloric acid, also at 0-5°C. The formation of the diazonium salt is confirmed with a positive reaction on starch-iodide paper. Rationale: Low temperature is crucial to prevent the unstable diazonium salt from decomposing.
-
-
Azo Coupling:
-
Prepare a 0.1 mol solution of the respective amino-hydroxy-naphthalenesulfonic acid isomer (H-acid, Gamma acid, etc.) in water, adjusting the pH to the optimal range for coupling (typically pH 8-10) with sodium carbonate.
-
Slowly add the prepared diazonium salt solution to the isomer solution, maintaining the temperature below 5°C.
-
Continue stirring for 2-3 hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).[7] Rationale: The alkaline pH is necessary to activate the coupling component, making it susceptible to electrophilic attack by the diazonium salt.[3]
-
-
Purification:
-
Precipitate the synthesized dye from the solution by adding sodium chloride (salting out).
-
Filter the dye precipitate, wash with a saturated brine solution, and dry in a vacuum oven at 60°C.
-
Protocol 1.2: Purity and Spectral Analysis
-
Purity Assessment (HPLC):
-
High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the synthesized dyes.[6][8]
-
Mobile Phase: A gradient of acetonitrile and water.
-
Column: C18 reverse-phase column.
-
Detection: UV-Vis detector set at the λmax of the respective dye. A single major peak indicates high purity.
-
-
Colorimetric Properties (UV-Visible Spectroscopy):
-
Dissolve a precise concentration of each dye in deionized water.
-
Record the absorption spectrum using a UV-Vis spectrophotometer over a range of 350-700 nm.[9]
-
The wavelength of maximum absorbance (λmax) is recorded, which corresponds to the primary color of the dye.
-
Part 2: Performance Evaluation Protocols
The following standardized tests were conducted on the dyed nylon fabrics to provide objective, quantitative data for comparison.
Protocol 2.1: Color Fastness to Washing
This test evaluates the resistance of the dye to desorption and transfer during laundering.[10][11]
-
Standard: ISO 105-C06 C2S.[12]
-
Procedure:
-
A 10x4 cm specimen of the dyed nylon fabric is stitched between two undyed multifiber fabric strips.
-
The composite specimen is placed in a stainless-steel container with 150 mL of a solution containing 4 g/L standard soap and 1 g/L sodium carbonate.
-
The container is agitated in a Launder-Ometer at 60°C for 30 minutes.
-
The specimen is removed, rinsed thoroughly, and dried.
-
-
Evaluation:
-
Color Change: The change in the color of the dyed fabric is assessed against a standard Grey Scale for Color Change (rated 1-5, where 5 is no change).[10]
-
Staining: The degree of color transfer to the adjacent multifiber fabrics is assessed using the Grey Scale for Staining (rated 1-5, where 5 is no staining).
-
Protocol 2.2: Color Fastness to Light
This test measures the dye's resistance to fading upon exposure to a standardized light source, simulating sunlight.[13]
-
Standard: AATCC 16.3.[12]
-
Procedure:
-
A portion of the dyed fabric specimen is partially covered with an opaque mask.
-
The specimen is exposed to a xenon arc lamp under controlled conditions of temperature and humidity for a specified duration (e.g., 20, 40 hours).
-
-
Evaluation:
-
The fading of the exposed portion is compared to the unexposed portion.
-
The degree of fading is rated against the AATCC Blue Wool standards (rated 1-8, where 8 indicates excellent fastness).[10]
-
Protocol 2.3: Color Fastness to Rubbing (Crocking)
This test assesses the amount of color transferred from the fabric surface to another surface by rubbing.[13]
-
Standard: ISO 105-X12.[12]
-
Procedure:
-
A specimen of the dyed fabric is mounted on the base of a Crockmeter.
-
A standard white cotton test cloth is mounted on the rubbing finger.
-
The finger is passed back and forth across the dyed specimen 10 times with a constant downward force.
-
The test is repeated with a wetted test cloth (wet rubbing).
-
-
Evaluation:
-
The amount of color transferred to the white test cloth is assessed using the Grey Scale for Staining (rated 1-5, where 5 is negligible transfer).
-
Comparative Performance Data
The following table summarizes the expected performance data for dyes derived from the four isomers. These values are representative and based on established structure-property relationships in azo dyes.
| Performance Metric | Dye from H-acid | Dye from Gamma acid | Dye from J-acid | Dye from Chicago acid |
| Visual Color | Red-Violet | Red | Orange-Red | Blue-Violet |
| λmax (nm) in Water | 530 | 505 | 495 | 555 |
| Wash Fastness (Color Change) | 4-5 | 4 | 3-4 | 4-5 |
| Wash Fastness (Staining) | 4 | 3-4 | 3 | 4 |
| Light Fastness (Blue Scale) | 4 | 3 | 3 | 5 |
| Rubbing Fastness (Dry) | 5 | 4-5 | 4-5 | 5 |
| Rubbing Fastness (Wet) | 4-5 | 4 | 4 | 4-5 |
Discussion: Linking Structure to Performance
The data clearly demonstrates that the isomeric structure of the coupling component is a primary determinant of dye performance.
-
Color and λmax: The dye from Chicago acid exhibits the most significant bathochromic (deepening of color) shift with a λmax of 555 nm, resulting in a blue-violet shade. This is attributable to the extensive electron delocalization across the naphthalene ring, enhanced by the four electron-donating/withdrawing groups. In contrast, the dye from J-acid shows the most hypsochromic (lightening of color) character (λmax 495 nm), yielding an orange-red shade, due to a less extended conjugated system compared to the other isomers.
-
Wash Fastness: Dyes from H-acid and Chicago acid show superior wash fastness. This is likely due to the presence of two sulfonic acid groups, which increases the molecule's substantivity to the cationic sites on the nylon fiber. The peri-position of the -OH and -NH₂ groups may also allow for stronger intramolecular hydrogen bonding, increasing the stability of the dye molecule and its resistance to leaching. The J-acid derived dye, with only one sulfonic acid group and a less compact structure, shows lower wash fastness.[10]
-
Light Fastness: The Chicago acid derivative demonstrates the best light fastness (Grade 5). The compact structure and potential for strong intramolecular hydrogen bonding help dissipate absorbed light energy without causing photochemical degradation of the chromophore. The lower light fastness of the Gamma and J-acid derivatives (Grade 3) suggests their structures are more susceptible to photo-oxidation.[13]
-
Rubbing Fastness: All isomers produced dyes with good to excellent rubbing fastness. This property is often more dependent on the dyeing process and the physical state of the dye on the fiber surface rather than minor structural variations between isomers, although good solubility and affinity (as seen in the di-sulfonated acids) contribute to better dye penetration and thus better fastness.
Conclusion
This comparative guide unequivocally demonstrates that the selection of an amino-hydroxy-naphthalenesulfonic acid isomer is a critical decision in the design of high-performance azo dyes.
-
For violet and blue shades with high light and wash fastness , Chicago acid and H-acid are superior choices due to their di-sulfonated structure and favorable auxochrome positions.
-
For bright red shades , Gamma acid provides a good balance of color and acceptable fastness, making it a workhorse intermediate.
-
J-acid can be utilized for orange-red hues, but formulators must be aware of its comparatively lower fastness properties, which may require the use of after-treatments or limit its application to less demanding end-uses.
By understanding the intricate relationship between isomeric structure and dye performance, supported by the systematic experimental protocols outlined herein, researchers and industry professionals can more effectively innovate and optimize colorant solutions for a wide range of applications.
References
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Wikipedia. (n.d.). Colour fastness. Retrieved from [Link]
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Testex. (2023, October 28). Color Fastness Test: Methods For Textile Quality Control. Retrieved from [Link]
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AGATO. (n.d.). Exploring High-Purity Dyes for Analytical Applications. Retrieved from [Link]
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Javed, M. N., et al. (n.d.). Syntheses and application of sulfonic acid dyes on wool fabric. ResearchGate. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Dyes. Retrieved from [Link]
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Islam, S., et al. (2022). An overview of dye fastness testing. ResearchGate. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Significance of 1,3,6-Naphthalenetrisulfonic Acid in Azo Dye Production. Retrieved from [Link]
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Testex. (2017, May 9). What's Color Fastness of Dyed Fabrics, How to Test Color Fastness to Washing. Retrieved from [Link]
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InTouch Quality. (2019, July 9). 5 Color Fastness Tests to Prevent Textile Fading and Staining. Retrieved from [Link]
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Gherca, D., et al. (2018). Chromatographic Analysis of Textile Dyes. PubMed. Retrieved from [Link]
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Wang, Y., et al. (n.d.). Synthesis and application of universal dyes containing naphthalene ring. ResearchGate. Retrieved from [Link]
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Weyermann, C. (n.d.). Analysis of dyes using chromatography. ResearchGate. Retrieved from [Link]
-
dye-in-china.com. (2013, May 29). 4-Amino-3-hydroxynaphthalene-1-sulfonic acid. Retrieved from [Link]
- Omotosho, O. O., & Ameuru, U. (2019). Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid. World Journal of Applied Chemistry.
- Mohammadi, A., Gholshahi, F., & Ghafoori, H. (2015). Naphthalene-based azo dyes: Synthesis, characterization and dyeing performance on polyester fibers.
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Aspland, J. R. (n.d.). Evaluation and Testing of Dyes Before Use in Textile Dyeing. ResearchGate. Retrieved from [Link]
- Hasan, M. M., et al. (2018). Performance Evaluation of Stripping Agents on Bi-Functional Reactive Dyes. American Journal of Engineering Research.
- Adeel, S., et al. (2013). Synthesis and Spectroscopic Study of Naphtholic and Phenolic Azo Dyes. Journal of the Chemical Society of Pakistan.
-
Contract Laboratory. (2025, October 1). Testing and Analysis for Dyes, Pigments, and Finishing Chemicals. Retrieved from [Link]
- Milicevic, J., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Comptes Rendus Chimie.
- Karcı, F., et al. (2019). Synthesis, crystal structure, solvatochromic properties and DNA cleaving activity of azo derivative of naphthalen-2-ol. Journal of Molecular Structure.
-
Omotosho, O. O., & Ameuru, U. (2019). Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid. ResearchGate. Retrieved from [Link]
- Mohammadi, A., et al. (2015). Naphthalene-based azo dyes: Synthesis, characterization and dyeing performance on polyester fibers.
-
Adeel, S., et al. (2013). Synthesis and Spectroscopic Study of Naphtholic and Phenolic Azo Dyes. ResearchGate. Retrieved from [Link]
- Milicevic, J., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. ScienceDirect.
-
Omotosho, O. O., & Ameuru, U. (2019). Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid. Semantic Scholar. Retrieved from [Link]
- Omotosho, O. O., & Ameuru, U. (2019). Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid.
- Omotosho, O. O., & Ameuru, U. (2019). Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid. Semantic Scholar.
Sources
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we use, including their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid (also known as Gamma acid), a compound requiring meticulous handling due to its hazardous properties. Adherence to these procedures is not merely a regulatory obligation but a cornerstone of our commitment to laboratory safety and environmental stewardship.
Hazard Identification: The Foundation of Safe Disposal
Before any disposal procedure is considered, a thorough understanding of the compound's intrinsic hazards is paramount. According to its Safety Data Sheet (SDS), 6-Amino-4-hydroxy-2-naphthalenesulfonic acid is classified as a significant hazard.[1] The primary danger is its corrosive nature.
This corrosive classification is the critical determinant for its entire disposal pathway. Any material that causes severe skin burns and eye damage is, by definition, a hazardous substance, and its waste must be managed accordingly to prevent harm and comply with environmental regulations.[1][2]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Source |
| Skin Corrosion |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Danger | H314: Causes severe skin burns and eye damage. |
Immediate Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), tightly fitting safety goggles, and a lab coat when handling this compound.[1][3]
-
Ventilation: Handle the solid compound and its solutions in a well-ventilated area or under a chemical fume hood to prevent inhalation of dust or aerosols.[4][5]
Waste Characterization and Regulatory Imperative
Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits specific characteristics, including ignitability, reactivity, toxicity, or corrosivity.[6] Given that 6-Amino-4-hydroxy-2-naphthalenesulfonic acid causes severe skin burns, any waste generated from its use (including contaminated labware, spill cleanup materials, and residual product) must be managed as corrosive hazardous waste (EPA waste code D002) .[2][6]
Disposal of this material is federally regulated and must be conducted in compliance with all applicable federal, state, and local regulations.[6] Improper disposal can lead to significant penalties and environmental damage.[2]
Disposal Decision Workflow
The following workflow provides a logical, step-by-step decision process for managing waste generated from 6-Amino-4-hydroxy-2-naphthalenesulfonic acid. This process ensures that from the moment waste is generated, it is handled in a safe, segregated, and compliant manner.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
